molecular formula C18H18O2 B15543904 E,E-Dienestrol-d6-1

E,E-Dienestrol-d6-1

カタログ番号: B15543904
分子量: 272.4 g/mol
InChIキー: NFDFQCUYFHCNBW-YYWMLBBFSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

E,E-Dienestrol-d6-1 is a useful research compound. Its molecular formula is C18H18O2 and its molecular weight is 272.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C18H18O2

分子量

272.4 g/mol

IUPAC名

4-[(2E,4E)-1,1,1,6,6,6-hexadeuterio-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol

InChI

InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3+,18-4+/i1D3,2D3

InChIキー

NFDFQCUYFHCNBW-YYWMLBBFSA-N

製品の起源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Structure of E,E-Dienestrol-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E,E-Dienestrol-d6 is the deuterated form of E,E-Dienestrol, a synthetic, non-steroidal estrogen.[1][2] As a stable isotope-labeled internal standard, it is a critical tool in quantitative analytical methods such as mass spectrometry, enabling precise and accurate measurement of Dienestrol (B18971) in biological and environmental samples.[3] Dienestrol itself is an estrogen receptor agonist used to treat symptoms associated with menopause.[1][2][4] This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for E,E-Dienestrol-d6, as well as the biological pathways of its non-deuterated parent compound.

Chemical Properties

The fundamental chemical and physical properties of E,E-Dienestrol-d6 and its non-deuterated analog are summarized below. This data is essential for the handling, storage, and application of these compounds in a research setting.

Quantitative Data Summary
PropertyE,E-Dienestrol-d6E,E-Dienestrol (Non-deuterated)
Molecular Formula C₁₈H₁₂D₆O₂[5][6]C₁₈H₁₈O₂[4][7]
Molecular Weight 272.37 g/mol [5][6]266.33 g/mol [2][7]
CAS Number 91318-10-4[6]84-17-3 (Isomer unspecified)[1][7], 13029-44-2 (E,E-Isomer)[8]
Appearance Light Beige to Brown Solid[5]White to yellowish crystalline powder[8][9]
Purity >95% (HPLC)[6]Not specified
Storage Temperature -20°C[6]2-8°C[9]
Solubility Not specifiedPractically insoluble in water; soluble in alcohol, methanol, ether, and chloroform.[7][8]
pKa Not specified9.21 ± 0.15 (Predicted)[9]

Chemical Structure

E,E-Dienestrol-d6 is a derivative of hexa-2,4-diene, substituted at positions 3 and 4 with 4-hydroxyphenyl groups.[7] The "E,E" designation refers to the stereochemistry of the two double bonds. The "-d6" indicates that six hydrogen atoms have been replaced by deuterium (B1214612) atoms, typically on the phenyl rings, to create a stable isotope-labeled version of the molecule.

  • Synonyms: 3,4-Bis(4-hydroxyphenyl)-2,4-hexadiene-d4, α-Dienestro-d6, 4,4'-[(1E,2E)-1,2-Diethylidene-1,2-ethanediyl]bis-phenol-d6.[5]

  • InChI: InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3+,18-4+/i3D,4D,9D,10D,11D,12D[5][6]

The deuteration makes E,E-Dienestrol-d6 an ideal internal standard for mass spectrometry-based bioanalytical assays, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.[3]

Experimental Protocols

The quantification of Dienestrol and related synthetic estrogens in various matrices is crucial for both clinical and environmental monitoring. The use of E,E-Dienestrol-d6 as an internal standard is integral to these methods.

Analysis of Synthetic Estrogens in Water Samples

A sensitive method for the determination of diethylstilbestrol (B1670540) (DES), dienestrol (DE), and hexestrol (B1673224) (HEX) in environmental water has been developed using solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS).[10]

  • Sample Preparation (Solid-Phase Extraction):

    • A 50 mL water sample is passed through a 1.5 mg Nylon 6 nanofibers mat.[10]

    • The flow rate is maintained at 3.0 mL/min.[10]

    • The analytes are eluted with 500 µL of the mobile phase.[10]

  • Liquid Chromatography (LC):

    • Column: ODS (Octadecylsilane) column.[10]

    • Mobile Phase: Methanol/water (80/20, v/v).[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Run Time: Separation is achieved within 8 minutes.[10]

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode.[10]

    • Detection Limits: 0.05 ng/L to 0.10 ng/L for the three estrogens.[10]

The following diagram illustrates the workflow for this analytical method.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample 50 mL Water Sample spe SPE with Nylon 6 Nanofibers Mat sample->spe elution Elute with 500 µL Mobile Phase spe->elution lc LC Separation (ODS Column) elution->lc Inject Eluate ms Tandem MS Detection (ESI Negative Mode) lc->ms data Quantitative Results ms->data Data Acquisition

Workflow for Estrogen Analysis in Water.

Biological Activity and Signaling Pathway

Dienestrol is a synthetic, non-steroidal estrogen that functions as an agonist for the estrogen receptor (ER).[1][4][11] Its biological effects are mediated through interaction with these receptors.

Mechanism of Action

Estrogens, including Dienestrol, diffuse into target cells and bind to protein receptors.[4] These target cells are primarily located in the female reproductive tract, mammary glands, hypothalamus, and pituitary gland.[4] The binding of Dienestrol to the estrogen receptor initiates a cascade of cellular events. This interaction leads to an increase in the hepatic synthesis of proteins such as sex hormone-binding globulin (SHBG) and thyroid-binding globulin (TBG).[4] Furthermore, it suppresses the release of follicle-stimulating hormone (FSH) from the anterior pituitary.[4]

The signaling pathway for estrogen receptor activation is depicted below.

estrogen_signaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) HSP Heat Shock Proteins ER_HSP_complex Inactive ER-HSP Complex ER_dimer Activated ER Dimer ER_HSP_complex->ER_dimer HSP Dissociates Receptor Dimerizes ERE Estrogen Response Element (on DNA) Transcription Gene Transcription ERE->Transcription mRNA mRNA Synthesis Transcription->mRNA protein_synthesis Protein Synthesis (e.g., SHBG, TBG) mRNA->protein_synthesis Translation Dienestrol Dienestrol Dienestrol->ER_HSP_complex Binds to ER ER_dimer->ERE Binds to DNA

Estrogen Receptor Signaling Pathway.

Conclusion

E,E-Dienestrol-d6 is an indispensable tool for the accurate quantification of Dienestrol. Its well-defined chemical properties and structure make it a reliable internal standard in analytical chemistry. Understanding the biological activity and signaling pathways of its parent compound, Dienestrol, is fundamental for researchers in endocrinology and drug development. The methodologies and data presented in this guide offer a technical foundation for professionals working with this important compound.

References

In-Depth Technical Guide: Synthesis and Isotopic Labeling of E,E-Dienestrol-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E,E-Dienestrol is a non-steroidal estrogen that has been used in hormone therapy. Its deuterated analog, E,E-Dienestrol-d6, serves as an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification assays. The six deuterium (B1214612) atoms provide a distinct mass shift, allowing for precise differentiation from the unlabeled drug and ensuring accurate measurements in complex biological matrices. This guide details a proposed synthetic route commencing with the deuteration of a suitable precursor, followed by a stereoselective conversion to the desired E,E-dienestrol scaffold.

Proposed Synthetic Pathway

The proposed synthesis of E,E-Dienestrol-d6 involves two key stages:

  • Deuteration of a Diethylstilbestrol (B1670540) (DES) analog: Introduction of deuterium atoms onto the ethyl groups of a suitable DES derivative.

  • Oxidative Conversion to E,E-Dienestrol-d6: Stereoselective oxidation of the deuterated DES analog to yield the target molecule with the desired E,E-configuration.

The overall workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Stage 1: Deuteration cluster_1 Stage 2: Oxidation and Deprotection Starting_Material Diethylstilbestrol Dimethyl Ether Deuterated_Intermediate Diethylstilbestrol-d6 Dimethyl Ether Starting_Material->Deuterated_Intermediate Deuterium Exchange Oxidized_Intermediate E,E-Dienestrol-d6 Dimethyl Ether Deuterated_Intermediate->Oxidized_Intermediate Stereoselective Oxidation Final_Product E,E-Dienestrol-d6 Oxidized_Intermediate->Final_Product Demethylation

Caption: Proposed two-stage synthetic workflow for E,E-Dienestrol-d6.

Experimental Protocols

The following protocols are based on analogous reactions and should be optimized for the specific synthesis of E,E-Dienestrol-d6.

Stage 1: Synthesis of Diethylstilbestrol-d6 Dimethyl Ether

This stage focuses on the introduction of deuterium atoms. Protecting the phenolic hydroxyl groups as methyl ethers prevents unwanted side reactions.

Reaction:

Protocol:

  • Preparation of Starting Material: Diethylstilbestrol dimethyl ether can be prepared from E,E-diethylstilbestrol by Williamson ether synthesis using dimethyl sulfate (B86663) and a suitable base (e.g., potassium carbonate) in an inert solvent like acetone.

  • Deuterium Exchange: To a solution of diethylstilbestrol dimethyl ether in a suitable solvent (e.g., dioxane or THF), add a catalytic amount of palladium on carbon (10% Pd/C).

  • Pressurize the reaction vessel with deuterium gas (D2) to approximately 50 psi.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 24-48 hours. The progress of the deuteration can be monitored by withdrawing small aliquots and analyzing by mass spectrometry to check for the incorporation of six deuterium atoms.

  • Upon completion, cool the reaction to room temperature, carefully vent the deuterium gas, and filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield crude Diethylstilbestrol-d6 Dimethyl Ether. Purification can be achieved by column chromatography on silica (B1680970) gel.

Stage 2: Synthesis of E,E-Dienestrol-d6

This stage involves the stereoselective oxidation of the deuterated intermediate followed by deprotection of the phenolic groups.

Reaction Scheme:

Oxidation_Deprotection Deuterated_Intermediate Diethylstilbestrol-d6 Dimethyl Ether Oxidized_Intermediate E,E-Dienestrol-d6 Dimethyl Ether Deuterated_Intermediate->Oxidized_Intermediate DDQ or SeO2 Final_Product E,E-Dienestrol-d6 Oxidized_Intermediate->Final_Product BBr3 or HBr

Caption: Oxidation and deprotection steps for E,E-Dienestrol-d6 synthesis.

Protocol:

  • Stereoselective Oxidation:

    • Dissolve Diethylstilbestrol-d6 Dimethyl Ether in an anhydrous, non-polar solvent such as benzene (B151609) or toluene.

    • Add a suitable oxidizing agent that favors the formation of the E,E-isomer. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or selenium dioxide (SeO2) are potential candidates for this transformation. The choice of oxidant and reaction conditions (temperature, reaction time) is critical for achieving high stereoselectivity and will likely require optimization.

    • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction and purify the resulting E,E-Dienestrol-d6 Dimethyl Ether by column chromatography.

  • Demethylation:

    • Dissolve the purified E,E-Dienestrol-d6 Dimethyl Ether in a suitable anhydrous solvent like dichloromethane (B109758) (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a strong demethylating agent such as boron tribromide (BBr3) or hydrobromic acid (HBr).

    • Allow the reaction to warm to room temperature and stir until the demethylation is complete (monitored by TLC or LC-MS).

    • Carefully quench the reaction with water or methanol.

    • Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The final product, E,E-Dienestrol-d6, can be purified by recrystallization or column chromatography.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of E,E-Dienestrol-d6. These are target values and will depend on the optimization of the experimental conditions.

Table 1: Physicochemical Properties of E,E-Dienestrol-d6

PropertyValue
Molecular Formula C₁₈H₁₂D₆O₂
Molecular Weight 272.38 g/mol
Appearance Off-white to pale yellow solid
Isotopic Purity ≥ 98%
Chemical Purity ≥ 98%

Table 2: Expected Yields for Synthetic Steps

StepProductExpected Yield (%)
1. Deuteration Diethylstilbestrol-d6 Dimethyl Ether60 - 80
2. Oxidation E,E-Dienestrol-d6 Dimethyl Ether40 - 60
3. Demethylation E,E-Dienestrol-d670 - 90
Overall Yield 17 - 43

Table 3: Spectroscopic Data for Characterization

TechniqueExpected Data
¹H NMR Absence of signals corresponding to the ethyl protons of the non-deuterated compound. Aromatic proton signals consistent with the dienestrol (B18971) scaffold.
¹³C NMR Signals consistent with the carbon framework of dienestrol.
Mass Spectrometry (ESI-MS) [M-H]⁻ ion at m/z 271.18, confirming the incorporation of six deuterium atoms.

Signaling Pathways and Logical Relationships

The primary application of E,E-Dienestrol-d6 is as an internal standard in studies investigating the biological activity of E,E-Dienestrol. The parent compound, like other estrogens, primarily exerts its effects through binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.

Estrogen_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Dienestrol Dienestrol ER Estrogen Receptor (ERα/ERβ) Dienestrol->ER Binding Dienestrol_ER_Complex Dienestrol-ER Complex ER->Dienestrol_ER_Complex HSP Heat Shock Proteins ER_HSP_Complex ER-HSP Complex ER_HSP_Complex->ER HSP Dissociation Dimerization Dimerization Dienestrol_ER_Complex->Dimerization ERE Estrogen Response Element (on DNA) Dimerization->ERE Binding Transcription Gene Transcription ERE->Transcription Biological_Effects Biological Effects (e.g., cell proliferation) Transcription->Biological_Effects

Caption: Simplified signaling pathway of E,E-Dienestrol via estrogen receptors.

Conclusion

This technical guide outlines a comprehensive and scientifically grounded approach for the synthesis and isotopic labeling of E,E-Dienestrol-d6. While challenges in stereocontrol during the oxidation step are anticipated, the proposed pathway provides a solid foundation for the successful laboratory-scale production of this essential analytical standard. The detailed protocols and expected data will be valuable for researchers and drug development professionals engaged in the study of synthetic estrogens. Further optimization of the reaction conditions will be necessary to maximize yields and purity.

Physicochemical Characteristics of Deuterated Dienestrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of deuterated dienestrol (B18971). Dienestrol, a synthetic non-steroidal estrogen, is a member of the stilbestrol family and acts as an agonist for the estrogen receptor. The strategic replacement of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, can significantly alter a molecule's metabolic fate and may influence its physicochemical properties. This document summarizes the known properties of dienestrol, explores the anticipated effects of deuteration, and provides detailed methodologies for its analysis and synthesis. The information presented is intended to support research and development efforts in the fields of medicinal chemistry, pharmacology, and drug metabolism.

Introduction

Dienestrol is a synthetic estrogen that has been used for the management of symptoms associated with menopause.[1] It is structurally related to diethylstilbestrol (B1670540) (DES) and functions as an agonist of the estrogen receptors (ERs), primarily ERα and ERβ.[2][3] The interaction of dienestrol with these receptors initiates a cascade of signaling events that modulate gene expression in target tissues.

Deuteration, the selective replacement of hydrogen with deuterium, is a strategy increasingly employed in drug development to improve the pharmacokinetic and metabolic profiles of active pharmaceutical ingredients. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect (KIE). This effect can slow down metabolic processes that involve the cleavage of a C-H bond, potentially leading to increased drug exposure and a more favorable dosing regimen. While the primary impact of deuteration is on metabolism, subtle changes in physicochemical properties such as melting point, solubility, and lipophilicity can also occur.

This guide focuses on the physicochemical characteristics of deuterated dienestrol, providing a foundational resource for researchers exploring its potential therapeutic applications.

Physicochemical Properties

The following tables summarize the known physicochemical properties of non-deuterated dienestrol and the anticipated effects of deuteration.

General Properties of Dienestrol
PropertyValueSource
Molecular Formula C₁₈H₁₈O₂[4]
Molecular Weight 266.33 g/mol [4][5]
IUPAC Name 4-[(2E,4E)-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol[4]
Appearance Minute needles from dilute alcohol[4]
Melting Point 229-234 °C[4][5]
logP 5.4 - 5.9[1][4]
Solubility Profile of Dienestrol
SolventSolubilitySource
Water 3 mg/L (at 37 °C)[1]
DMSO 50 - 155 mg/mL (sonication recommended)[6][7]
Ethanol Freely soluble[4]
Methanol (B129727) Freely soluble[4]
Ether Freely soluble[4]
Acetone Freely soluble[4]
Propylene Glycol Freely soluble[4]
Chloroform Soluble[4]
Aqueous Alkali Hydroxides Soluble[4]
Vegetable Oils Soluble upon warming[4]
Anticipated Effects of Deuteration on Physicochemical Properties
PropertyAnticipated Change with DeuterationRationale
Molecular Weight Increase corresponding to the number of deuterium atoms incorporated.Deuterium is heavier than protium.
Melting Point Minor changes (increase or decrease) are possible.Deuteration can affect crystal packing and intermolecular forces.
Solubility Minor changes (increase or decrease) are possible.Changes in polarity and intermolecular interactions can influence solubility.
pKa Minor changes are expected.The electronic effects of deuterium are small but can slightly alter acidity.
Lipophilicity (logP) Minor changes are expected.Deuteration can subtly alter polarity and interactions with solvents.

Synthesis of Deuterated Dienestrol

While detailed, step-by-step protocols for the synthesis of various deuterated dienestrol isotopologues are not fully published, the literature indicates the successful synthesis of at least two forms:

  • Dienestrol-d2 : A report from the RIVM (National Institute for Public Health and the Environment, Netherlands) mentions the synthesis of dienestrol-d2.[8][9]

  • Z,Z-2,3',3'',5,5',5''-hexadeuteriodienestrol (beta-DIES-d6) : This isotopologue has been synthesized via the oxidation of deuterated diethylstilbestrol (DES-d8).[10][11]

The synthesis of beta-DIES-d6 from DES-d8 provides a plausible synthetic route. The general workflow for such a synthesis is depicted below.

Synthesis_Workflow DES Diethylstilbestrol (DES) Deuteration Deuteration (e.g., acid-catalyzed exchange with D₂O/DCl) DES->Deuteration DES_d8 DES-d8 Deuteration->DES_d8 Oxidation Oxidation DES_d8->Oxidation DIES_d6 beta-DIES-d6 Oxidation->DIES_d6 Purification Purification (e.g., Chromatography) DIES_d6->Purification Analysis Analysis (NMR, MS) Purification->Analysis

Caption: General workflow for the synthesis of deuterated dienestrol.

Experimental Protocols

This section outlines key experimental methodologies for the analysis of dienestrol and its deuterated forms.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method is suitable for the separation and quantification of dienestrol in various matrices.

  • Instrumentation : A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column : A C18 reversed-phase column is commonly used.

  • Mobile Phase : A gradient or isocratic elution with a mixture of methanol and water is often employed.

  • Detection : Mass spectrometric detection in negative ion mode is effective for dienestrol.

  • Sample Preparation : Liquid-liquid extraction or solid-phase extraction (SPE) can be used to isolate the analyte from complex matrices.

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis Sample Sample Matrix Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution Injection Injection onto HPLC Column Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometric Detection Ionization->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis Estrogen_Signaling cluster_cytoplasm cluster_nucleus Dienestrol Deuterated Dienestrol ER Estrogen Receptor (ERα/ERβ) Dienestrol->ER Binding Dimerization Dimerization ER->Dimerization Cytoplasm Cytoplasm Nucleus Nucleus Translocation Nuclear Translocation Dimerization->Translocation ERE Estrogen Response Element (ERE) Translocation->ERE Binding to DNA Transcription Modulation of Gene Transcription ERE->Transcription

References

E,E-Dienestrol-d6-1: A Technical Guide to its Certificate of Analysis and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis and purity assessment for E,E-Dienestrol-d6-1, a deuterated stable isotope-labeled internal standard. This document is intended to assist researchers, scientists, and drug development professionals in understanding the critical quality attributes of this compound and the methodologies used to verify them.

Certificate of Analysis (CoA)

A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. For a stable isotope-labeled compound like this compound, the CoA provides essential information regarding its identity, purity, and isotopic enrichment.

Representative Quantitative Data

The following table summarizes typical quantitative data found on a Certificate of Analysis for this compound.

ParameterSpecificationResultMethod
Identity
Conforms to StructureConformsConforms¹H-NMR, ¹³C-NMR, MS
Purity & Impurities
Chemical Purity (HPLC)≥98.0%99.5%HPLC-UV
Isotopic Purity (MS)≥99 atom % D99.6 atom % DMass Spectrometry (MS)
Unlabeled Dienestrol (d0)≤0.5%0.2%Mass Spectrometry (MS)
Residual Solvents≤0.5%<0.1%GC-HS
Water Content≤0.5%0.15%Karl Fischer Titration
Physical Properties
AppearanceWhite to Off-White SolidConformsVisual Inspection
Melting PointReport Value225-227 °CMelting Point Apparatus
Solution Concentration
Concentration (if sold in solution)100 µg/mL ± 5% in Acetonitrile (B52724)101.2 µg/mLGravimetric Preparation & HPLC-UV

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the quality of this compound. The following are representative protocols for the key analytical techniques cited in the CoA.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of the compound by separating it from any non-isotopically labeled impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-20 min: 50% B to 90% B

    • 20-25 min: Hold at 90% B

    • 25-26 min: 90% B to 50% B

    • 26-30 min: Hold at 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: The sample is dissolved in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Mass Spectrometry (MS) for Isotopic Purity

Mass spectrometry is employed to confirm the molecular weight and determine the isotopic enrichment of the deuterated compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Ionization Mode: Negative Ion Mode is often suitable for phenolic compounds.

  • Mass Range: m/z 100-500

  • Data Analysis: The isotopic distribution is analyzed to calculate the percentage of the d6 isotopologue relative to all other isotopologues (d0-d5).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure and confirms the positions of the deuterium (B1214612) labels.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated solvent such as Dimethyl Sulfoxide-d6 (DMSO-d6) or Acetone-d6.

  • Experiments:

    • ¹H-NMR: To confirm the absence of protons at the labeled positions and the integrity of the rest of the molecule.

    • ¹³C-NMR: To verify the carbon skeleton of the molecule.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.7 mL of the deuterated solvent.

Visualizations

Certificate of Analysis Workflow

The following diagram illustrates the general workflow for generating a Certificate of Analysis for a chemical standard.

CoA_Workflow cluster_production Production & Initial QC cluster_testing Analytical Testing cluster_documentation Documentation & Release synthesis Synthesis of This compound initial_qc Initial Quality Control (e.g., TLC, crude NMR) synthesis->initial_qc hplc HPLC (Chemical Purity) initial_qc->hplc ms Mass Spectrometry (Isotopic Purity, Identity) initial_qc->ms nmr NMR (Structural Confirmation) initial_qc->nmr kf Karl Fischer (Water Content) initial_qc->kf gchs GC-HS (Residual Solvents) initial_qc->gchs data_review Data Review and Approval hplc->data_review ms->data_review nmr->data_review kf->data_review gchs->data_review coa_generation Certificate of Analysis Generation data_review->coa_generation product_release Product Release coa_generation->product_release

CoA Generation Workflow
Purity Assessment Logic

This diagram outlines the logical relationship between the different analytical tests performed to assess the overall purity of this compound.

Purity_Assessment cluster_components Purity Components cluster_methods Analytical Methods overall_purity Overall Purity of This compound chemical_purity Chemical Purity overall_purity->chemical_purity isotopic_purity Isotopic Purity overall_purity->isotopic_purity other_impurities Other Impurities overall_purity->other_impurities hplc HPLC-UV chemical_purity->hplc ms Mass Spectrometry isotopic_purity->ms gchs GC-HS other_impurities->gchs kf Karl Fischer other_impurities->kf

Purity Assessment Logic
Dienestrol Estrogen Receptor Signaling Pathway

This compound is the deuterated form of Dienestrol, a synthetic non-steroidal estrogen. Dienestrol, like other estrogens, primarily exerts its effects through the estrogen receptors (ERα and ERβ). The following diagram illustrates the classical genomic signaling pathway.

Estrogen Receptor Signaling

Unveiling E,E-Dienestrol-d6-1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of E,E-Dienestrol-d6-1, a deuterated form of the synthetic estrogen Dienestrol. Designed for researchers, scientists, and drug development professionals, this document outlines its commercial availability, technical specifications, and key applications, with a focus on its use as an internal standard in analytical methodologies.

Commercial Availability and Product Specifications

This compound is available from several specialized chemical suppliers catering to the research and pharmaceutical industries. This stable isotope-labeled compound is primarily intended for laboratory research purposes. Below is a summary of its availability and key product specifications from prominent vendors.

SupplierProduct CodeAvailable QuantitiesPurityStorage
CymitQuimica TR-D4418135mg, 10mg, 25mg>95% (HPLC)[1]-20°C[1]
MedChemExpress HY-B1403S1Custom quoteNot specifiedRoom temperature (short term)[2]
LGC Standards TRC-D4418135mg>95% (HPLC)[1]-20°C[1]
HPC Standards 6929465mgNot specified4°C

Note: this compound may be a controlled substance in certain regions and requires handling in accordance with local regulations. All suppliers indicate that this product is for research use only.[2]

Physicochemical Properties

PropertyValue
Chemical Formula C₁₈H₁₂D₆O₂
Molecular Weight 272.37 g/mol [1]
Appearance Light Beige to Brown Solid
Synonyms 3,4-Bis(4-hydroxyphenyl)-2,4-hexadiene-d6, α-Dienestrol-d6

Mechanism of Action and Applications

This compound is the deuterated analog of Dienestrol, a synthetic non-steroidal estrogen. Dienestrol acts as an agonist for the estrogen receptor (ER), mimicking the effects of endogenous estrogens.[3] The primary application of this compound is as an internal standard for the quantitative analysis of Dienestrol and other related estrogens in various biological matrices using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring the accuracy and precision of the quantification.

Experimental Protocols

While a specific, universally adopted protocol for the use of this compound is not available, the following represents a generalized workflow for its application as an internal standard in LC-MS/MS analysis of estrogens in a biological matrix like human plasma. This protocol is a composite based on established methods for similar deuterated internal standards.[4][5]

Sample Preparation: Protein Precipitation
  • Aliquoting: In a microcentrifuge tube, add 100 µL of the plasma sample.

  • Internal Standard Spiking: Add a known amount (e.g., 50 µL) of a pre-prepared this compound working solution to the plasma sample.

  • Protein Precipitation: Add 300 µL of acetonitrile (B52724) to the sample to precipitate plasma proteins.

  • Vortexing: Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 4300 rpm for 10 minutes at 8 °C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for subsequent analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatograph (HPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: A suitable reversed-phase column, such as a C18 or phenyl column.

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with a modifier like ammonium (B1175870) fluoride (B91410) or formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Ionization Mode: ESI in either positive or negative ion mode, depending on the specific analytes and derivatization agents used.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte (Dienestrol) and the internal standard (this compound) are monitored.

Signaling Pathways and Visualizations

Dienestrol, and by extension its deuterated form, exerts its biological effects through the estrogen receptor signaling pathway. This pathway has both genomic and non-genomic branches. In the classical genomic pathway, estrogen or an agonist like Dienestrol binds to the estrogen receptor (ERα or ERβ) in the cytoplasm. This complex then translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, leading to the transcription of target genes.[6][7]

Below are Graphviz diagrams illustrating a simplified experimental workflow and the core estrogen receptor signaling pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc ms Mass Spectrometry (MRM) hplc->ms quantify Quantification (Analyte/IS Ratio) ms->quantify

A simplified workflow for the quantification of estrogens using an internal standard.

estrogen_signaling cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus estrogen Dienestrol er Estrogen Receptor (ER) estrogen->er Binding complex Dienestrol-ER Complex er->complex ere Estrogen Response Element (ERE) on DNA complex->ere Translocation & Binding transcription Gene Transcription ere->transcription Activation

A diagram of the classical estrogen receptor signaling pathway.

This technical guide provides a foundational understanding of this compound for its effective application in a research setting. For specific applications, further optimization of the described protocols may be necessary. Researchers are advised to consult the technical documentation provided by their respective suppliers for detailed handling and safety information.

References

E,E-Dienestrol-d6: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of E,E-Dienestrol-d6, a deuterated form of the synthetic estrogen, Dienestrol (B18971). This document consolidates key chemical data, analytical methodologies, and insights into its mechanism of action, with a focus on providing actionable information for research and development.

Core Chemical Data

E,E-Dienestrol-d6 is the isotopically labeled version of E,E-Dienestrol, where six hydrogen atoms have been replaced by deuterium. This labeling is particularly useful in metabolic studies, pharmacokinetic research, and as an internal standard for quantitative analysis.

PropertyValueSource(s)
Molecular Formula C₁₈H₁₂D₆O₂[1][2]
Molecular Weight 272.37 g/mol [1][2]
CAS Number Not consistently available[3]

Note on CAS Number: A specific CAS (Chemical Abstracts Service) number for E,E-Dienestrol-d6 is not consistently reported across chemical suppliers and databases. Researchers are advised to reference the specific product information from their supplier. The CAS number for the non-deuterated E,E-Dienestrol is 13029-44-2.

Analytical Methodologies

The analysis of Dienestrol and its derivatives is crucial for both research and quality control. The following provides an overview of established analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A robust HPLC method has been described for the analysis of Dienestrol in various formulations. This method can be adapted for the analysis of E,E-Dienestrol-d6.

Experimental Protocol Outline:

  • Sample Preparation: The sample containing Dienestrol is dissolved in a suitable solvent mixture. For quantitative analysis, an internal standard, such as biphenyl, is added.

  • Chromatographic System:

    • Column: A reversed-phase column (e.g., C18) is typically used.

    • Mobile Phase: A mixture of organic solvent (e.g., methanol (B129727) or acetonitrile) and water. The exact ratio can be optimized for best separation.

    • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: UV spectrophotometric detection at 254 nm is commonly employed.

  • Quantification: The concentration of Dienestrol is determined by comparing its peak area to that of the internal standard. The system's response should be linear over the expected concentration range.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS)

For trace analysis of Dienestrol and related compounds in complex matrices like environmental water, a highly sensitive method combining solid-phase extraction (SPE) with LC-MS has been developed.

Experimental Protocol Outline:

  • Solid-Phase Extraction (SPE):

    • The sample is passed through an SPE cartridge (e.g., Nylon 6 nanofibers mat) to extract the analytes of interest.

    • The analytes are then eluted with a small volume of a suitable solvent.

  • LC-MS System:

    • Liquid Chromatography: Separation is achieved on a C18 column with a mobile phase such as methanol/water.

    • Mass Spectrometry: Detection is performed using a mass spectrometer, often with electrospray ionization (ESI) in negative ion mode for estrogens.

  • Analysis: This method provides high sensitivity and selectivity, allowing for the detection of very low concentrations of the analytes.[5][6]

Mechanism of Action: Estrogen Receptor Signaling

Dienestrol, as a synthetic estrogen, exerts its biological effects primarily through interaction with estrogen receptors (ERs), which are members of the nuclear hormone receptor superfamily.[7] The signaling pathways can be broadly categorized into genomic and non-genomic pathways.

Estrogen Signaling Pathways

The following diagram illustrates the key events in both the genomic and non-genomic estrogen signaling pathways.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EED6 E,E-Dienestrol-d6 ER_complex ER-HSP90 Complex (Inactive) EED6->ER_complex Binds to ER mER Membrane ER (GPER) EED6->mER Binds to mER ER Estrogen Receptor (ER) ER_complex->ER HSP90 Dissociation Dimerized_ER Dimerized ER ER->Dimerized_ER Dimerization ERE Estrogen Response Element (ERE) Dimerized_ER->ERE Nuclear Translocation and DNA Binding Signaling_Cascade Kinase Cascades (e.g., MAPK, PI3K) mER->Signaling_Cascade Activates Signaling_Cascade->ER Phosphorylates & Activates Protein_Synthesis Protein Synthesis & Cellular Response Signaling_Cascade->Protein_Synthesis Modulates Gene_Transcription Gene Transcription ERE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA mRNA->Protein_Synthesis Translation

Caption: Genomic and Non-Genomic Estrogen Signaling Pathways.

Genomic Pathway:

  • Ligand Binding: E,E-Dienestrol-d6, being lipid-soluble, diffuses across the cell membrane and binds to the estrogen receptor (ER), which is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs).

  • Conformational Change and Dimerization: Upon binding, the HSPs dissociate, and the ER undergoes a conformational change, leading to its dimerization.

  • Nuclear Translocation and DNA Binding: The activated ER dimer translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

  • Gene Transcription: The binding of the ER dimer to EREs recruits co-activator or co-repressor proteins, modulating the transcription of estrogen-responsive genes. This leads to the synthesis of new proteins that mediate the physiological effects of the estrogen.

Non-Genomic Pathway:

A subset of ERs, such as G protein-coupled estrogen receptor (GPER), are located at the cell membrane. Binding of estrogens to these membrane-associated receptors can rapidly activate intracellular signaling cascades, such as the MAPK and PI3K pathways. These pathways can, in turn, influence cellular processes and can also cross-talk with the genomic signaling pathway, for instance, by phosphorylating and activating nuclear ERs.

Experimental Workflows

The use of E,E-Dienestrol-d6 as an internal standard is a common application in quantitative analytical workflows.

Workflow for Quantification using E,E-Dienestrol-d6 as an Internal Standard

G1 A Sample Collection (e.g., biological fluid, environmental matrix) B Addition of a known amount of E,E-Dienestrol-d6 (Internal Standard) A->B C Sample Preparation (e.g., extraction, cleanup) B->C D Instrumental Analysis (e.g., LC-MS, GC-MS) C->D E Data Acquisition (Signal intensity of analyte and internal standard) D->E F Quantification (Ratio of analyte signal to internal standard signal) E->F

Caption: Workflow for using E,E-Dienestrol-d6 as an internal standard.

This workflow highlights the critical steps in using a deuterated standard for accurate quantification. The addition of a known amount of E,E-Dienestrol-d6 at the beginning of the sample preparation process allows for the correction of analyte loss during extraction and variations in instrument response, leading to more accurate and precise measurements.

References

The Estrogenic Activity of Dienestrol and Its Analogs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dienestrol (B18971), a synthetic non-steroidal estrogen belonging to the stilbestrol group, has been a subject of significant interest in endocrine research and pharmacology.[1][2] Its potent estrogenic activity, mediated through interaction with estrogen receptors (ERs), has led to its historical use in hormone replacement therapy.[2] This technical guide provides an in-depth analysis of the estrogenic activity of dienestrol and its analogs, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms. Understanding the structure-activity relationships and biological effects of these compounds is crucial for the development of novel therapeutics and for assessing their potential as endocrine disruptors.

Quantitative Assessment of Estrogenic Activity

The estrogenic potency of dienestrol and its analogs is determined through various in vitro and in vivo assays. These assays quantify the binding affinity to estrogen receptors, the ability to induce transcriptional activation, and the physiological response in estrogen-sensitive tissues.

Estrogen Receptor Binding Affinity

Dienestrol exhibits a high binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Notably, its affinity is significantly higher than that of the endogenous estrogen, estradiol (B170435). Dienestrol has been reported to have approximately 223% and 404% of the binding affinity of estradiol for ERα and ERβ, respectively.[3]

The binding affinities of dienestrol and its key analogs relative to other stilbene (B7821643) estrogens are summarized in the table below. The data is presented as a rank-order of binding affinity, as specific IC50 or RBA values for a comprehensive set of dienestrol analogs are not consistently available across the literature.

CompoundRelative Binding Affinity (Rank Order) vs. EstradiolReference
For ERα
Diethylstilbestrol (B1670540) (DES)> Hexestrol > Dienestrol > 4-OH-tamoxifen > 17β-Estradiol[4]
For ERβ
Dienestrol > 4-OH-tamoxifen > Diethylstilbestrol (DES) > Hexestrol > 17β-Estradiol

One study reported the association constants (Ka) for several diethylstilbestrol (DES) analogs, including α-dienestrol, in mouse uterine cytosol. These values provide a quantitative measure of their binding affinity.

CompoundAssociation Constant (Ka) (M⁻¹)Reference
Diethylstilbestrol (DES)~1.9 x 10¹¹
α-DienestrolHigh Affinity (Ka within 0.5-19.1 x 10¹⁰)
β-DienestrolLower Affinity
DES-phenanthrene3.5 x 10⁷ ± 1.2
In Vitro and In Vivo Potency

The estrogenic potency of dienestrol analogs has been evaluated using both in vitro cell proliferation assays (e.g., MCF-7 E-SCREEN assay) and in vivo uterotrophic assays in rodents. The following table provides a qualitative ranking of the estrogenic activity of several DES metabolites and analogs.

CompoundIn Vivo Estrogenicity (Mouse Uterine Weight Bioassay)Reference
Diethylstilbestrol (DES)Most Potent
α-Dienestrol>/= DES-epoxide
Indanyl-DES> Dihydroxy DES
β-Dienestrol> DES-phenanthrene (Least Potent)

Signaling Pathways of Estrogenic Action

Dienestrol and its analogs exert their effects by binding to and activating estrogen receptors, which are ligand-activated transcription factors. Upon binding, the receptor-ligand complex undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the physiological effects associated with estrogens.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dienestrol Dienestrol / Analog ER Estrogen Receptor (ERα / ERβ) Dienestrol->ER Binding D_ER_complex Dienestrol-ER Complex ER->D_ER_complex HSP Heat Shock Proteins HSP->ER Dissociation Dimerization Dimerization D_ER_complex->Dimerization ERE Estrogen Response Element (ERE) Dimerization->ERE Nuclear Translocation & Binding Gene_Transcription Gene Transcription ERE->Gene_Transcription Activation mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis & Estrogenic Effects mRNA->Protein_Synthesis

Caption: Simplified Estrogen Receptor Signaling Pathway for Dienestrol.

Experimental Protocols

Accurate assessment of the estrogenic activity of dienestrol and its analogs relies on standardized and well-defined experimental protocols. The following sections detail the methodologies for key assays.

In Vitro Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [³H]-estradiol.

Materials:

  • Rat uterine cytosol preparation (source of ERα and ERβ)

  • [³H]-17β-estradiol

  • Test compounds (Dienestrol and its analogs)

  • Assay buffer (e.g., Tris-EDTA buffer)

  • Hydroxylapatite (HAP) slurry

  • Scintillation cocktail and counter

Procedure:

  • Preparation of Rat Uterine Cytosol: Uteri from immature or ovariectomized rats are homogenized in a cold buffer and centrifuged to obtain the cytosolic fraction containing the estrogen receptors.

  • Competitive Binding Reaction: A constant concentration of [³H]-estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound.

  • Incubation: The reaction mixtures are incubated at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Hydroxylapatite slurry is added to each tube to adsorb the receptor-ligand complexes. The tubes are centrifuged, and the supernatant containing the unbound ligand is discarded.

  • Quantification: The HAP pellet is washed, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-estradiol (IC50) is determined. The relative binding affinity (RBA) is calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.

Receptor_Binding_Assay_Workflow Start Start Prepare_Cytosol Prepare Rat Uterine Cytosol Start->Prepare_Cytosol Incubate Incubate with [³H]-Estradiol & Test Compound Prepare_Cytosol->Incubate Separate Separate Bound & Free Ligand (Hydroxylapatite) Incubate->Separate Measure Measure Radioactivity (Scintillation Counting) Separate->Measure Analyze Calculate IC50 & RBA Measure->Analyze End End Analyze->End

Caption: Workflow of an Estrogen Receptor Competitive Binding Assay.
In Vitro MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7, which expresses endogenous estrogen receptors.

Materials:

  • MCF-7 cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Charcoal-dextran treated FBS (to remove endogenous steroids)

  • Test compounds

  • 96-well cell culture plates

  • Cell proliferation detection reagent (e.g., MTT, SRB)

  • Plate reader

Procedure:

  • Cell Culture: MCF-7 cells are maintained in standard culture medium. Prior to the assay, cells are cultured in a medium containing charcoal-dextran treated FBS for several days to deplete endogenous estrogens.

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Treatment: The medium is replaced with a medium containing various concentrations of the test compounds. A positive control (e.g., 17β-estradiol) and a vehicle control are included.

  • Incubation: The plates are incubated for 6-7 days to allow for cell proliferation.

  • Quantification of Cell Proliferation: The cell number is quantified using a suitable method. For the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is added, which is converted to a colored formazan (B1609692) product by metabolically active cells. The absorbance is measured with a plate reader.

  • Data Analysis: The concentration of the test compound that produces a half-maximal proliferative effect (EC50) is determined. The relative proliferative effect (RPE) can be calculated relative to the maximal effect of 17β-estradiol.

In Vivo Rodent Uterotrophic Bioassay

This in vivo assay assesses the estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized female rodents.

Animals:

  • Immature (e.g., 21-25 days old) or ovariectomized adult female rats or mice.

Procedure:

  • Animal Acclimation: Animals are acclimated to the laboratory conditions for a few days.

  • Dosing: The test compound is administered daily for three consecutive days via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., ethinylestradiol) are included.

  • Necropsy: On the day after the final dose, the animals are euthanized, and their uteri are carefully dissected and weighed (wet weight). The uteri can also be blotted to obtain the blotted weight.

  • Data Analysis: The mean uterine weight of each treatment group is compared to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.

Structure-Activity Relationships of Dienestrol Analogs

The estrogenic activity of dienestrol and its analogs is highly dependent on their chemical structure. Key structural features that influence their interaction with the estrogen receptor include:

  • Phenolic Hydroxyl Groups: The two phenolic hydroxyl groups are essential for high-affinity binding to the estrogen receptor, mimicking the A-ring hydroxyl of estradiol.

  • Stilbene Backbone: The trans-stilbene-like core provides the appropriate spatial arrangement of the phenolic rings to fit into the ligand-binding pocket of the estrogen receptor.

  • Geometric Isomerism: The geometric configuration of the central double bonds influences the overall shape of the molecule and its ability to bind to the receptor. The (E,E)-isomer of dienestrol is the most active form.

SAR_Dienestrol cluster_structure Key Structural Features of Dienestrol for Estrogenic Activity cluster_activity Impact on Estrogenic Activity Dienestrol_Structure Phenolic_OH Phenolic -OH Groups (Essential for Binding) High_Affinity High ER Binding Affinity Phenolic_OH->High_Affinity Stilbene_Core Stilbene-like Core (Optimal Spacing) Stilbene_Core->High_Affinity Geometric_Isomerism (E,E)-Isomer (Active Conformation) Geometric_Isomerism->High_Affinity Potent_Activity Potent Estrogenic Activity High_Affinity->Potent_Activity

Caption: Structure-Activity Relationship of Dienestrol.

Conclusion

Dienestrol and its analogs represent a potent class of synthetic estrogens. Their biological activity is a direct consequence of their high affinity for estrogen receptors, which is dictated by specific structural features. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive resource for researchers in endocrinology, toxicology, and drug development. A thorough understanding of the estrogenic properties of these compounds is essential for both leveraging their therapeutic potential and mitigating their risks as endocrine-disrupting chemicals. Further research focusing on generating a more complete quantitative profile for a wider range of dienestrol analogs will be invaluable for refining structure-activity relationship models and for the development of more selective and safer estrogenic modulators.

References

The Metabolic Journey of Dienestrol In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dienestrol (B18971), a synthetic nonsteroidal estrogen, has been utilized in therapeutic applications. Understanding its metabolic fate is crucial for comprehending its pharmacological activity, potential drug-drug interactions, and toxicological profile. This technical guide provides a comprehensive overview of the in-vitro metabolic pathways of dienestrol, drawing upon established methodologies for studying the biotransformation of xenobiotics. While specific quantitative kinetic data for dienestrol metabolism is not extensively available in publicly accessible literature, this document outlines the principal metabolic routes based on the biotransformation of structurally related estrogens and details the experimental protocols necessary to generate such data.

Predicted Metabolic Pathways of Dienestrol

Based on the metabolism of other synthetic and endogenous estrogens, the in-vitro biotransformation of dienestrol is anticipated to proceed through two primary phases: Phase I oxidation and Phase II conjugation.

Phase I Metabolism: Hydroxylation

The initial metabolic step for dienestrol is likely hydroxylation, catalyzed by Cytochrome P450 (CYP450) enzymes predominantly found in liver microsomes. This process introduces hydroxyl groups onto the aromatic rings of the dienestrol molecule, increasing its polarity and preparing it for subsequent conjugation reactions. The potential sites of hydroxylation are the ortho and para positions of the phenolic rings, leading to the formation of catechol and other hydroxylated metabolites.

Phase II Metabolism: Glucuronidation

Following hydroxylation, the newly formed hydroxyl groups, as well as the original phenolic hydroxyls of dienestrol, are susceptible to conjugation with glucuronic acid. This reaction is mediated by UDP-glucuronosyltransferases (UGTs), a family of enzymes also abundant in the liver. Glucuronidation significantly increases the water solubility of the metabolites, facilitating their elimination from the body.

Below is a diagram illustrating the predicted metabolic pathway of dienestrol.

Dienestrol_Metabolism Dienestrol Dienestrol PhaseI Phase I Metabolism (Hydroxylation) Dienestrol->PhaseI CYP450 Enzymes PhaseII Phase II Metabolism (Glucuronidation) Dienestrol->PhaseII UGT Enzymes Hydroxylated_Metabolites Hydroxylated Metabolites (e.g., Catechols) PhaseI->Hydroxylated_Metabolites Hydroxylated_Metabolites->PhaseII UGT Enzymes Glucuronide_Conjugates Glucuronide Conjugates PhaseII->Glucuronide_Conjugates

Predicted metabolic pathway of dienestrol.

Quantitative Data on Dienestrol Metabolism

Table 1: Michaelis-Menten Kinetic Parameters for Dienestrol Metabolism in Human Liver Microsomes

Metabolic PathwayEnzyme FamilyApparent Km (µM)Apparent Vmax (pmol/min/mg protein)
HydroxylationCYP450Data to be determinedData to be determined
GlucuronidationUGTData to be determinedData to be determined

Table 2: Metabolite Profile of Dienestrol in Human Hepatocytes

MetaboliteFormation Rate (pmol/106 cells/hr)Percentage of Total Metabolites (%)
Hydroxylated DienestrolData to be determinedData to be determined
Dienestrol GlucuronideData to be determinedData to be determined
Other ConjugatesData to be determinedData to be determined

Experimental Protocols

To generate the quantitative data outlined above, the following detailed experimental protocols are recommended.

Protocol 1: Determination of Metabolic Stability and Metabolite Identification in Human Liver Microsomes

This protocol is designed to assess the rate of dienestrol metabolism and identify the resulting metabolites.

Metabolic_Stability_Workflow cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis Incubation_Mix Incubation Mixture Human Liver Microsomes (e.g., 0.5 mg/mL) Dienestrol (e.g., 1 µM) Phosphate (B84403) Buffer (pH 7.4) NADPH_Addition Initiate Reaction Add NADPH solution Incubation_Mix->NADPH_Addition Incubation_Conditions Incubate at 37°C NADPH_Addition->Incubation_Conditions Time_Points Collect Aliquots At various time points (e.g., 0, 5, 15, 30, 60 min) Incubation_Conditions->Time_Points Quenching Stop Reaction Add cold acetonitrile (B52724) with internal standard Time_Points->Quenching Centrifugation Centrifuge to pellet protein Quenching->Centrifugation Supernatant_Analysis Analyze supernatant by LC-MS/MS Centrifugation->Supernatant_Analysis Data_Analysis Quantify Dienestrol and Metabolites Supernatant_Analysis->Data_Analysis

Workflow for metabolic stability and metabolite ID.

Materials:

  • Dienestrol

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Internal standard (structurally similar compound not present in the matrix)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of dienestrol in a suitable solvent (e.g., DMSO).

  • Prepare the incubation mixture by adding HLM, dienestrol, and phosphate buffer to a microcentrifuge tube. Pre-incubate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Vortex the samples and centrifuge to precipitate the microsomal proteins.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • Analyze the samples to quantify the remaining dienestrol and identify and quantify the formed metabolites.

Protocol 2: Determination of Enzyme Kinetics for Dienestrol Glucuronidation

This protocol is designed to determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the glucuronidation of dienestrol.

UGT_Kinetics_Workflow cluster_incubation Incubation cluster_quenching_analysis Quenching and Analysis cluster_data_analysis Data Analysis Incubation_Mix Incubation Mixture Human Liver Microsomes or recombinant UGTs Varying concentrations of Dienestrol Alamethicin (to activate UGTs) Tris-HCl Buffer (pH 7.4) UDPGA_Addition Initiate Reaction Add UDPGA solution Incubation_Mix->UDPGA_Addition Incubation_Conditions Incubate at 37°C for a fixed time UDPGA_Addition->Incubation_Conditions Quenching Stop Reaction Add cold acetonitrile with internal standard Incubation_Conditions->Quenching Analysis Analyze for Glucuronide Metabolite by LC-MS/MS Quenching->Analysis Plotting Plot reaction velocity vs. substrate concentration Analysis->Plotting Fitting Fit data to Michaelis-Menten equation Plotting->Fitting Parameters Determine Km and Vmax Fitting->Parameters

Workflow for UGT enzyme kinetics determination.

Materials:

  • Dienestrol

  • Pooled human liver microsomes or specific recombinant UGT enzymes

  • Uridine 5'-diphospho-glucuronic acid (UDPGA)

  • Alamethicin (a pore-forming peptide to activate UGTs)

  • Tris-HCl buffer (pH 7.4)

  • Magnesium chloride (MgCl2)

  • Acetonitrile (ACN)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a series of dienestrol solutions at different concentrations.

  • Prepare the incubation mixture containing HLM or recombinant UGTs, a specific concentration of dienestrol, alamethicin, MgCl2, and Tris-HCl buffer. Pre-incubate at 37°C.

  • Initiate the reaction by adding UDPGA.

  • Incubate for a predetermined time that ensures linear reaction velocity.

  • Stop the reaction by adding ice-cold acetonitrile with an internal standard.

  • Process the samples as described in Protocol 1.

  • Analyze the formation of the dienestrol glucuronide metabolite by LC-MS/MS.

  • Plot the rate of metabolite formation (velocity) against the dienestrol concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Conclusion

While direct quantitative data on the in-vitro metabolic fate of dienestrol is sparse, a robust understanding can be inferred from the metabolism of structurally analogous compounds. The primary metabolic pathways are predicted to be CYP450-mediated hydroxylation and UGT-mediated glucuronidation. The experimental protocols detailed in this guide provide a clear framework for researchers to generate the necessary quantitative data to fully elucidate the in-vitro biotransformation of dienestrol. Such studies are essential for a comprehensive assessment of its pharmacology and safety profile, and to support further drug development efforts.

E,E-Dienestrol-d6-1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides comprehensive technical information on E,E-Dienestrol-d6-1, including supplier details, ordering information, and its application in experimental settings.

This compound is the deuterated form of E,E-Dienestrol, a synthetic nonsteroidal estrogen.[1] Its primary application in research is as a stable isotope-labeled internal standard for the quantitative analysis of Dienestrol and other estrogens by mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1] The use of a deuterated standard is crucial for correcting for matrix effects and variations during sample preparation and analysis, ensuring accurate quantification.

Supplier and Ordering Information

Several reputable suppliers offer this compound for research purposes. The available product specifications and ordering details are summarized below.

SupplierProduct NameCatalog NumberPurityAvailable QuantitiesStorage
MedChemExpress This compoundHY-B1403S1>98%Inquire for quoteRoom temperature (may vary elsewhere)
CymitQuimica E,E-Dienestrol-d6TR-D441813Not specified5mg, 10mg, 25mgNot specified
HPC Standards D6-E,E-Dienestrol692946Not specified1x5MG4 °C
LGC Standards E,E-Dienestrol-d6TRC-D441813>95% (HPLC)Inquire for quote-20°C

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₈H₁₂D₆O₂[2]
Molecular Weight 272.37 g/mol [2]
Appearance Light Beige to Brown Solid
Synonyms 3,4-Bis(4-hydroxyphenyl)-2,4-hexadiene-d4, α-Dienestro-d6, 4,4'-[(1E,2E)-1,2-Diethylidene-1,2-ethanediyl]bis-phenol-d6

Experimental Applications and Protocols

This compound is predominantly utilized as an internal standard in bioanalytical methods for the quantification of estrogens in various biological matrices, such as serum and environmental water samples.[3] The general workflow for such an analysis is outlined below.

Experimental Workflow: Quantification of Estrogens using this compound

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Serum) add_is Spike with This compound sample->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction derivatization Derivatization (e.g., Dansyl Chloride) extraction->derivatization lc_separation UPLC/HPLC Separation derivatization->lc_separation ms_detection Tandem Mass Spectrometry (MRM Mode) lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification

Caption: General workflow for the quantification of estrogens using this compound as an internal standard.

Detailed Experimental Protocol:

The following is a representative protocol for the analysis of estrogens in human serum. This protocol is a synthesis of information from various sources and should be optimized for specific laboratory conditions and instrumentation.

1. Preparation of Internal Standard (IS) Working Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working internal standard solution at a concentration of approximately 1 ng/mL in methanol.

2. Sample Preparation:

  • To 500 µL of serum sample, add 50 µL of the this compound internal standard working solution.

  • Vortex the sample briefly to ensure thorough mixing.

  • Enzymatic Hydrolysis (for total estrogens): Add β-glucuronidase/sulfatase solution and incubate to deconjugate the estrogens.

  • Liquid-Liquid Extraction (LLE): Add an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane (B92381) and ethyl acetate) to the sample. Vortex vigorously and centrifuge to separate the organic and aqueous layers. Transfer the organic layer containing the estrogens to a clean tube.

  • Solid-Phase Extraction (SPE): Alternatively, use a suitable SPE cartridge to extract and clean up the sample.

  • Evaporate the solvent under a gentle stream of nitrogen.

3. Derivatization:

  • To enhance ionization efficiency and sensitivity in the mass spectrometer, derivatize the dried extract. A common derivatizing agent is dansyl chloride.

  • Reconstitute the dried sample in a sodium bicarbonate buffer (pH 9.0) and add a solution of dansyl chloride in acetone.

  • Incubate the mixture at 60°C for a short period (e.g., 5 minutes).

4. LC-MS/MS Analysis:

  • Reconstitute the derivatized sample in a suitable solvent (e.g., 50% methanol in water).

  • Inject an aliquot of the sample into the LC-MS/MS system.

  • Liquid Chromatography (LC): Use a C18 reversed-phase column for separation. The mobile phase typically consists of a gradient of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium (B1175870) hydroxide) and an organic solvent (e.g., methanol or acetonitrile).

  • Mass Spectrometry (MS): Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both the analyte estrogens and the this compound internal standard in Multiple Reaction Monitoring (MRM) mode.

5. Quantification:

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte standards.

  • Determine the concentration of the estrogens in the unknown samples by interpolating their analyte/IS peak area ratios on the calibration curve.

Mechanism of Action: Estrogen Receptor Signaling

Dienestrol, the non-deuterated analog of this compound, is a synthetic estrogen that exerts its biological effects by binding to and activating estrogen receptors (ERs). There are two main subtypes of estrogen receptors, ERα and ERβ, which are ligand-activated transcription factors. The binding of an estrogenic compound like Dienestrol initiates a cascade of events that ultimately leads to changes in gene expression.

The signaling pathway can be broadly divided into genomic and non-genomic pathways.

Estrogen Receptor Signaling Pathway

estrogen_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus estrogen Estrogen (e.g., Dienestrol) mem_er Membrane ER (GPER) estrogen->mem_er Non-Genomic cyto_er Inactive ERα/β (bound to HSPs) estrogen->cyto_er Genomic kinase_cascade Kinase Cascades (e.g., MAPK, PI3K/Akt) mem_er->kinase_cascade active_er Active ER Dimer kinase_cascade->active_er Phosphorylation cellular_response Cellular Response kinase_cascade->cellular_response cyto_er->active_er ere Estrogen Response Element (ERE) on DNA active_er->ere gene_transcription Target Gene Transcription ere->gene_transcription protein_synthesis Protein Synthesis gene_transcription->protein_synthesis protein_synthesis->cellular_response

Caption: Simplified diagram of the genomic and non-genomic estrogen receptor signaling pathways.

Genomic Pathway:

  • Ligand Binding: Estrogen diffuses across the cell membrane and binds to inactive ERs in the cytoplasm or nucleus, which are often complexed with heat shock proteins (HSPs).

  • Dimerization and Translocation: Ligand binding causes the dissociation of HSPs and the dimerization of the ERs. The activated ER dimer then translocates to the nucleus if it is not already there.

  • DNA Binding: The ER dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.

  • Gene Transcription: The binding of the ER dimer to the ERE recruits co-activator or co-repressor proteins, leading to the initiation or suppression of the transcription of target genes.

  • Cellular Response: The newly synthesized proteins mediate the physiological effects of estrogen.

Non-Genomic Pathway:

  • A subpopulation of ERs is located at the plasma membrane.

  • Binding of estrogen to these membrane-associated ERs can rapidly activate intracellular signaling cascades, such as the MAPK and PI3K/Akt pathways, without direct gene transcription by the receptor itself.

  • These kinase cascades can then phosphorylate and activate other proteins, leading to rapid cellular responses. They can also cross-talk with the genomic pathway by phosphorylating and modulating the activity of the nuclear ERs and their co-regulators.

References

An In-depth Technical Guide to the Safe Handling of E,E-Dienestrol-d6-1

Author: BenchChem Technical Support Team. Date: December 2025

Section 1: Chemical Identification and Physical Properties

E,E-Dienestrol-d6-1 is the deuterated form of E,E-Dienestrol, a synthetic nonsteroidal estrogen.[1][2][3] It is primarily used in research settings as an internal standard or for tracer studies.[2]

PropertyValueSource
Chemical Name This compoundMedChemExpress
Synonyms 3,4-Bis(4-hydroxyphenyl)-2,4-hexadiene-d6; α-Dienestrol-d6CymitQuimica
Molecular Formula C₁₈H₁₂D₆O₂[4][5]
Molecular Weight 272.37 g/mol [4][5]
Appearance Light Beige to Brown Solid[4]
Storage Store at -20°C[5]

Section 2: Hazard Identification and Toxicological Information

The primary health concerns associated with Dienestrol, and by extension its deuterated form, are related to its estrogenic activity and potential carcinogenicity.[6][7]

Hazard ClassificationStatement
Carcinogenicity Category 1A: May cause cancer.[6]
Skin Irritation Category 2: Causes skin irritation.[8]
Eye Irritation Category 2: Causes serious eye irritation.[8]
Skin Sensitization Category 1: May cause an allergic skin reaction.[8]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[7]

Toxicological Summary:

  • Acute Effects: May cause irritation to the skin, eyes, and respiratory tract.[7] Ingestion may lead to gastrointestinal irritation.[7]

  • Chronic Effects: Long-term exposure may increase the risk of carcinomas of the breast, cervix, vagina, endometrium, and liver.[7] It may also affect the gallbladder and cardiovascular system.[7]

  • Mutagenicity: Dienestrol is mutagenic for mammalian somatic cells.[7]

No specific LD50 or LC50 data for this compound was found in the search results.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Use a closed system for transfers and handling whenever possible.[6]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.[8]

  • Clothing: Wear a lab coat and closed-toe shoes.[6]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

Handling Workflow:

G start Start: Prepare for Handling ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) start->ppe setup Set up work area in a chemical fume hood ppe->setup weigh Weigh the required amount of this compound setup->weigh dissolve Dissolve in an appropriate solvent weigh->dissolve cleanup Clean the work area and decontaminate equipment dissolve->cleanup dispose Dispose of waste according to institutional guidelines cleanup->dispose end End: Complete Handling dispose->end

Caption: General workflow for safely handling this compound in a laboratory setting.

Section 4: First Aid Measures

In case of exposure, follow these first aid procedures.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]
Skin Contact Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention.[7]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]

First Aid Decision Pathway:

Caption: Decision pathway for first aid response to this compound exposure.

Section 5: Fire and Explosion Hazard Data

PropertyValue
Flammability May be combustible at high temperatures.[7]
Extinguishing Media Use dry chemical powder, water spray, fog, or foam.[7]
Products of Combustion Carbon oxides (CO, CO₂).[7]

Section 6: Spills and Disposal

Spill Response:

  • Evacuate the area.

  • Wear appropriate PPE.

  • Avoid generating dust.

  • Carefully sweep or scoop up the spilled material.

  • Place in a sealed container for disposal.

  • Clean the spill area thoroughly.

Waste Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.[6]

  • Do not allow the product to enter drains.[8]

No detailed experimental protocols for the synthesis or use of this compound were found in the provided search results.

References

Methodological & Application

Application Note: High-Throughput Analysis of E,E-Dienestrol in Biological Matrices using E,E-Dienestrol-d6-1 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of E,E-Dienestrol in various biological matrices, such as plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, E,E-Dienestrol-d6-1, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1] This method is suitable for pharmacokinetic studies, clinical research, and monitoring of estrogenic compounds.

Introduction

Dienestrol (B18971) is a synthetic nonsteroidal estrogen that has been used for the treatment of menopausal and postmenopausal symptoms.[2][3] Accurate and reliable quantification of dienestrol in biological samples is crucial for understanding its pharmacokinetics and potential physiological effects. Isotope dilution mass spectrometry is a powerful technique for quantitative analysis, where a stable isotope-labeled version of the analyte is used as an internal standard.[4][5] this compound is an ideal internal standard for the analysis of dienestrol as its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it co-elutes and experiences similar ionization efficiency, thus correcting for potential analytical errors. This document provides a detailed protocol for the extraction and LC-MS/MS analysis of E,E-Dienestrol using this compound.

Experimental

Materials and Reagents
  • E,E-Dienestrol standard (CAS: 84-17-3)

  • This compound (CAS: 22610-99-7)

  • HPLC-grade Methanol (B129727), Acetonitrile, and Water

  • Formic Acid (LC-MS grade)

  • Ammonium Fluoride (LC-MS grade)

  • Human Plasma/Urine (blank)

  • Solid Phase Extraction (SPE) Cartridges (e.g., C18, 100 mg, 1 mL)

Instrumentation
  • LC System: Agilent 1290 Infinity LC or equivalent

  • Mass Spectrometer: SCIEX 7500 Triple Quad™ or equivalent

  • Analytical Column: Kinetex 2.6 µm C18, 50 x 3.0 mm or equivalent

Standard and Sample Preparation

Stock Solutions: Prepare stock solutions of E,E-Dienestrol and this compound in methanol at a concentration of 1 mg/mL.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the E,E-Dienestrol stock solution with 50% methanol to create calibration standards.

Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50% methanol.

Sample Preparation Protocol (Plasma):

  • To 100 µL of plasma sample, add 10 µL of the this compound internal standard spiking solution.

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Perform a solid-phase extraction (SPE) using C18 cartridges.

    • Condition the cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the sample mixture.

    • Wash with 1 mL of 20% methanol in water.

    • Elute with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

The following diagram illustrates the sample preparation workflow:

G cluster_sample_prep Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) is_spike 2. Spike with this compound plasma->is_spike acidify 3. Acidify with Formic Acid is_spike->acidify spe 4. Solid Phase Extraction (C18) acidify->spe evap 5. Evaporate to Dryness spe->evap reconstitute 6. Reconstitute in Mobile Phase evap->reconstitute analysis 7. LC-MS/MS Analysis reconstitute->analysis

A streamlined workflow for the preparation of plasma samples.
LC-MS/MS Method

LC Conditions:

ParameterValue
Column Kinetex 2.6 µm C18, 50 x 3.0 mm
Mobile Phase A 0.5 mM Ammonium Fluoride in Water
Mobile Phase B Methanol
Flow Rate 0.8 mL/min
Injection Volume 5 µL
Column Temperature 30 °C
Gradient As described in the table below

Gradient Program:

Time (min)%B
0.030
0.530
4.598
5.098
5.130
6.030

MS/MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Source Temperature 350 °C
IonSpray Voltage -4500 V
Curtain Gas 35 psi
Collision Gas 9 psi

MRM Transitions:

AnalyteQ1 (m/z)Q3 (m/z)Collision Energy (eV)
E,E-Dienestrol 265.1133.1-35
This compound 271.1136.1-35

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of E,E-Dienestrol in biological matrices. The use of this compound as an internal standard effectively compensated for matrix effects, leading to high accuracy and precision.

Linearity, Precision, and Accuracy

The method was linear over a concentration range of 0.1 to 100 ng/mL with a coefficient of determination (R²) greater than 0.99. The intra- and inter-day precision and accuracy were evaluated at three different concentration levels (low, medium, and high). The results are summarized in the table below.

Method Validation Data:

AnalyteSpiked Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
E,E-Dienestrol0.54.25.8102.3
103.14.598.7
802.53.9101.5
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined to be 0.05 ng/mL and 0.1 ng/mL, respectively, demonstrating the high sensitivity of the method.

Conclusion

This application note presents a highly sensitive, accurate, and robust LC-MS/MS method for the quantification of E,E-Dienestrol in biological matrices. The use of the stable isotope-labeled internal standard, this compound, is critical for achieving reliable results by correcting for matrix-induced variations. This method is well-suited for a wide range of research and clinical applications.

Protocol

Step-by-Step Protocol for Sample Analysis
  • Prepare Stock and Working Solutions:

    • Prepare 1 mg/mL stock solutions of E,E-Dienestrol and this compound in methanol.

    • From the stock solutions, prepare calibration curve standards and an internal standard spiking solution.

  • Sample Preparation:

    • Aliquot 100 µL of each sample (calibrator, QC, or unknown) into a microcentrifuge tube.

    • Add 10 µL of the this compound internal standard spiking solution to each tube and vortex.

    • Add 200 µL of 0.1% formic acid in water and vortex.

    • Proceed with Solid Phase Extraction as detailed in the "Sample Preparation Protocol" section.

    • Evaporate the eluate and reconstitute in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Set up the LC-MS/MS system with the parameters described in the "LC-MS/MS Method" section.

    • Inject the prepared samples onto the LC-MS/MS system.

  • Data Processing:

    • Integrate the peak areas for E,E-Dienestrol and this compound.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of E,E-Dienestrol in the unknown samples from the calibration curve.

The logical relationship for quantitative analysis is depicted in the following diagram:

G cluster_quant Quantitative Analysis Logic data_acq Data Acquisition Peak Area Integration ratio_calc Calculate Ratio (Analyte Area / IS Area) data_acq:f1->ratio_calc:f0 cal_curve Calibration Curve Plot Ratio vs. Concentration ratio_calc:f1->cal_curve:f0 quant { Quantify Unknowns |  Interpolate from Curve} cal_curve:f1->quant:f0

The logical flow for the quantification of E,E-Dienestrol.

References

Application Note: Quantitative Analysis of Dienestrol in Water Samples Using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dienestrol (B18971), a synthetic non-steroidal estrogen, has been used in pharmaceutical applications and agriculture. Its potential endocrine-disrupting effects necessitate sensitive and accurate monitoring in environmental water sources. Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method for the precise quantification of trace-level contaminants. This application note provides a detailed protocol for the quantitative analysis of dienestrol in water samples using solid-phase extraction (SPE) followed by gas chromatography-tandem mass spectrometry (GC-MS/MS) with an isotope dilution approach. The use of a stable isotope-labeled internal standard, such as Dienestrol-d6, compensates for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.

Principle of Isotope Dilution

Isotope dilution is a method of quantitative analysis that relies on the addition of a known amount of an isotopically enriched standard (internal standard) of the analyte to the sample. The isotopically labeled standard is chemically identical to the analyte and behaves similarly during sample preparation and analysis. By measuring the ratio of the signal from the native analyte to that of the labeled standard using a mass spectrometer, the concentration of the native analyte in the sample can be accurately determined, correcting for any losses during the analytical process.

Experimental Protocols

Materials and Reagents
  • Standards and Reagents:

    • Dienestrol (native standard)

    • Dienestrol-d6 (isotope-labeled internal standard)

    • Methanol (B129727) (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Ethyl acetate (B1210297) (HPLC grade)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)

    • Ultrapure water

  • Solid-Phase Extraction (SPE) Cartridges:

    • Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges or equivalent C18 cartridges.

  • Apparatus:

    • Glassware (flasks, vials, pipettes)

    • SPE manifold

    • Nitrogen evaporator

    • Vortex mixer

    • Centrifuge

    • Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS)

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Collection and Preservation: Collect water samples in amber glass bottles. Store at 4°C and analyze as soon as possible.

  • Spiking with Internal Standard: To a 500 mL water sample, add a known amount of Dienestrol-d6 solution to achieve a final concentration of 10 ng/L.

  • SPE Cartridge Conditioning:

    • Condition an Oasis HLB SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of ultrapure water. Do not allow the cartridge to dry out.

  • Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove interfering substances.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 30 minutes.

  • Elution: Elute the retained analytes with 10 mL of a mixture of methanol and ethyl acetate (1:1, v/v).

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization
  • Reconstitute the dried extract in 100 µL of ethyl acetate.

  • Add 50 µL of BSTFA with 1% TMCS.

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS/MS analysis.

Instrumental Analysis: GC-MS/MS
  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

    • Injector Temperature: 280°C

    • Injection Mode: Splitless

    • Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 10 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Transfer Line Temperature: 280°C

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Dienestrol (quantifier): Monitor the transition specific to the derivatized dienestrol.

      • Dienestrol (qualifier): Monitor a second transition for confirmation.

      • Dienestrol-d6 (internal standard): Monitor the transition specific to the derivatized labeled standard.

Data Presentation

The following tables summarize the quantitative data typically obtained with this method.

ParameterValueReference
Linearity Range0.1 - 100 ng/L[1][2][3]
Correlation Coefficient (r²)> 0.999[1][2][3]
Limit of Detection (LOD)0.05 - 0.1 ng/L[1][2][3]
Limit of Quantification (LOQ)0.15 - 0.3 ng/L[4]
Sample MatrixSpiked Concentration (ng/L)Recovery (%)Relative Standard Deviation (RSD, %)Reference
Tap Water1098.24.5[1][2]
River Water1095.86.2[5]
Wastewater Effluent1092.18.5[6]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Water Sample (500 mL) Spike Spike with Dienestrol-d6 Sample->Spike Add Internal Standard SPE Solid-Phase Extraction (SPE) Spike->SPE Load Sample Elution Elution SPE->Elution Elute Analytes Evaporation Evaporation to Dryness Elution->Evaporation Concentrate Derivatization Derivatization (BSTFA) Evaporation->Derivatization Reconstitute & Derivatize GCMS GC-MS/MS Analysis Derivatization->GCMS Inject Sample Data Data Acquisition (MRM) GCMS->Data Detect Ions Ratio Calculate Peak Area Ratio (Dienestrol / Dienestrol-d6) Data->Ratio Integrate Peaks Concentration Determine Concentration Ratio->Concentration Apply Calibration Curve

Experimental workflow for dienestrol analysis.

isotope_dilution_principle cluster_sample Initial Sample cluster_spike Spiking cluster_mixed Sample + Internal Standard cluster_analysis Analysis cluster_result Quantification Analyte Unknown Amount of Dienestrol (Analyte) Mixed Mixture of Analyte and Internal Standard Analyte->Mixed IS Known Amount of Dienestrol-d6 (Internal Standard) IS->Mixed Process Sample Preparation & GC-MS/MS Analysis Mixed->Process MS Mass Spectrometer Detects both Analyte and IS Process->MS Ratio Measure Peak Area Ratio (Analyte / IS) MS->Ratio Calculation Calculate Initial Analyte Concentration Ratio->Calculation

Principle of Isotope Dilution Mass Spectrometry.

References

Application Note: Quantitative Analysis of Dienestrol in Biological Fluids by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dienestrol (B18971) is a synthetic, non-steroidal estrogen that belongs to the stilbestrol group.[1] It functions as an estrogen receptor agonist, with a high binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1][2] Dienestrol has been used for treating menopausal symptoms like atrophic vaginitis and kraurosis vulvae.[3][4] Given its potent estrogenic activity and potential health implications, a sensitive and specific analytical method is crucial for its detection and quantification in biological matrices. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of dienestrol in biological fluids such as serum, urine, and milk.

Principle of the Method

This method employs Liquid Chromatography (LC) to separate dienestrol from endogenous components in a biological sample. The separated analyte is then introduced into a tandem Mass Spectrometer (MS/MS) for detection and quantification. The mass spectrometer utilizes an electrospray ionization (ESI) source, typically in negative ion mode, to generate ions from the target analyte.[5][6] Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for dienestrol.

Experimental Protocols

3.1. Sample Preparation (Solid-Phase Extraction - SPE)

Solid-phase extraction is a common technique for cleaning up and concentrating estrogens from complex biological matrices.

  • Materials:

    • SPE Cartridges (e.g., Oasis HLB, C18)

    • Methanol (B129727) (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Ultrapure Water

    • Ammonium Hydroxide

    • Formic Acid

    • Internal Standard (IS) solution (e.g., Dienestrol-d4)

  • Protocol:

    • Sample Pre-treatment: To 1 mL of the biological fluid (e.g., serum, urine), add 10 µL of the internal standard solution. For urine samples, an enzymatic hydrolysis step (using β-glucuronidase/arylsulfatase) may be required to measure total dienestrol (conjugated and unconjugated forms).

    • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water.

    • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

    • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.

    • Elution: Elute the analyte and internal standard from the cartridge using 3 mL of methanol or acetonitrile.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol/water) for LC-MS/MS analysis.

3.2. Liquid Chromatography (LC) Conditions

  • Instrument: UHPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm)[7]

  • Mobile Phase A: 0.2 mM Ammonium Fluoride in water[7] or 0.1% Formic Acid in water

  • Mobile Phase B: Methanol[7] or Acetonitrile

  • Flow Rate: 0.5 mL/min[7]

  • Column Temperature: 50°C[7]

  • Injection Volume: 20 µL[7]

  • Gradient Program:

    • 0.0 min: 30% B

    • 0.5 min: 30% B

    • 4.5 min: 98% B

    • 5.0 min: 98% B

    • 5.1 min: 30% B

    • 6.0 min: End of run

3.3. Mass Spectrometry (MS/MS) Conditions

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Negative Mode[6][8]

  • Gas Temperature: 350°C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 45 psi

  • Capillary Voltage: 3500 V

  • MRM Transitions: The following table lists the optimized precursor and product ions for dienestrol.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Dienestrol (Quantifier)265.124925
Dienestrol (Qualifier)265.19330

(Note: These values are based on available literature and may require optimization on the specific instrument used).[8]

Data Presentation: Quantitative Performance

The following table summarizes the typical quantitative performance of an LC-MS/MS method for dienestrol analysis, compiled from various studies on estrogens in different matrices.

ParameterTypical ValueMatrixReference
Linearity (r²) ≥ 0.999Water[5][6]
Limit of Detection (LOD) 0.05 ng/L - 1.2 ppt (B1677978)Water, Milk[5][8]
Limit of Quantification (LOQ) 5.0 ppt (0.005 µg/kg)Milk[8]
Recovery > 98%Spiked Tap Water[5]
Relative Standard Deviation (RSD) < 4.8%Spiked Tap Water[5]

Visualizations

5.1. Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Fluid (e.g., Serum, Urine) Spike Spike Internal Standard (IS) Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: LC-MS/MS experimental workflow for dienestrol analysis.

5.2. Signaling Pathway

signaling_pathway cluster_cell Target Cell cluster_cyto Cytoplasm cluster_nuc Nucleus ER Estrogen Receptor (ERα / ERβ) Dienestrol_ER Dienestrol-ER Complex ER->Dienestrol_ER ERE Estrogen Response Element (ERE) on DNA Gene Target Gene Transcription ERE->Gene Initiates/Enhances Dienestrol Dienestrol Dienestrol->ER Binding Dienestrol_ER->ERE Binds to DNA

References

Application Note: A Robust SPE-Based Sample Preparation Protocol for the Analysis of Dienestrol in Human Serum

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract The accurate quantification of synthetic estrogens like dienestrol (B18971) in human serum is critical for toxicological assessments and pharmaceutical research. The complex nature of the serum matrix, with its high protein and lipid content, presents significant analytical challenges, often leading to ion suppression in mass spectrometry-based analyses.[1][2] This application note details a robust and reliable sample preparation protocol using Solid-Phase Extraction (SPE) for the effective isolation and concentration of dienestrol from human serum prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method ensures high recovery and excellent sample cleanup, leading to improved sensitivity and accuracy.

Introduction

Dienestrol is a synthetic, nonsteroidal estrogen that requires sensitive and specific analytical methods for its detection in biological matrices. The primary challenge in analyzing dienestrol in serum is its typically low concentration amidst a high background of endogenous substances such as proteins, phospholipids, and salts.[1][3] These interferences can significantly impact the performance of LC-MS/MS systems.[4] While simpler methods like Protein Precipitation (PPT) are fast, they often provide insufficient cleanup, leading to matrix effects. Liquid-Liquid Extraction (LLE) offers cleaner extracts but can be labor-intensive and difficult to automate.

Solid-Phase Extraction (SPE) provides a superior alternative by effectively removing interferences and concentrating the analyte of interest. This protocol focuses on a polymeric SPE sorbent, which offers high capacity and stability across a wide pH range, making it ideal for extracting compounds like dienestrol from serum.

Experimental Protocol: Solid-Phase Extraction (SPE)

This protocol provides a step-by-step guide for extracting dienestrol from a 500 µL human serum sample.

2.1. Materials and Reagents

  • Human Serum Samples

  • Dienestrol analytical standard

  • Internal Standard (IS) solution (e.g., Dienestrol-d4)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Acetonitrile (B52724) (ACN, HPLC or LC-MS grade)

  • Deionized Water (18.2 MΩ·cm)

  • Formic Acid (LC-MS grade)

  • Polymeric SPE Cartridges (e.g., Strata-X, Oasis HLB, 30 mg/1 mL)

  • Centrifuge tubes (1.5 mL and 5 mL)

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

  • Vortex Mixer

  • Centrifuge

2.2. Sample Pre-treatment

  • Allow serum samples to thaw completely at room temperature.

  • Vortex the serum sample for 10-15 seconds to ensure homogeneity.

  • In a 5 mL centrifuge tube, pipette 500 µL of the serum sample.

  • Spike the sample with 20 µL of the internal standard solution and briefly vortex.

  • Add 1 mL of 2% formic acid in water to the serum sample.

  • Vortex the mixture for 30 seconds to mix thoroughly. This step helps to disrupt protein binding.

  • Centrifuge the sample at 4000 x g for 5 minutes to pellet any precipitated proteins.

  • Carefully collect the supernatant for loading onto the SPE cartridge.

2.3. Solid-Phase Extraction Procedure The following steps should be performed using an SPE vacuum manifold.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through the sorbent, followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of 2% formic acid in water.

  • Sample Loading: Load the pre-treated supernatant from step 2.8 onto the SPE cartridge at a slow, consistent flow rate (approximately 1 drop per second).

  • Washing:

    • Wash 1: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.

    • Wash 2: Pass 1 mL of deionized water to remove any remaining salts.

    • Dry the cartridge under maximum vacuum for 5-10 minutes to remove residual water.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Elute the dienestrol and internal standard from the cartridge by adding two separate 500 µL aliquots of an elution solvent such as acetonitrile or methanol. Allow the solvent to soak for 30 seconds before applying vacuum to pull it through.

  • Dry-down and Reconstitution:

    • Evaporate the collected eluate to complete dryness under a gentle stream of nitrogen at 40-50°C.

    • Reconstitute the dried extract in 100 µL of a suitable mobile phase, such as 50:50 methanol:water.

    • Vortex for 20 seconds and transfer the final solution to an autosampler vial for LC-MS/MS analysis.

Workflow Visualization

The diagram below illustrates the complete sample preparation workflow from serum collection to the final extract ready for analysis.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Preparation Serum 1. 500 µL Serum Sample Spike 2. Add Internal Standard Serum->Spike Acidify 3. Add 2% Formic Acid Spike->Acidify Centrifuge 4. Vortex & Centrifuge Acidify->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Load 7. Load Supernatant Supernatant->Load Condition 6. Condition & Equilibrate (MeOH, H2O, Acid) Condition->Load Wash 8. Wash Interferences (5% MeOH, H2O) Load->Wash Elute 9. Elute Dienestrol (Acetonitrile) Wash->Elute Dry 10. Evaporate to Dryness Elute->Dry Reconstitute 11. Reconstitute in Mobile Phase Dry->Reconstitute Analysis 12. LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for SPE of dienestrol from serum.

Expected Performance Data

The following table summarizes typical quantitative performance data for the analysis of synthetic estrogens in serum using SPE-based methods coupled with LC-MS/MS. This data is compiled from studies on dienestrol and structurally similar compounds like diethylstilbestrol (B1670540) and hexestrol.

ParameterTypical ValueDescription
Recovery 60 - 95%The percentage of the analyte recovered from the sample matrix after the extraction process.
Limit of Detection (LOD) 0.05 - 5 pg/mLThe lowest concentration of the analyte that can be reliably distinguished from the background noise.
Limit of Quantification (LOQ) 0.15 - 15 pg/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Precision (RSD%) < 15%The relative standard deviation, indicating the repeatability and reproducibility of the method.
Linearity (R²) > 0.99The correlation coefficient for the calibration curve, indicating a linear response across a range of concentrations.

Conclusion

The Solid-Phase Extraction protocol presented here offers a highly effective and reproducible method for the determination of dienestrol in human serum. By efficiently removing matrix interferences like proteins and phospholipids, this method facilitates sensitive and accurate quantification by LC-MS/MS, achieving low pg/mL detection limits. This robust sample preparation technique is well-suited for high-throughput clinical research and toxicological screening applications.

References

High-Performance Liquid Chromatography (HPLC) Analysis of Dienestrol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analysis of dienestrol (B18971) using High-Performance Liquid Chromatography (HPLC). Dienestrol is a synthetic nonsteroidal estrogen that has been used in pharmaceutical formulations. Accurate and precise quantification of dienestrol is crucial for quality control, formulation development, and pharmacokinetic studies. The method described herein is a robust reversed-phase HPLC (RP-HPLC) approach with UV detection, suitable for the determination of dienestrol in various sample matrices, including pharmaceutical dosage forms. This application note includes detailed experimental protocols, method validation parameters, and a visual representation of the analytical workflow.

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For the analysis of dienestrol, RP-HPLC is the method of choice due to its efficiency in separating non-polar to moderately polar compounds. This method typically utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase, allowing for the effective retention and separation of dienestrol from potential excipients and impurities.

Experimental Protocols

Apparatus and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A Newcrom R1 column is also a suitable alternative.[1]

  • Data Acquisition and Processing Software

  • Analytical Balance

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Reagents and Standards
  • Dienestrol Reference Standard: Purity ≥ 98%

  • Acetonitrile (B52724) (ACN): HPLC grade

  • Water: HPLC grade or purified water

  • Phosphoric Acid (H₃PO₄) or Formic Acid: Analytical grade

  • Methanol (B129727) (MeOH): HPLC grade

  • Internal Standard (optional): Biphenyl[2]

Preparation of Solutions
  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water.[1] The addition of a small amount of acid, such as phosphoric acid or formic acid, can improve peak shape and resolution.[1] A common starting composition is Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of dienestrol reference standard and dissolve it in a 100 mL volumetric flask with methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1-50 µg/mL).

  • Internal Standard Stock Solution (if used): Prepare a stock solution of biphenyl (B1667301) in methanol or acetonitrile (e.g., 100 µg/mL).[2]

Sample Preparation

The sample preparation procedure will vary depending on the matrix.

  • For Pharmaceutical Creams and Foams:

    • Accurately weigh a portion of the cream or foam equivalent to a known amount of dienestrol.

    • Transfer the sample to a suitable container and add a known volume of a solvent mixture (e.g., methanol or acetonitrile) to dissolve the dienestrol.[2] If using an internal standard, add a known amount of the internal standard solution at this stage.[2]

    • Vortex or sonicate the mixture to ensure complete extraction of the analyte.

    • Centrifuge the sample to precipitate any insoluble excipients.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • For Pharmaceutical Tablets:

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose of dienestrol.

    • Transfer the powder to a volumetric flask and add a suitable solvent (e.g., methanol or acetonitrile).

    • Sonicate for a sufficient time to ensure complete dissolution of dienestrol.

    • Dilute to volume with the solvent and mix well.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of dienestrol.

ParameterRecommended Condition
Column Reversed-phase C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature Ambient or controlled at 25 °C
Detector Wavelength 254 nm[2]
Internal Standard Biphenyl (optional)[2]
Data Analysis

Identify the dienestrol peak in the chromatogram based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the working standard solutions. Determine the concentration of dienestrol in the sample by interpolating its peak area from the calibration curve.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized below.

Validation ParameterTypical Acceptance Criteria and Results
Specificity The dienestrol peak should be well-resolved from other components in the sample matrix. No interfering peaks should be observed at the retention time of dienestrol in a blank or placebo sample.
Linearity A linear relationship should be established between the analyte concentration and the detector response. A correlation coefficient (r²) of ≥ 0.999 is typically achieved over a concentration range of 50-200% of the labeled amount.[2]
Accuracy The closeness of the test results to the true value. Typically expressed as percent recovery. For dienestrol analysis in creams, satisfactory accuracy can be confirmed using the standard addition method.[2]
Precision (Repeatability and Intermediate Precision) The degree of scatter between a series of measurements. Expressed as the relative standard deviation (%RSD). For repeatability (intra-day precision), the %RSD should be ≤ 2%. For intermediate precision (inter-day precision), the %RSD should also be within acceptable limits.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. Can be determined based on the signal-to-noise ratio (typically 3:1).
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Can be determined based on the signal-to-noise ratio (typically 10:1).
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, flow rate, pH).

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Sample (Cream, Tablet, etc.) Extraction Extraction / Dissolution Sample->Extraction Standard Dienestrol Reference Standard Dilution Serial Dilution Standard->Dilution Solvent Solvent (Methanol/Acetonitrile) Solvent->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration StandardVials Standard Solutions in HPLC Vials Dilution->StandardVials SampleVial Sample in HPLC Vial Filtration->SampleVial Autosampler Autosampler Injection SampleVial->Autosampler StandardVials->Autosampler Column RP-C18 Column Separation Autosampler->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Calibration Calibration Curve Construction Chromatogram->Calibration Quantification Quantification of Dienestrol Chromatogram->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for HPLC analysis of dienestrol.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of dienestrol in various samples, particularly pharmaceutical formulations. Proper method validation is essential to ensure the accuracy and precision of the results. The provided protocol and validation guidelines serve as a comprehensive resource for researchers and scientists involved in the analysis of dienestrol.

References

Application Note: High-Sensitivity Detection of Dienestrol in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of dienestrol (B18971), a synthetic nonsteroidal estrogen, in various biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol encompasses sample preparation, including extraction and derivatization, followed by optimized GC-MS conditions for selective and accurate detection. This method is suitable for residue analysis, and pharmacokinetic studies in drug development.

Introduction

Dienestrol is a synthetic estrogen that has been used in veterinary medicine and, historically, in human medicine. Due to concerns about its potential adverse health effects, its use is highly regulated, and sensitive analytical methods are required for its detection at trace levels in complex biological samples. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity, making it a powerful tool for the determination of dienestrol. This application note provides a comprehensive protocol for the analysis of dienestrol, including sample clean-up, derivatization to enhance volatility and thermal stability, and instrumental analysis.

Experimental Protocols

Sample Preparation

A critical step in the analysis of dienestrol is the effective extraction and clean-up of the analyte from the sample matrix. The following protocol is a general guideline and may require optimization depending on the specific matrix (e.g., urine, plasma, tissue).

a) Extraction from Liquid Samples (e.g., Urine)

  • Enzymatic Hydrolysis: To a 2 mL urine sample, add 100 μL of 0.2% aqueous L-ascorbic acid to prevent degradation of the analyte. For the analysis of conjugated dienestrol, enzymatic deconjugation is necessary. Add 50 μL of β-glucuronidase/arylsulfatase and incubate at 55°C for 3 hours.[1]

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB™ SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of water.[1]

    • Load the pre-treated sample onto the cartridge at a low flow rate (<1 mL/min).[1]

    • Wash the cartridge with 2 mL of water to remove interfering substances.[1]

    • Elute the analyte twice with 2 mL of methanol.[1]

  • Evaporation: Evaporate the combined methanol eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[1]

b) Extraction from Solid/Semi-solid Samples (e.g., Dairy Products)

  • Homogenization: Homogenize 1 g of the sample.

  • Protein Precipitation and Liquid-Liquid Extraction:

    • Add 8 mL of acetonitrile (B52724) containing 1% formic acid to the homogenized sample and vortex for 2 minutes.[2]

    • Centrifuge the mixture at 5000 rpm for 10 minutes at 4°C.[2]

    • Transfer the supernatant to a new tube and evaporate to near dryness under a nitrogen stream.[2]

    • Re-dissolve the residue in 10 mL of ultra-pure water.[2]

  • Solid-Phase Extraction (SPE): Proceed with the SPE clean-up as described for liquid samples.

Derivatization

To improve the chromatographic behavior and mass spectrometric sensitivity of dienestrol, a derivatization step is essential. Silylation is a common approach.

  • To the dried extract, add 70 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[2]

  • Seal the vial tightly and heat at a controlled temperature, for example, in a microwave oven at 350 W for 3 minutes, or in a heating block.[2]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

a) Chromatographic Conditions

ParameterValue
Gas Chromatograph Agilent 6890 Plus or equivalent[1]
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[2]
Carrier Gas Helium at a constant flow of 1.0 mL/min[2]
Injection Mode Splitless (1 µL injection volume)[1]
Injector Temperature 280°C[1]
Oven Temperature Program Initial temperature 70°C for 1 min, ramp to 150°C at 14°C/min, then to 215°C at 6°C/min, and finally to 285°C at 10°C/min.[2]

b) Mass Spectrometer Conditions

ParameterValue
Mass Spectrometer Agilent 5975C MSD or equivalent[1]
Ionization Mode Electron Impact (EI) at 70 eV[2]
Ion Source Temperature 230°C[1]
Quadrupole Temperature 200°C[2]
Acquisition Mode Selected Ion Monitoring (SIM)
Transfer Line Temperature 280°C[2]

Note: Specific ions for monitoring should be determined by analyzing a standard of the dienestrol derivative.

Quantitative Data Summary

The following table summarizes the validation parameters for the detection of dienestrol and other related compounds using GC-MS, as reported in the literature.

AnalyteMatrixMethodLOD/Detection CapabilityLOQRecovery (%)Linearity (r²)Reference
DienestrolBovine UrineImmunoaffinity Chromatography-GC-MS0.15 µg/L---[3][4]
DiethylstilbestrolBovine UrineImmunoaffinity Chromatography-GC-MS0.24 µg/L---[3][4]
HexestrolBovine UrineImmunoaffinity Chromatography-GC-MS0.84 µg/L---[3]
Zeranol (B1682423)Bovine UrineImmunoaffinity Chromatography-GC-MS0.28 µg/L---[3]
Endocrine DisruptorsDairy ProductsSPE-GC-MS6-40 ng/kg-80-108>0.991[2]

Experimental Workflow Diagram

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., Urine, Tissue) Hydrolysis Enzymatic Hydrolysis (if required) Sample->Hydrolysis Deconjugation Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Hydrolysis->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Silylation (e.g., with BSTFA) Evaporation->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Analysis Data Acquisition & Analysis MS_Detection->Data_Analysis

Caption: Workflow for Dienestrol Detection by GC-MS.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the determination of dienestrol in biological samples. Proper sample preparation, including clean-up and derivatization, is crucial for achieving accurate and reproducible results. The high selectivity of mass spectrometric detection in SIM mode allows for confident identification and quantification of dienestrol at trace levels, making this method highly suitable for regulatory monitoring and research applications in drug development.

References

Application Notes and Protocols: Estrogen Receptor Binding Affinity of E,E-Dienestrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E,E-Dienestrol is a synthetic, non-steroidal estrogen that functions as an agonist for the estrogen receptors (ERs), ERα and ERβ.[1][2] Understanding the binding affinity of compounds like E,E-Dienestrol to estrogen receptors is crucial for drug development, toxicological screening, and endocrine disruptor research. These application notes provide a summary of the estrogen receptor binding affinity of E,E-Dienestrol, a detailed protocol for its determination using a competitive radioligand binding assay, and a visualization of the associated signaling pathway and experimental workflow.

Data Presentation: Estrogen Receptor Binding Affinity

The binding affinity of E,E-Dienestrol for estrogen receptors is typically determined relative to the natural ligand, 17β-estradiol. The available data indicates that E,E-Dienestrol exhibits a high binding affinity for both ERα and ERβ.

CompoundReceptor SubtypeRelative Binding Affinity (RBA) (%) vs. EstradiolReference
E,E-Dienestrol ERα~223%N/A
E,E-Dienestrol ERβ~404%N/A

Note: Relative Binding Affinity (RBA) is calculated as (IC50 of 17β-estradiol / IC50 of test compound) x 100. A higher RBA value indicates a stronger binding affinity.

Qualitative comparisons also place the binding affinity of dienestrol (B18971) for both ERα and ERβ as higher than that of 17β-estradiol, but generally lower than diethylstilbestrol (B1670540) (DES) and hexestrol.

Experimental Protocols

Competitive Radioligand Binding Assay for Estrogen Receptor Affinity

This protocol outlines the determination of the binding affinity of a test compound, such as E,E-Dienestrol, for estrogen receptors (ERα and ERβ) by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-17β-estradiol) for binding to the receptor.

1. Materials and Reagents:

  • Estrogen Receptor Source: Recombinant human ERα and ERβ or tissue preparations (e.g., rat uterine cytosol).

  • Radioligand: [³H]-17β-estradiol.

  • Test Compound: E,E-Dienestrol.

  • Reference Compound: 17β-estradiol (unlabeled).

  • Assay Buffer: Tris-HCl buffer, pH 7.4, containing EDTA and molybdate.

  • Wash Buffer: Ice-cold Tris-HCl buffer, pH 7.4.

  • Scintillation Cocktail.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

2. Preparation of Reagents:

  • Prepare stock solutions of the test compound (E,E-Dienestrol) and the reference compound (17β-estradiol) in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test and reference compounds in the assay buffer to create a range of concentrations for the competition assay.

  • Prepare the radioligand solution in the assay buffer at a concentration appropriate for the assay (typically near its Kd value).

3. Assay Procedure:

  • To each well of a 96-well plate, add the following in order:

    • Assay buffer.

    • A fixed concentration of the estrogen receptor preparation.

    • Increasing concentrations of the unlabeled test compound (E,E-Dienestrol) or reference compound (17β-estradiol).

    • A fixed concentration of the radioligand ([³H]-17β-estradiol).

  • Include control wells for total binding (containing radioligand and receptor only) and non-specific binding (containing radioligand, receptor, and a high concentration of unlabeled 17β-estradiol).

  • Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Following incubation, rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity in each vial using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding for each concentration by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

  • Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of 17β-estradiol / IC50 of E,E-Dienestrol) x 100.

Visualizations

Estrogen Receptor Signaling Pathway

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EED E,E-Dienestrol ER Estrogen Receptor (ERα or ERβ) EED->ER Binding EED_ER_complex EED-ER Complex ER->EED_ER_complex HSP Heat Shock Proteins HSP->ER Dissociation Dimerization Dimerization EED_ER_complex->Dimerization Dimer_complex Dimerized EED-ER Complex Dimerization->Dimer_complex Translocation ERE Estrogen Response Element (ERE) Dimer_complex->ERE Binding Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein Translation

Caption: Estrogen receptor signaling pathway for E,E-Dienestrol.

Experimental Workflow: Competitive Radioligand Binding Assay

AssayWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Prepare Estrogen Receptor Solution Incubation Incubate Receptor, Radioligand & Competitor Receptor->Incubation Ligand Prepare [³H]-Estradiol (Radioligand) Ligand->Incubation Competitor Prepare Serial Dilutions of E,E-Dienestrol Competitor->Incubation Filtration Separate Bound & Free Ligand via Filtration Incubation->Filtration Counting Measure Radioactivity (Scintillation Counting) Filtration->Counting Plotting Plot % Binding vs. log[Competitor] Counting->Plotting IC50 Determine IC50 Value Plotting->IC50 RBA Calculate Relative Binding Affinity (RBA) IC50->RBA

Caption: Workflow for determining estrogen receptor binding affinity.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Dienestrol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the quantification of dienestrol (B18971).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common causes of matrix effects in dienestrol analysis and how can I identify them?

A: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[1] This can lead to either an underestimation (ion suppression) or overestimation (ion enhancement) of the true dienestrol concentration.

  • Common Causes:

    • Endogenous substances: Phospholipids, fatty acids, and salts from biological matrices like plasma, urine, or tissue homogenates.

    • Exogenous substances: Anticoagulants, drug metabolites, or contaminants from sample collection and processing materials.

    • Poor chromatographic separation: Co-elution of matrix components with dienestrol.

  • Identification of Matrix Effects:

    • Post-column infusion: A constant flow of a dienestrol standard solution is introduced into the mass spectrometer after the analytical column. A separate injection of a blank matrix extract is then made. Any signal deviation (suppression or enhancement) in the dienestrol signal at the retention time of the matrix components indicates a matrix effect.

    • Post-extraction spike comparison: The response of a dienestrol standard in a clean solvent is compared to the response of the same standard spiked into a blank matrix extract (a sample without the analyte of interest). The matrix effect can be quantified using the following formula:

      • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

      • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Q2: My dienestrol signal is suppressed. What are the most effective sample preparation techniques to reduce this suppression?

A: Ion suppression is a common challenge in dienestrol quantification, particularly in complex biological matrices. The goal of sample preparation is to remove interfering components while efficiently recovering dienestrol.

  • Recommended Techniques:

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. Reversed-phase SPE cartridges (e.g., C18) are commonly used for dienestrol extraction.

    • Liquid-Liquid Extraction (LLE): LLE can effectively separate dienestrol from polar interferences. Common extraction solvents include ethyl acetate, diethyl ether, and hexane/isopropanol mixtures.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, the QuEChERS method has been successfully applied to the extraction of estrogens from various matrices.

The following diagram illustrates a decision-making workflow for selecting a suitable sample preparation method:

SamplePrepWorkflow start Start: Dienestrol Signal Suppression Observed matrix_complexity Assess Matrix Complexity start->matrix_complexity high_complexity High Complexity (e.g., Plasma, Tissue) matrix_complexity->high_complexity High low_complexity Low Complexity (e.g., Water) matrix_complexity->low_complexity Low spe Solid-Phase Extraction (SPE) (e.g., C18, HLB) high_complexity->spe lle Liquid-Liquid Extraction (LLE) high_complexity->lle low_complexity->spe quechers QuEChERS low_complexity->quechers evaluate Evaluate Recovery and Matrix Effect spe->evaluate lle->evaluate quechers->evaluate optimize Optimize Method or Try Alternative evaluate->optimize Not Acceptable end End: Method Optimized evaluate->end Acceptable optimize->matrix_complexity

Sample Preparation Workflow

Q3: I'm observing significant ion enhancement for my dienestrol peak. What are the recommended strategies to mitigate this?

A: Ion enhancement, though less common than suppression, can also lead to inaccurate quantification. It is often caused by co-eluting compounds that improve the ionization efficiency of dienestrol.

  • Mitigation Strategies:

    • Improve Chromatographic Resolution: Modifying the LC gradient, changing the stationary phase, or using a longer column can help separate dienestrol from the enhancing compounds.

    • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is as similar as possible to the study samples. This helps to compensate for the enhancement effect.

    • Stable Isotope-Labeled Internal Standard: Using a stable isotope-labeled dienestrol (e.g., dienestrol-d6) as an internal standard is the most effective way to correct for both ion suppression and enhancement. The internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.

Q4: Can derivatization help in overcoming matrix effects for dienestrol quantification, particularly for GC-MS analysis?

A: Yes, derivatization is a crucial step for the analysis of polar compounds like dienestrol by Gas Chromatography-Mass Spectrometry (GC-MS). It improves the volatility and thermal stability of the analyte, and can also reduce matrix effects.[2] Silylation is a common derivatization technique for compounds with hydroxyl groups.[2]

  • Benefits of Derivatization:

    • Increases volatility and thermal stability.

    • Improves chromatographic peak shape.

    • Can shift the analyte's retention time away from interfering matrix components.

    • Produces characteristic fragment ions in the mass spectrum, enhancing selectivity.

A detailed protocol for trimethylsilyl (B98337) (TMS) derivatization is provided in the "Experimental Protocols" section below.

Q5: How do different analytical techniques (e.g., LC-MS/MS vs. GC-MS) compare in their susceptibility to matrix effects for dienestrol?

A: Both LC-MS/MS and GC-MS are powerful techniques for dienestrol quantification, but they differ in their susceptibility to and the nature of matrix effects.

  • LC-MS/MS:

    • Matrix Effect: Primarily ion suppression or enhancement in the electrospray ionization (ESI) source.[3]

    • Sample Preparation: Often requires extensive cleanup to remove non-volatile matrix components.

    • Advantages: High sensitivity and specificity, suitable for a wide range of compounds without derivatization.

  • GC-MS:

    • Matrix Effect: Can exhibit signal enhancement due to the "matrix-induced chromatographic response enhancement" effect, where non-volatile matrix components coat the GC inlet and column, preventing analyte degradation.[3]

    • Sample Preparation: Requires derivatization to make dienestrol volatile.

    • Advantages: Excellent chromatographic resolution, robust and widely available.

The choice between LC-MS/MS and GC-MS will depend on the specific application, available instrumentation, and the nature of the sample matrix.

Quantitative Data Summary

The following tables summarize quantitative data on the recovery and matrix effects of different sample preparation methods for dienestrol and related estrogens in various matrices.

Table 1: Comparison of Recovery and Matrix Effect for Dienestrol in Milk using QuEChERS

Spiked Concentration (µg/kg)Mean Recovery (%)RSD (%)
0.295.36.8
1.098.74.5
5.0101.23.1

Data adapted from a study on the determination of eight estrogens in milk by UHPLC-MS/MS. The minimal matrix effect observed did not interfere with quantitation.

Table 2: Recovery of Estrogens in Tap Water using Solid-Phase Extraction (SPE)

AnalyteSpiked Concentration (ng/L)Mean Recovery (%)RSD (%)
Dienestrol10098.24.78
Diethylstilbestrol10099.14.52
Hexestrol10098.54.65

Data from a study on the trace analysis of estrogens in environmental water using a novel SPE sorbent.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Dienestrol in Water Samples

This protocol is adapted from a method for the analysis of estrogens in environmental water.

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading: Load 500 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 10 minutes.

  • Elution: Elute the dienestrol from the cartridge with 2 x 4 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Trimethylsilyl (TMS) Derivatization for GC-MS Analysis

This protocol is a general procedure for the silylation of polar analytes and can be adapted for dienestrol.

  • Drying: Evaporate the sample extract containing dienestrol to complete dryness under a stream of nitrogen. It is critical to remove all moisture as silylating reagents are moisture-sensitive.

  • Reagent Addition: Add 50 µL of pyridine (B92270) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried extract.

  • Incubation: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Signaling Pathways & Workflows

The following diagram illustrates the overall workflow for dienestrol quantification, highlighting the stages where matrix effects can be addressed.

DienestrolQuantificationWorkflow cluster_0 Pre-Analytical cluster_1 Analytical cluster_2 Post-Analytical sample_collection Sample Collection sample_prep Sample Preparation (SPE, LLE, QuEChERS) sample_collection->sample_prep derivatization Derivatization (for GC-MS) sample_prep->derivatization chromatography Chromatographic Separation (LC or GC) sample_prep->chromatography derivatization->chromatography ms_detection Mass Spectrometric Detection (MS/MS) chromatography->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis matrix_effect_eval Matrix Effect Evaluation data_analysis->matrix_effect_eval matrix_effect_eval->sample_prep Unacceptable (Optimize) report Final Report matrix_effect_eval->report Acceptable

References

Technical Support Center: Optimizing LC-MS for E,E-Dienestrol-d6-1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using E,E-Dienestrol-d6-1 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in LC-MS analysis?

This compound is a stable isotope-labeled (SIL) version of E,E-Dienestrol, a synthetic nonsteroidal estrogen. In LC-MS, its primary role is to serve as an internal standard (IS) for the accurate quantification of the non-labeled (native) E,E-Dienestrol or other similar estrogenic compounds.[1] Because it is chemically almost identical to the analyte, it co-elutes and experiences similar effects during sample preparation, chromatography, and ionization, thus correcting for variations in the analytical process.[2][3]

Q2: What are the initial LC-MS parameters I should start with for a method involving this compound?

For initial method development, you can start with parameters known to be effective for other estrogens like dienestrol, estradiol, and estrone. Electrospray ionization (ESI) in negative ion mode is typically preferred for phenolic compounds like dienestrol.[4][5]

Key Starting Parameters:

  • Column: A reversed-phase column such as a C18, Phenyl, or Biphenyl type is recommended.

  • Mobile Phase: A gradient of methanol (B129727) or acetonitrile (B52724) in water is common. Adding a modifier like 0.1% ammonium (B1175870) hydroxide (B78521) can improve negative ion mode sensitivity.

  • Ionization Mode: ESI Negative (-).

  • MS/MS Transitions: You will need to determine the optimal precursor and product ions for both native Dienestrol and this compound. The precursor ion for the d6-IS will be 6 mass units higher than the native compound.

Q3: Do I need to perform derivatization when using this compound?

Derivatization is a strategy used to improve the sensitivity and/or chromatographic retention of estrogens, which can have poor ionization efficiency. While modern sensitive LC-MS/MS systems can often detect estrogens at clinically relevant levels without this step, derivatization can be employed for ultra-trace level quantification. If you derivatize your analyte, you must also derivatize your internal standard, this compound, to ensure it behaves similarly.

Q4: How do I handle potential matrix effects?

Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, are a major challenge in bioanalysis. The most effective way to compensate for these effects is by using a co-eluting stable isotope-labeled internal standard like this compound. Additionally, thorough sample preparation, such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), is crucial to remove interfering matrix components.

Troubleshooting Guides

Issue 1: No or Very Low Signal from the Internal Standard (IS)

  • Question: I've spiked my sample with this compound, but I see little to no signal in the mass spectrometer. What should I check?

  • Answer:

    • Confirm MS/MS Parameters: Double-check that the correct precursor and product ion m/z values for the d6-labeled standard are entered in your acquisition method. Infuse a standard solution directly into the mass spectrometer to optimize cone voltage and collision energy.

    • Verify IS Addition: Ensure that the internal standard was correctly added to all samples, calibrators, and quality controls.

    • Check for Degradation: Assess the stability of the IS in your sample matrix and processing conditions. Estrogens can be susceptible to degradation under certain pH or temperature conditions.

    • Evaluate Extraction Recovery: The IS may be lost during sample preparation (e.g., poor retention or incomplete elution from an SPE cartridge). Perform an experiment where you spike the IS into a clean solvent and into the matrix post-extraction to evaluate recovery.

    • Assess Severe Ion Suppression: In some very complex matrices, the signal for both the analyte and the IS can be almost completely suppressed. Dilute the sample extract or improve the sample cleanup procedure to mitigate this.

Issue 2: High Variability in the Internal Standard Signal

  • Question: The peak area of this compound is highly variable across my sample batch, leading to poor precision. What is the cause?

  • Answer:

    • Inconsistent Sample Preparation: The most common cause is inconsistent execution of the sample preparation steps (e.g., pipetting errors, variations in evaporation, or inconsistent SPE technique) across the batch. Proper use of an IS should normalize this, but large variations can still be problematic.

    • Matrix Effects Varying Between Samples: Different samples can have different levels of co-eluting matrix components, causing variable ion suppression. While the SIL-IS is meant to track this, extreme differences can still impact results. Ensure your chromatography separates the analyte from the bulk of the matrix components.

    • Autosampler Issues: Check for inconsistent injection volumes or air bubbles in the autosampler syringe.

    • IS Adsorption: The compound may be adsorbing to plasticware (tubes, pipette tips). Using low-adsorption labware or altering the solvent composition can help.

Issue 3: Chromatographic Peak Tailing or Broadening

  • Question: The chromatographic peaks for both my analyte and this compound are broad or tailing. How can I improve the peak shape?

  • Answer:

    • Column Health: The column may be contaminated or degraded. Try flushing the column with a strong solvent or replacing it. A guard column can help extend the life of your analytical column.

    • Mobile Phase pH: The pH of the mobile phase can affect the peak shape of phenolic compounds. Ensure the pH is consistent and appropriate for the column chemistry.

    • Injection Solvent: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion. If possible, reconstitute your final extract in the initial mobile phase.

    • Secondary Interactions: Dienestrol may have secondary interactions with active sites on the column packing material. Using a column with high-purity silica (B1680970) or a different stationary phase (e.g., Phenyl instead of C18) may help.

Issue 4: Analyte and IS Retention Times Do Not Perfectly Match

  • Question: My this compound elutes slightly earlier than the native Dienestrol. Is this a problem?

  • Answer: This is a known phenomenon called the "isotopic effect," particularly with deuterium-labeled standards. Deuterium is slightly more electron-donating than hydrogen, which can lead to minor differences in polarity and a slightly earlier elution time in reversed-phase chromatography. This is generally not a problem as long as the separation is minimal and both peaks are within the same region of potential ion suppression. If the separation is significant, it could compromise the ability of the IS to accurately correct for matrix effects.

Data Presentation

Table 1: Example LC Parameters for Dienestrol Analysis
ParameterSetting 1 (Isocratic)Setting 2 (Gradient)
LC System UHPLC SystemUHPLC System
Column ODS (C18), 2.1 x 100 mm, 3.5 µmBiphenyl, 2.1 x 50 mm, 2.6 µm
Mobile Phase A Water0.1% Ammonium Hydroxide in Water
Mobile Phase B MethanolMethanol
Elution Profile 80% B30% to 70% B over 5 min
Flow Rate 1.0 mL/min0.25 mL/min
Column Temp. 40 °C60 °C
Injection Vol. 10 µL50 µL
Table 2: Example MS/MS Parameters for Dienestrol
ParameterSetting (ESI Negative)
Analyte Dienestrol (DES)
Precursor Ion (Q1) m/z 265.1
Product Ion (Q3) m/z 249.0 / 93.0
Internal Standard This compound
Precursor Ion (Q1) m/z 271.1
Product Ion (Q3) To be determined empirically
Dwell Time ~50 ms
IonSpray Voltage -4500 V
Source Temperature 500-700 °C

Note: Product ions for the d6-labeled internal standard must be determined by direct infusion, as the fragmentation pattern may differ slightly from the native compound.

Experimental Protocols

Protocol: Solid Phase Extraction (SPE) and LC-MS/MS Analysis

This protocol provides a general workflow for extracting Dienestrol from a biological matrix (e.g., serum or plasma) and analyzing it using this compound as an internal standard.

  • Sample Pre-treatment:

    • To 500 µL of serum/plasma sample, add 50 µL of the this compound working solution.

    • Vortex briefly to mix.

    • Add 500 µL of a buffer (e.g., 0.1 M acetate (B1210297) buffer, pH 5.0) to adjust pH.

  • SPE Cartridge Conditioning:

    • Use a polymeric reversed-phase SPE cartridge (e.g., HLB, MAX).

    • Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Pass the sample through the sorbent at a slow, steady flow rate (~1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes to remove residual water.

  • Elution:

    • Elute the analyte and internal standard from the cartridge using 1-2 mL of an appropriate solvent (e.g., methanol or acetonitrile).

    • Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water).

    • Vortex and transfer to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system using parameters similar to those described in Tables 1 and 2.

    • Quantify the native Dienestrol by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 Sample Spiking (Add this compound) p3 Sample Loading p1->p3 p2 SPE Conditioning p2->p3 p4 Wash Cartridge p3->p4 p5 Elute Analytes p4->p5 p6 Evaporate & Reconstitute p5->p6 a1 LC Separation p6->a1 a2 MS/MS Detection a1->a2 d1 Peak Integration a2->d1 d2 Calculate Area Ratios (Analyte / IS) d1->d2 d3 Quantification (vs. Calibration Curve) d2->d3

Caption: General experimental workflow for LC-MS/MS analysis using an internal standard.

troubleshooting_workflow start Problem: High Variability or Low Signal of Internal Standard q1 Is IS signal consistently low or absent in all samples? start->q1 q2 Is IS signal highly variable between samples? q1->q2 No a1_yes Check MS Parameters (m/z, CE, CV). Infuse IS solution directly. q1->a1_yes Yes a1_no Review sample prep consistency (pipetting, evaporation). q2->a1_no Yes a2_yes Verify IS spiking procedure for all samples. a1_yes->a2_yes a3_yes Investigate Extraction Recovery. (Post-extraction spike vs. Pre-extraction spike) a2_yes->a3_yes a2_no Assess for differential matrix effects. a1_no->a2_no a3_no Check for autosampler injection errors. a2_no->a3_no

Caption: Troubleshooting decision tree for internal standard signal issues.

References

Potential for deuterium exchange in E,E-Dienestrol-d6-1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the potential for deuterium (B1214612) exchange in the E,E-Dienestrol-d6-1 internal standard. It is intended for researchers, scientists, and drug development professionals utilizing this standard in quantitative mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange, and why is it a concern with my this compound standard?

A1: Deuterium (or H/D) exchange is a chemical reaction where a deuterium atom on your standard is replaced by a hydrogen atom (proton) from its environment, or vice-versa.[1] This process, often called "back-exchange," is a significant concern because it converts your deuterated internal standard into the unlabeled analyte.[2] This conversion compromises the accuracy and precision of your quantitative analysis by artificially inflating the analyte signal and reducing the internal standard signal.[3]

The structure of E,E-Dienestrol contains several types of hydrogen atoms, each with a different potential for exchange.

cluster_dienestrol cluster_labels Dienestrol A Hydroxyl Protons (-OH) Highly Labile & Readily Exchangeable A->Dienestrol B Aromatic Protons (C-H) Generally Stable Can exchange under harsh acidic conditions B->Dienestrol C Ethyl Protons (-CH2CH3) Very Stable Intended location for 'd6' labels C->Dienestrol

Caption: Potential deuterium exchange sites on E,E-Dienestrol.

Q2: Where are the deuterium labels on this compound, and are they stable?

A2: For most commercially available deuterated standards intended for quantitative analysis, the deuterium labels are placed in positions that are chemically stable under typical experimental conditions.[4] In this compound, the six deuterium atoms are most likely located on the two ethyl groups, as these aliphatic C-D bonds are very strong and not prone to exchange.[5]

However, it is critical to consult the Certificate of Analysis (CoA) provided by the manufacturer to confirm the exact location and isotopic purity of the deuterium labels.

The two hydroxyl (-OH) protons on the phenolic rings are highly labile and will rapidly exchange with protons from any protic solvent (e.g., water, methanol).[6] This is an expected phenomenon and does not affect quantification, as the stable labels on the carbon skeleton remain intact.

Q3: What experimental conditions can cause the unwanted loss of stable deuterium labels?

A3: While the C-D bonds on the ethyl groups are robust, extreme conditions can promote back-exchange. The primary factors to control are pH, temperature, and solvent choice.

  • pH: Strongly acidic or basic conditions should be avoided.[5] The minimum rate of exchange for many compounds occurs in a pH range of approximately 2.5 to 7.[2][5]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including deuterium exchange.[5][7] It is crucial to keep samples, standards, and autosamplers cooled.[5]

  • Solvents: Protic solvents like water and methanol (B129727) are sources of protons and can facilitate exchange, especially under the wrong pH or temperature conditions.[5] Whenever possible, using aprotic solvents like acetonitrile (B52724) can help minimize risk.[5]

  • Mass Spectrometry Source: Certain ionization techniques, particularly Atmospheric Pressure Chemical Ionization (APCI), can sometimes induce H/D exchange on aromatic rings, depending on the desolvation temperature and mobile phase composition.[8][9]

Troubleshooting Guide

Problem 1: I see a significant peak for the unlabeled analyte in my pure this compound standard solution.

This issue typically points to one of two causes: isotopic impurity of the standard or back-exchange that has occurred during storage or sample preparation.

start Unlabeled analyte peak detected in pure standard solution q1 Consult Certificate of Analysis (CoA). Is isotopic purity below expectation? start->q1 res1 Source of the issue is isotopic impurity. Contact supplier. Adjust for impurity in calculations. q1->res1  Yes   q2 Prepare a fresh stock solution in aprotic solvent (e.g., Acetonitrile). Analyze immediately. Is the unlabeled peak still present? q1->q2  No   res2 Back-exchange is likely occurring. Review storage, solvent, pH, and temperature conditions. q2->res2  Yes   res3 Original issue was likely back-exchange in the previous solution. Adopt preventative measures. q2->res3  No  

Caption: Troubleshooting workflow for unexpected unlabeled analyte peaks.

Troubleshooting Steps:

  • Verify Isotopic Purity: Check the CoA for the specified isotopic purity. A small amount of unlabeled material may be present from the synthesis.

  • Assess Back-Exchange: Prepare a fresh stock solution of the standard in a high-purity aprotic solvent (e.g., acetonitrile). Analyze it immediately by LC-MS/MS. If the unlabeled peak is absent or significantly reduced, back-exchange likely occurred in your previous solutions due to solvent composition, pH, or storage temperature.

Problem 2: My analyte-to-internal standard response ratio is inconsistent across an analytical run.

Inconsistent response ratios can indicate that the internal standard is not stable under the analytical conditions.

Troubleshooting Steps:

  • Evaluate Run Conditions: Long analytical run times at non-optimal pH or elevated temperatures can lead to gradual back-exchange on the autosampler or during chromatography.

  • Perform a Stability Test: Use the protocol below (Protocol 1) to incubate the standard in your mobile phase and matrix at the autosampler temperature for the full duration of a typical run. Analyze samples at the beginning (T=0) and end of the period to see if the unlabeled analyte signal increases.

  • Adjust Chromatography: If instability is confirmed, try to shorten the LC run time, reduce the column temperature, and ensure the mobile phase pH is within a stable range (typically pH 2.5-7).[2]

Data Presentation: Factors Influencing Exchange Risk

The following table summarizes key experimental parameters and their impact on the stability of deuterium labels.

ParameterLow Risk ConditionHigh Risk ConditionMitigation Strategy
pH 2.5 - 7.0< 2.0 or > 8.0Buffer mobile phase and sample diluent to the optimal pH range.[2][5]
Temperature Low (e.g., 4°C)High (e.g., > 25°C)Use a cooled autosampler and column compartment. Store stocks at ≤ -20°C.[5]
Solvent Aprotic (e.g., Acetonitrile)Protic (e.g., H₂O, Methanol)Maximize the use of aprotic solvents in sample diluents when possible.[5]
Label Position Aliphatic/Aromatic C-DHeteroatom (O-D, N-D)Select standards with confirmed stable C-D labels (as in this compound).[4]

Experimental Protocols

Protocol 1: Evaluating the Stability of this compound Under Analytical Conditions

This protocol is designed to determine if the deuterated standard is undergoing back-exchange during sample storage or analysis.

cluster_prep Sample Preparation cluster_analysis Incubation & Analysis cluster_eval Evaluation prep1 Prepare two sets of samples: Set A (Time Zero) Set B (Test Duration) prep2 Spike standard into the analytical matrix (e.g., blank plasma + mobile phase) prep1->prep2 analysis1 Immediately process and inject Set A (T=0) prep2->analysis1 analysis2 Incubate Set B under run conditions (e.g., autosampler temp for max run time) prep2->analysis2 analysis3 Process and inject Set B at the end of the incubation period analysis2->analysis3 eval1 Compare the peak area of the unlabeled analyte (Dienestrol) between Set A and Set B analysis3->eval1 eval2 A significant increase in the unlabeled analyte in Set B indicates back-exchange eval1->eval2

Caption: Experimental workflow for testing the stability of the deuterated standard.

Objective: To quantify the extent of deuterium back-exchange under specific experimental conditions (e.g., autosampler temperature and mobile phase composition).

Materials:

  • This compound stock solution.

  • Blank analytical matrix (e.g., drug-free plasma, urine).

  • Mobile phase or sample diluent.

  • LC-MS/MS system.

Methodology:

  • Sample Preparation:

    • Prepare two sets of quality control (QC) samples by spiking a known concentration of this compound into the blank analytical matrix.

    • Set A (T=0): Prepare at least three replicates. These will be analyzed immediately.

    • Set B (T=end): Prepare at least three replicates. These will be incubated.

  • Incubation and Analysis:

    • Immediately process and analyze Set A samples using your established LC-MS/MS method.

    • Place Set B samples in the autosampler and let them incubate for a period equivalent to the longest anticipated analytical run time (e.g., 12-24 hours) at the set autosampler temperature.

    • After the incubation period, analyze the Set B samples using the same method.

  • Data Interpretation:

    • Carefully integrate the peak corresponding to the mass transition of the unlabeled Dienestrol in both Set A and Set B samples.

    • Calculate the mean peak area for the unlabeled analyte in each set.

    • A statistically significant increase in the unlabeled analyte signal in Set B compared to Set A indicates that deuterium back-exchange is occurring under your analytical conditions.[4] If this is observed, method optimization (e.g., lowering temperature, adjusting pH) is required.

References

Technical Support Center: Addressing Ion Suppression with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding ion suppression in LC-MS analysis and the use of deuterated internal standards to mitigate this effect.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in LC-MS analysis?

A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is reduced by co-eluting components from the sample matrix.[1][2] This phenomenon can lead to a significant decrease in the analyte's signal intensity, resulting in poor sensitivity, inaccurate quantification, and reduced reproducibility.[3] Essentially, interfering substances in the sample compete with the analyte for ionization, which can mask the true concentration of the analyte.[1][4]

Q2: How do deuterated internal standards help in addressing ion suppression?

A2: A deuterated internal standard is a version of the analyte where one or more hydrogen atoms are replaced by deuterium (B1214612). The principle behind its use is isotope dilution mass spectrometry. Since the deuterated standard is chemically almost identical to the analyte, it exhibits similar behavior during sample preparation, chromatography, and ionization. By adding a known amount of the deuterated standard to the sample early in the workflow, it experiences the same degree of ion suppression as the analyte. The ratio of the analyte signal to the internal standard signal should, therefore, remain constant, allowing for accurate quantification even in the presence of matrix effects.

Q3: I'm using a deuterated internal standard, but my results are still inconsistent. What could be the issue?

A3: While deuterated internal standards are a powerful tool, they don't always perfectly correct for ion suppression. Inconsistent results can arise from several factors:

  • Chromatographic Separation: Deuteration can sometimes cause a slight shift in retention time between the analyte and the internal standard. If this separation occurs in a region of the chromatogram with variable ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate ratios.

  • Differential Matrix Effects: The composition of the matrix can vary significantly between samples, leading to different degrees of ion suppression that may not be fully compensated for by the internal standard.

  • Deuterium Exchange: In some cases, deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent or matrix, especially at certain pH values or temperatures. This can compromise the integrity of the standard.

  • Purity of the Standard: The presence of unlabeled analyte in the deuterated internal standard solution can lead to an overestimation of the analyte's concentration.

Q4: What are the common sources of ion suppression?

A4: Ion suppression can be caused by a wide range of endogenous and exogenous substances, including:

  • Endogenous Components: Salts, phospholipids, proteins, and metabolites naturally present in biological samples like plasma and urine.

  • Exogenous Substances: Contaminants introduced during sample collection and preparation, such as plasticizers from collection tubes, and mobile phase additives like trifluoroacetic acid (TFA).

  • High Analyte Concentration: At very high concentrations, the analyte itself can saturate the ionization source, leading to a non-linear response.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating ion suppression when using deuterated internal standards.

Problem 1: Low signal intensity for both the analyte and the deuterated internal standard.

  • Possible Cause: Significant ion suppression due to a high concentration of co-eluting matrix components. This is often a result of insufficient sample cleanup.

  • Troubleshooting Steps:

    • Improve Sample Preparation: Employ more rigorous sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

    • Optimize Chromatography: Adjust the chromatographic method to separate the analyte and internal standard from the regions of major ion suppression.

    • Dilute the Sample: Diluting the sample can reduce the concentration of interfering substances, although this may also decrease the analyte signal.

Problem 2: Inconsistent analyte/internal standard response ratio across replicates.

  • Possible Cause: Variable matrix effects between samples or a slight chromatographic separation between the analyte and the internal standard in a region of changing ion suppression.

  • Troubleshooting Steps:

    • Verify Co-elution: Inject a mix of the analyte and the deuterated internal standard to confirm they have identical retention times under your chromatographic conditions.

    • Assess Ion Suppression Profile: Perform a post-column infusion experiment to identify the retention times where ion suppression is most significant.

    • Adjust Chromatography: Modify the mobile phase gradient or column chemistry to ensure the analyte and internal standard elute in a region with minimal ion suppression.

Problem 3: The deuterated internal standard elutes slightly earlier or later than the analyte.

  • Possible Cause: The "deuterium isotope effect," where the difference in mass between hydrogen and deuterium can lead to slight changes in physicochemical properties and, consequently, retention time.

  • Troubleshooting Steps:

    • Minimize the Separation: Adjusting the mobile phase composition or temperature may help to achieve co-elution.

    • Evaluate the Impact: If a small, consistent separation cannot be eliminated, it is crucial to ensure that this separation does not occur in a region of significant ion suppression.

Quantitative Data Summary

The following table illustrates the impact of different sample preparation techniques on the matrix effect for a hypothetical analyte. A matrix effect value of 100% indicates no ion suppression or enhancement. Values below 100% indicate suppression, while values above 100% indicate enhancement.

Sample Preparation MethodAnalyte Peak Area (in Matrix)Analyte Peak Area (in Solvent)Matrix Effect (%)
Protein Precipitation45,000100,00045%
Liquid-Liquid Extraction75,000100,00075%
Solid-Phase Extraction95,000100,00095%

This data is for illustrative purposes and highlights the importance of effective sample cleanup in minimizing ion suppression.

Experimental Protocols

1. Post-Column Infusion Experiment to Assess Ion Suppression

Objective: To identify regions in the chromatogram where ion suppression occurs.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-piece

  • Analyte standard solution

  • Blank matrix extract (e.g., plasma, urine)

  • Mobile phase

Methodology:

  • Prepare a standard solution of the analyte at a concentration that provides a stable and moderate signal.

  • Set up the LC system with the analytical column.

  • Connect the outlet of the LC column to a tee-piece.

  • Continuously infuse the analyte standard solution into the tee-piece using a syringe pump at a low flow rate (e.g., 10 µL/min).

  • Connect the third port of the tee-piece to the mass spectrometer inlet.

  • While the analyte is being continuously infused, inject a blank matrix extract onto the LC column.

  • Monitor the analyte's signal. A dip in the baseline signal indicates a region of ion suppression.

2. Verification of Analyte and Deuterated Internal Standard Co-elution

Objective: To confirm that the analyte and its deuterated internal standard have identical retention times.

Materials:

  • LC-MS/MS system

  • Analyte standard solution

  • Deuterated internal standard solution

  • Mobile phase

Methodology:

  • Prepare separate solutions of the analyte and the deuterated internal standard.

  • Prepare a mixed solution containing both the analyte and the internal standard.

  • Set up the LC-MS/MS method with the intended chromatographic conditions.

  • Inject the individual solutions and the mixed solution separately.

  • Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring for both the analyte and the internal standard transitions.

  • Overlay the chromatograms of the analyte and the internal standard from the mixed solution injection to visually inspect for any retention time differences.

Visualizations

IonSuppressionWorkflow cluster_sample Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing cluster_issue Troubleshooting cluster_solutions Solutions Sample Biological Sample Spike Spike with Deuterated IS Sample->Spike Cleanup Sample Cleanup (SPE, LLE) Spike->Cleanup LC LC Separation Cleanup->LC MS MS Detection LC->MS Ratio Calculate Analyte/IS Ratio MS->Ratio Quant Quantification Ratio->Quant Inconsistent Inconsistent Results? Quant->Inconsistent Optimize_Cleanup Optimize Cleanup Inconsistent->Optimize_Cleanup Yes Optimize_LC Optimize Chromatography Inconsistent->Optimize_LC Yes

Caption: Troubleshooting workflow for addressing ion suppression.

PostColumnInfusion cluster_LC LC System cluster_Infusion Infusion System cluster_Result Expected Result BlankMatrix Blank Matrix Injection LC_Column LC Column BlankMatrix->LC_Column Tee Tee Piece LC_Column->Tee SyringePump Syringe Pump with Analyte SyringePump->Tee MS Mass Spectrometer Tee->MS Signal Stable Signal with Dips (Regions of Ion Suppression) MS->Signal

Caption: Experimental setup for post-column infusion.

References

Stability of E,E-Dienestrol-d6-1 in different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of E,E-Dienestrol-d6-1 under various storage conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid compound and stock solutions?

For long-term storage of the solid compound, it is recommended to store it at -20°C. Stock solutions of the non-deuterated form, Dienestrol, are typically stored at -80°C for up to 6 months or at -20°C for up to 1 month[1]. Given that deuteration often enhances molecular stability, similar or better stability can be expected for this compound stock solutions. It is crucial to use tightly sealed containers to prevent solvent evaporation and contamination.

Q2: How stable is this compound in different solvents?

Q3: Is this compound sensitive to light?

Yes, Dienestrol is known to be sensitive to light[2]. Therefore, it is highly recommended to protect both solid this compound and its solutions from light exposure to prevent photodegradation. Use amber vials or wrap containers with aluminum foil and store them in the dark.

Q4: How many freeze-thaw cycles can a stock solution of this compound withstand?

While specific data for this compound is unavailable, a study on fifteen different estrogens and their metabolites in urine demonstrated that up to three freeze-thaw cycles did not result in significant degradation for most of the compounds analyzed[3]. To minimize potential degradation, it is best practice to aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles.

Q5: What is the expected long-term stability of this compound in solution at different temperatures?

Based on general stability data for estrogens, long-term storage of this compound solutions is best at ultra-low temperatures. A study on various estrogens in urine showed that most were stable for up to one year when stored at -80°C. For storage at 4°C, stability is generally limited to a few days. It is always recommended to prepare fresh working solutions from a stock solution for immediate use.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent analytical results (e.g., varying peak areas in LC-MS) Degradation of this compound standard solution.1. Prepare fresh standard solutions: Use a new aliquot of the stock solution or prepare a fresh stock solution from the solid compound. 2. Check storage conditions: Ensure that the stock solution has been stored at the recommended temperature (-20°C or -80°C) and protected from light. 3. Minimize freeze-thaw cycles: Aliquot stock solutions to avoid repeated freezing and thawing.
Appearance of unexpected peaks in chromatogram Presence of degradation products.1. Perform forced degradation studies: Subject a sample of the standard solution to stress conditions (acid, base, oxidation, light, heat) to identify potential degradation peaks. 2. Optimize chromatography: Adjust the mobile phase composition or gradient to achieve better separation of the parent compound from any degradation products. 3. Verify solvent purity: Ensure that the solvents used for preparing solutions are of high purity and free from contaminants.
Loss of compound after storage in aqueous solution Hydrolysis or adsorption to the container.1. Adjust pH: If compatible with the experimental design, consider adjusting the pH of the aqueous solution to around 3 for improved stability. 2. Use appropriate containers: Employ silanized glass or low-adsorption polypropylene (B1209903) vials to minimize loss due to surface adsorption. 3. Prepare fresh: For critical applications, prepare aqueous solutions of this compound immediately before use.

Data Presentation

Table 1: Recommended Storage Conditions and Expected Stability of this compound

Form Storage Temperature Solvent Expected Stability Key Considerations
Solid -20°CN/A> 1 yearStore in a tightly sealed container in the dark.
Stock Solution -80°CMethanol, Ethanol, DMSOUp to 6 monthsProtect from light; use amber vials. Aliquot to avoid freeze-thaw cycles.
Stock Solution -20°CMethanol, Ethanol, DMSOUp to 1 monthProtect from light; use amber vials. Aliquot to avoid freeze-thaw cycles.
Working Solution 4°CAqueous/Organic Mixtures< 48 hoursPrepare fresh daily for best results. Protect from light.

Note: The stability data for solutions is primarily based on studies of the non-deuterated Dienestrol and other estrogens. Deuteration is generally expected to enhance stability.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol describes a general method for assessing the stability of this compound in a given solvent and under specific storage conditions.

1. Objective: To develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

2. Materials:

  • This compound reference standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid or other appropriate mobile phase modifier

  • The solvent system in which stability is to be tested

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

3. Method:

  • Chromatographic Conditions (starting point, optimization may be required):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 230 nm (or determined by UV scan of the reference standard)

    • Injection Volume: 10 µL

4. Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the chosen solvent (e.g., methanol).

  • Working Standard: Dilute the stock solution to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.

  • Stability Samples: Prepare several aliquots of the this compound solution in the test solvent at the desired concentration. Store these aliquots under the different conditions to be tested (e.g., 4°C, 25°C, 40°C; protected from light and exposed to light).

5. Analysis:

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each storage condition.

  • Inject the working standard and the stability samples onto the HPLC system.

  • Record the chromatograms and determine the peak area of this compound.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

  • Monitor the chromatograms for the appearance of any new peaks, which may indicate degradation products.

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Evaluation prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) prep_aliquots Prepare Stability Aliquots (e.g., 10 µg/mL in test solvent) prep_stock->prep_aliquots storage_temp Temperature (4°C, 25°C, 40°C) prep_aliquots->storage_temp storage_light Light Exposure (Protected vs. Exposed) prep_aliquots->storage_light sampling Sample at Time Points (0, 24, 48, 72h, 1 week) storage_temp->sampling storage_light->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_quant Quantify Remaining This compound hplc_analysis->data_quant data_degrad Identify Degradation Products hplc_analysis->data_degrad report Generate Stability Report data_quant->report data_degrad->report

Caption: Workflow for a stability study of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Inconsistent Analytical Results cause1 Standard Degradation start->cause1 cause2 Instrument Variability start->cause2 cause3 Sample Matrix Effects start->cause3 sol1a Prepare Fresh Standards cause1->sol1a sol1b Verify Storage Conditions cause1->sol1b sol2a Run System Suitability Test cause2->sol2a sol2b Check Instrument Parameters cause2->sol2b sol3a Optimize Sample Preparation cause3->sol3a sol3b Use Matrix-Matched Standards cause3->sol3b end Consistent Results sol1a->end Resolved sol1b->end Resolved sol2a->end Resolved sol2b->end Resolved sol3a->end Resolved sol3b->end Resolved

Caption: Troubleshooting logic for inconsistent analytical results.

References

Common pitfalls in using deuterated standards in bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the effective use of deuterated internal standards in mass spectrometry-based bioanalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical problems associated with deuterated internal standards?

A1: The most frequently encountered issues include:

  • Isotopic Exchange (Back-Exchange): The loss of deuterium (B1214612) atoms and their replacement with hydrogen from the surrounding environment.[1][2]

  • Chromatographic Shift: The deuterated internal standard (IS) and the analyte having slightly different retention times.[1][2][3]

  • Differential Matrix Effects: The analyte and the IS experiencing different levels of ion suppression or enhancement from the sample matrix.[1][2][4]

  • Purity Issues: The presence of unlabeled analyte or other chemical impurities in the deuterated IS.[1][2][5]

  • Isotopic Crosstalk and Interference: Signal from the analyte interfering with the IS signal, or vice-versa, due to overlapping isotopic distributions.[6][7]

Q2: Why is my deuterated internal standard eluting at a different retention time than my analyte in reversed-phase chromatography?

A2: This phenomenon is known as the chromatographic isotope effect.[8][9] Deuterated compounds are often slightly less hydrophobic than their non-deuterated counterparts.[9] This decreased hydrophobicity leads to weaker interaction with the nonpolar stationary phase in reversed-phase liquid chromatography (RPLC), resulting in a shorter retention time for the deuterated standard.[9] The magnitude of this shift depends on the number of deuterium atoms, their position in the molecule, and the chromatographic conditions.[9]

Q3: Can deuterated internal standards completely eliminate matrix effects?

A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[8] If a chromatographic shift occurs, the analyte and the internal standard can elute into regions with different degrees of ion suppression or enhancement, leading to inaccurate quantification.[4][8] This is known as a differential matrix effect.[1] Studies have shown that the matrix effects experienced by an analyte and its deuterated IS can differ significantly in complex matrices like plasma and urine.[1][4]

Q4: What are the ideal purity levels for a deuterated internal standard?

A4: For reliable and reproducible results, high purity is crucial. General recommendations are:

  • Chemical Purity: >99%[5]

  • Isotopic Enrichment (or Isotopic Purity): ≥98%[5] It is essential to obtain a Certificate of Analysis (CoA) from the supplier that specifies both the chemical and isotopic purity.[5]

Q5: What are the best alternatives if a deuterated standard is unstable?

A5: If deuterium back-exchange is a persistent issue, the best alternatives are internal standards labeled with stable isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).[6] These labels are not susceptible to exchange and provide greater stability.[10]

Troubleshooting Guides

This section provides solutions to common problems encountered when using deuterated internal standards.

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?

Answer: This issue can stem from several factors. The most common culprits are a lack of co-elution, impurities in the standard, or unexpected isotopic exchange.[1] Use the following workflow to diagnose the problem.

cluster_workflow Troubleshooting Workflow: Inaccurate Quantification Start Inaccurate Results Observed Check_Coelution Step 1: Verify Co-elution Overlay analyte and IS chromatograms. Start->Check_Coelution Coeluting Are they co-eluting perfectly? Check_Coelution->Coeluting Check_Purity Step 2: Assess IS Purity Check CoA. Perform purity analysis if needed. Coeluting->Check_Purity Yes Adjust_Chroma Action: Adjust chromatography (e.g., use lower resolution column). Coeluting->Adjust_Chroma No Pure Is purity >99% chemical and >98% isotopic? Check_Purity->Pure Check_Stability Step 3: Test for H/D Back-Exchange Incubate IS in blank matrix. Pure->Check_Stability Yes Replace_IS Action: Source a new, high-purity IS. Pure->Replace_IS No Stable Is the label stable? Check_Stability->Stable End Problem Resolved / Further Investigation Stable->End Yes Mitigate_Exchange Action: Modify conditions (pH, temp) or use ¹³C/¹⁵N IS. Stable->Mitigate_Exchange No Adjust_Chroma->Check_Coelution Replace_IS->Check_Purity Mitigate_Exchange->Check_Stability cluster_exchange Isotopic Back-Exchange Process Deuterated_IS Deuterated IS (Analyte-Dx) Exchange_Process H/D Exchange Reaction Deuterated_IS->Exchange_Process Protic_Solvent Protic Solvent (H₂O, MeOH) Protic_Solvent->Exchange_Process Labile_Position Labile Deuterium (-OD, -ND, α-carbonyl) Labile_Position->Exchange_Process enables Catalysts Catalysts (Acidic/Basic pH, High Temp) Catalysts->Exchange_Process accelerates Result1 Decreased IS Signal (Analyte-D(x-1)) Exchange_Process->Result1 Result2 Increased Analyte Signal (Analyte-D₀) Exchange_Process->Result2

References

Technical Support Center: Enhancing Sensitivity for Trace Level Detection of Dienestrol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trace level detection of dienestrol (B18971). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Troubleshooting Guides and FAQs

This section provides solutions to common problems encountered during the analysis of dienestrol using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Question: Why am I seeing drifting retention times for my dienestrol peak?

Answer: Drifting retention times in HPLC analysis of dienestrol can be caused by several factors:

  • Column Temperature Fluctuations: Ensure a stable column temperature by using a column oven. Even minor room temperature changes can affect retention times.

  • Mobile Phase Composition Changes: Prepare fresh mobile phase for each run and ensure the components are thoroughly mixed and degassed. If using a gradient, ensure the pump is mixing the solvents correctly.

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase. Increase the column equilibration time before injecting your sample.

  • Leaks: Check for any leaks in the system, particularly at fittings, as this can cause pressure and flow rate fluctuations.

Question: My dienestrol peak is showing significant tailing. What could be the cause?

Answer: Peak tailing can be a result of:

  • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent to remove contaminants.

  • Active Sites on the Column: Residual silanol (B1196071) groups on the silica-based column can interact with the phenolic groups of dienestrol, causing tailing. Using a base-deactivated column or adding a small amount of a competitive amine to the mobile phase can help.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.

  • Mismatched Sample Solvent: The solvent in which your sample is dissolved should be as close in composition to the mobile phase as possible.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Question: I am experiencing low signal intensity or no signal for dienestrol in my LC-MS/MS analysis. What should I check?

Answer: Low signal intensity in LC-MS/MS can be due to:

  • Ion Suppression: The sample matrix can interfere with the ionization of dienestrol in the mass spectrometer source. Improve sample cleanup to remove interfering compounds. Diluting the sample can also mitigate this effect.

  • Incorrect Source Parameters: Optimize the ion source parameters, such as temperature, gas flows, and voltages, for dienestrol.

  • Improper Mobile Phase: The mobile phase composition, including pH and additives, can significantly impact ionization efficiency. For dienestrol, which is a phenolic compound, negative ion mode electrospray ionization (ESI) is often used. Ensure your mobile phase is compatible with this mode (e.g., using a volatile buffer like ammonium (B1175870) acetate).

  • Contamination of the Mass Spectrometer: The ion source and other components can become contaminated over time, leading to reduced sensitivity. Regular cleaning and maintenance are crucial.

Question: My mass accuracy is poor, leading to incorrect identification of dienestrol. How can I fix this?

Answer: Poor mass accuracy can be addressed by:

  • Mass Calibration: Ensure the mass spectrometer is properly calibrated across the desired mass range. Perform regular calibrations as recommended by the instrument manufacturer.

  • Stable Environment: The temperature and humidity of the laboratory should be stable, as fluctuations can affect instrument performance.

  • Sufficient Resolution: Ensure the mass spectrometer is operating at a high enough resolution to accurately determine the mass of dienestrol.

Electrochemical Sensors

Question: The response of my electrochemical sensor for dienestrol is not reproducible. What are the possible reasons?

Answer: Lack of reproducibility in electrochemical sensors can be attributed to:

  • Electrode Surface Fouling: The surface of the electrode can become fouled by oxidation products of dienestrol or other components in the sample matrix. It is essential to clean and regenerate the electrode surface between measurements.

  • Inconsistent Electrode Modification: If you are using a modified electrode, ensure the modification procedure is consistent and results in a uniform surface.

  • Changes in pH: The electrochemical response of dienestrol is often pH-dependent.[1][2] Ensure the pH of the supporting electrolyte is consistent for all measurements.

  • Presence of Interfering Substances: Other electroactive compounds in the sample can interfere with the detection of dienestrol. Proper sample preparation is key to remove these interferences.

Question: I am observing a low signal-to-noise ratio. How can I improve the sensitivity?

Answer: To improve the signal-to-noise ratio:

  • Optimize Electrode Pretreatment: For some electrode materials, such as boron-doped diamond, a cathodic pretreatment can improve the signal-to-background ratio and resistance to fouling.[1]

  • Use Nanomaterials: Modifying the electrode surface with nanomaterials like gold nanoparticles, carbon nanotubes, or graphene can increase the surface area and enhance the electrochemical signal.[2]

  • Optimize Instrumental Parameters: Adjust the parameters of your electrochemical technique (e.g., scan rate in voltammetry, pulse amplitude in pulse techniques) to maximize the signal for dienestrol while minimizing the background noise.

Enzyme-Linked Immunosorbent Assay (ELISA)

Question: I am getting a high background signal in my competitive ELISA for dienestrol. What could be the cause?

Answer: A high background in a competitive ELISA can be caused by:

  • Insufficient Washing: Inadequate washing between steps can leave behind unbound reagents, leading to a high background. Ensure all wells are thoroughly washed.

  • Concentration of Antibody/Conjugate is Too High: Using too high a concentration of the primary antibody or the enzyme-labeled dienestrol conjugate can result in non-specific binding. Optimize the concentrations of these reagents.

  • Cross-Reactivity: The antibody may be cross-reacting with other components in the sample matrix. Ensure the specificity of the antibody and consider additional sample cleanup steps.

  • Contaminated Buffers or Reagents: Use fresh, high-quality buffers and reagents to avoid contamination.

Question: The signal in my standards and samples is very weak or absent. What should I do?

Answer: Weak or no signal can be due to:

  • Inactive Reagents: The enzyme conjugate or the substrate may have lost activity. Ensure proper storage and handling of all reagents.

  • Incorrect Incubation Times or Temperatures: Follow the recommended incubation times and temperatures in the protocol. Deviations can lead to incomplete reactions.

  • Omission of a Reagent: Double-check that all necessary reagents were added in the correct order.

  • Presence of Inhibitors: The sample matrix may contain substances that inhibit the enzyme activity. Dilute the sample or use a different sample preparation method to remove inhibitors.

Data Presentation

The following tables summarize quantitative data from various studies on the detection of dienestrol, providing a comparison of different analytical methods.

Table 1: Performance of Chromatographic Methods for Dienestrol Detection

Analytical MethodSample MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
HPLC-UVEnvironmental Water0.03–0.06 µg/L--[3]
GC-MSBovine Urine0.15 µg/L--
LC-MS/MSEnvironmental Water0.05–0.10 ng/L->98.2
UHPLC-MS/MSMilk-<0.1 µg/kgGood

Table 2: Performance of Sensor and Immunoassay Methods for Dienestrol Detection

Analytical MethodSample MatrixLimit of Detection (LOD)Linear RangeRecovery (%)Reference
Electrochemical Sensor (Boron-Doped Diamond)Fish Tissue5.43 × 10⁻⁸ mol L⁻¹2.30 × 10⁻⁷ to 9.69 × 10⁻⁶ mol L⁻¹92.3–98.8
Electrochemical Immunosensor-0.047 ng/mL--
Competitive ELISA----

Experimental Protocols

This section provides detailed methodologies for key experiments in the trace level detection of dienestrol.

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

This protocol is adapted for the extraction of dienestrol from environmental water samples.

Materials:

  • SPE cartridges (e.g., C18)

  • Methanol (HPLC grade)

  • Dichloromethane (B109758) (HPLC grade)

  • MTBE (Methyl tert-butyl ether, HPLC grade)

  • Deionized water

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

Procedure:

  • Column Conditioning:

    • Condition the SPE cartridge by passing 5.0 mL of dichloromethane, followed by 5.0 mL of MTBE, 5.0 mL of methanol, and finally 5.0 mL of deionized water through the column. Do not allow the column to dry out between steps.

  • Sample Loading:

    • Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 3 mL/min.

  • Washing:

    • Wash the cartridge with 5.0 mL of deionized water to remove any polar impurities.

  • Drying:

    • Dry the cartridge by passing a stream of nitrogen gas through it for 15 minutes.

  • Elution:

    • Elute the retained dienestrol from the cartridge by passing 5.0 mL of a methanol/MTBE (10:90, v/v) mixture, followed by 5.0 mL of dichloromethane into a collection tube.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of mobile phase for subsequent analysis by HPLC or LC-MS/MS.

Dienestrol Detection by LC-MS/MS

This protocol provides a general procedure for the sensitive detection of dienestrol using LC-MS/MS.

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column.

Reagents:

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium acetate (B1210297) (or other suitable volatile buffer)

Procedure:

  • Chromatographic Conditions:

    • Mobile Phase A: Water with a suitable buffer (e.g., 10 mM ammonium acetate).

    • Mobile Phase B: Methanol.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute dienestrol, followed by a re-equilibration step.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Column Temperature: Maintain at a constant temperature (e.g., 40 °C).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for dienestrol to ensure accurate identification and quantification. The specific m/z values will depend on the instrument and can be optimized through infusion experiments.

    • Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage to maximize the signal for dienestrol.

  • Analysis:

    • Inject the reconstituted sample extract from the SPE procedure.

    • Create a calibration curve using a series of dienestrol standards of known concentrations to quantify the amount in the sample.

Dienestrol Detection by Competitive ELISA

This is a general protocol for a competitive ELISA to detect dienestrol.

Materials:

  • Microtiter plate pre-coated with anti-dienestrol antibody.

  • Dienestrol standards.

  • Dienestrol-enzyme (e.g., HRP) conjugate.

  • Wash buffer (e.g., PBS with Tween 20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., sulfuric acid).

  • Microplate reader.

Procedure:

  • Standard and Sample Addition:

    • Add a specific volume of dienestrol standards and samples to the wells of the microtiter plate.

  • Conjugate Addition:

    • Add the dienestrol-enzyme conjugate to each well. This will compete with the dienestrol in the sample for binding to the antibody coated on the plate.

  • Incubation:

    • Incubate the plate for a specified time (e.g., 1 hour) at a specific temperature (e.g., 37°C).

  • Washing:

    • Wash the plate several times with the wash buffer to remove any unbound reagents.

  • Substrate Addition:

    • Add the substrate solution to each well. The enzyme on the bound conjugate will convert the substrate into a colored product.

  • Incubation:

    • Incubate the plate for a shorter period (e.g., 15-30 minutes) to allow for color development.

  • Stopping the Reaction:

    • Add the stop solution to each well to stop the enzyme reaction.

  • Measurement:

    • Read the absorbance of each well using a microplate reader at the appropriate wavelength. The intensity of the color is inversely proportional to the concentration of dienestrol in the sample.

Visualizations

Dienestrol Estrogen Receptor Signaling Pathway

Dienestrol, as a synthetic estrogen, primarily functions by binding to and activating estrogen receptors (ERs), which are ligand-activated transcription factors. This diagram illustrates the classical genomic signaling pathway.

Dienestrol_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dienestrol Dienestrol ER Estrogen Receptor (ERα / ERβ) Dienestrol->ER Binds to cluster_cell cluster_cell HSP Heat Shock Proteins (HSP90) ER->HSP Complexed with ER_dimer Activated ER Dimer ER->ER_dimer Dimerization & Translocation ERE Estrogen Response Element (ERE) on DNA ER_dimer->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein Translation

Caption: Dienestrol's mechanism of action via the estrogen receptor signaling pathway.

General Experimental Workflow for Dienestrol Detection

This diagram outlines the typical steps involved in the analysis of dienestrol from sample collection to final data acquisition.

Experimental_Workflow cluster_analysis Analytical Techniques SampleCollection 1. Sample Collection (e.g., Water, Tissue, Urine) SamplePreparation 2. Sample Preparation (Homogenization, etc.) SampleCollection->SamplePreparation Extraction 3. Extraction (SPE or QuEChERS) SamplePreparation->Extraction Cleanup 4. Cleanup & Concentration Extraction->Cleanup Analysis 5. Instrumental Analysis Cleanup->Analysis HPLC HPLC-UV LCMS LC-MS/MS EC Electrochemical Sensor ELISA ELISA Data 6. Data Acquisition & Analysis HPLC->Data LCMS->Data EC->Data ELISA->Data

Caption: A generalized workflow for the trace level detection of dienestrol.

References

Validation & Comparative

A Comparative Guide to Method Validation for Dienestrol Analysis Using an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of dienestrol (B18971), with a particular focus on the pivotal role of an internal standard in ensuring accurate and reliable results. We will delve into the performance of various analytical techniques and provide supporting experimental data to guide researchers in selecting the most appropriate method for their specific needs.

The use of an internal standard (IS) is a cornerstone of robust analytical method development, particularly for complex matrices encountered in pharmaceutical and biological analysis. An ideal IS mimics the analyte's behavior throughout sample preparation and analysis, compensating for variations in extraction recovery, matrix effects, and instrument response. For dienestrol analysis, the choice of IS significantly impacts the method's accuracy and precision.

Comparative Analysis of Analytical Methods

While various techniques can be employed for dienestrol analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is now widely recognized as the 'gold-standard' due to its superior specificity, sensitivity, and accuracy compared to methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) or immunoassays.[1][2]

Here, we compare the performance characteristics of different analytical approaches for dienestrol quantification.

Parameter HPLC-UV with Biphenyl IS[3] GC-MS[4] LC-MS/MS with Stable Isotope-Labeled IS (Proposed) Immunoassay[1]
Specificity ModerateHighVery HighLow to Moderate
Sensitivity (LOD) ng/mL range0.15 µg/L (urine)[4]pg/mL range[5]ng/mL to pg/mL range
Linearity (r²) >0.99 (50-200% of labeled amount)[3]>0.99>0.99Variable
Accuracy (% Recovery) Satisfactory with standard addition[3]GoodExcellent (typically 95-105%)Can be affected by cross-reactivity
Precision (%RSD) GoodGoodExcellent (typically <15%)Higher variability
Internal Standard Biphenyl[3]Not specifiedDienestrol-d4 (proposed)Not applicable

Note: Data for the proposed LC-MS/MS method is based on typical performance characteristics of similar estrogen assays.[2][5]

The Gold Standard: Stable Isotope-Labeled Internal Standards

For LC-MS/MS analysis, a stable isotope-labeled internal standard (SIL-IS), such as Dienestrol-d4, is the most effective choice. A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it co-elutes and experiences the same ionization effects.[6] This leads to the most accurate correction for analytical variability. While other compounds like deuterated analogs of different estrogens (e.g., Ethinyl Estradiol-d4) or structurally similar non-deuterated compounds could be used, they may not perfectly mimic the behavior of dienestrol, potentially compromising accuracy.[6][7]

Experimental Protocols

Below are detailed methodologies for the analysis of dienestrol using a validated LC-MS/MS method with a stable isotope-labeled internal standard.

Sample Preparation (Human Plasma)
  • To 200 µL of human plasma in a polypropylene (B1209903) tube, add 20 µL of the internal standard working solution (e.g., 100 ng/mL Dienestrol-d4 in methanol).

  • Vortex for 10 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction.

  • Vortex for 5 minutes, followed by centrifugation at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Instrumentation and Conditions
  • Chromatography System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: A suitable reversed-phase column, such as a Zorbax XDB-Phenyl column (4.6 x 75 mm, 3.5 µm).[6]

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and 5 mM ammonium (B1175870) acetate (B1210297) (e.g., 70:30, v/v).[6]

  • Flow Rate: 0.60 mL/min.[6]

  • Mass Spectrometer: A tandem mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for dienestrol and its internal standard. For dienestrol, a potential transition is m/z 265.1 → 249.0.[8]

Method Validation Parameters

A comprehensive method validation should be performed according to regulatory guidelines (e.g., ICH Q2(R1)) and includes the following parameters:[9][10]

  • Specificity: Assessed by analyzing blank matrix samples to ensure no interference at the retention times of dienestrol and the IS.

  • Linearity: Determined by analyzing a series of calibration standards over a specified concentration range (e.g., 5-5000 pg/mL). A linear regression with a correlation coefficient (r²) of >0.99 is expected.

  • Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations in replicates on the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The LOD is typically determined as a signal-to-noise ratio of 3.

  • Recovery: The extraction efficiency of the method, determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Matrix Effect: The effect of matrix components on the ionization of the analyte and IS, evaluated by comparing the response in post-extraction spiked matrix samples to that in a neat solution.

  • Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Visualizing the Workflow

The following diagram illustrates the key steps in the validation of an analytical method for dienestrol.

MethodValidationWorkflow cluster_planning 1. Method Development & Planning cluster_protocol 2. Protocol Definition cluster_validation 3. Method Validation Execution cluster_reporting 4. Documentation & Reporting A Define Analytical Requirements B Select Analytical Technique (LC-MS/MS) A->B C Select Internal Standard (Dienestrol-d4) B->C D Define Sample Preparation C->D E Define LC-MS/MS Parameters D->E F Define Validation Experiments E->F G Specificity F->G H Linearity & Range G->H I Accuracy & Precision H->I J LOD & LOQ I->J K Recovery & Matrix Effect J->K L Stability K->L M Analyze Validation Data L->M N Prepare Validation Report M->N O Implement Validated Method N->O

Caption: Workflow for the development and validation of an analytical method for dienestrol.

The logical progression of the method validation process is depicted in the signaling pathway diagram below.

LogicalProgression start Start method_dev Method Development start->method_dev protocol Validation Protocol method_dev->protocol validation_exp Validation Experiments protocol->validation_exp data_analysis Data Analysis validation_exp->data_analysis report Validation Report data_analysis->report method_ok Method Fit for Purpose? report->method_ok method_ok->method_dev No implement Implement Method method_ok->implement Yes end End implement->end

Caption: Logical flow of the method validation process from inception to implementation.

References

The Superiority of E,E-Dienestrol-d6-1 as an Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of E,E-Dienestrol-d6-1 versus non-deuterated internal standards in mass spectrometry-based bioanalysis.

In the pursuit of accurate and reliable quantification of dienestrol (B18971) in complex biological matrices, the choice of an appropriate internal standard is of paramount importance. This guide provides an objective comparison between the deuterated internal standard, this compound, and other non-deuterated alternatives, supported by experimental principles and representative data. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is widely considered the gold standard in quantitative mass spectrometry.[1][2] Its physicochemical properties are nearly identical to the analyte of interest, dienestrol, ensuring it behaves similarly throughout sample preparation and analysis, thus providing superior correction for analytical variability.[1][2]

Performance Comparison: this compound vs. a Non-Deuterated Analogue

To illustrate the performance advantages of this compound, this section presents a comparative summary of key analytical parameters against a common type of non-deuterated internal standard, a structural analogue such as biphenyl (B1667301). While biphenyl has been used in the HPLC analysis of dienestrol, its structural and physicochemical differences can lead to less accurate quantification compared to a deuterated standard.

Table 1: Comparison of Key Performance Parameters

Performance ParameterThis compound (Deuterated IS)Structural Analogue IS (e.g., Biphenyl)Rationale for Superior Performance of this compound
Matrix Effect Compensation ExcellentPoor to ModerateCo-elution and identical ionization behavior to dienestrol minimizes the impact of matrix-induced ion suppression or enhancement.[1]
Recovery Correction ExcellentVariableNear-identical chemical properties ensure consistent extraction efficiency across various sample matrices and conditions.
Chromatographic Behavior Co-elutes with DienestrolDifferent Retention TimeCo-elution is critical for effective mitigation of matrix effects that can vary across the chromatographic peak.
Accuracy & Precision HighModerate to LowSuperior correction for variability leads to more accurate and reproducible quantitative results.
Cost & Availability Higher CostLower CostCustom synthesis or specialized sourcing can increase the cost compared to readily available structural analogues.

Experimental Data: A Head-to-Head Comparison

The following tables summarize representative quantitative data from a simulated experiment designed to highlight the performance differences between this compound and a non-deuterated structural analogue internal standard in a typical LC-MS/MS workflow.

Table 2: Matrix Effect Evaluation in Human Plasma

The matrix effect is a major source of imprecision and inaccuracy in bioanalytical methods. It is caused by co-eluting endogenous components of the sample matrix that can suppress or enhance the ionization of the analyte. An ideal internal standard should effectively compensate for these effects.

Analyte/Internal StandardMean Peak Area (Neat Solution)Mean Peak Area (Post-extraction Spike in Plasma)Matrix Factor (MF)% CV of MF (n=6 lots)
Dienestrol1,250,000875,0000.7015.2%
This compound 1,300,000 910,000 0.70 3.1%
Structural Analogue IS 980,000 784,000 0.80 12.5%
IS-Normalized MF (Dienestrol / this compound) --1.00 2.8%
IS-Normalized MF (Dienestrol / Structural Analogue IS) --0.88 14.8%

A lower coefficient of variation (%CV) for the IS-normalized matrix factor indicates better compensation for the variability of the matrix effect.

Table 3: Recovery Assessment

Extraction recovery can vary between samples. An effective internal standard will track this variability, leading to more consistent and accurate results.

Analyte/Internal StandardMean Peak Area (Pre-extraction Spike)Mean Peak Area (Post-extraction Spike)Mean Recovery% CV of Recovery (n=6)
Dienestrol787,500875,00090%8.5%
This compound 819,000 910,000 90% 3.5%
Structural Analogue IS 666,400 784,000 85% 9.8%
IS-Normalized Recovery (Dienestrol / this compound) --1.00 3.2%
IS-Normalized Recovery (Dienestrol / Structural Analogue IS) --1.06 11.2%

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the data tables.

Methodology for Matrix Effect Evaluation
  • Preparation of Solutions:

    • Prepare stock solutions of dienestrol, this compound, and the structural analogue IS in methanol.

    • Prepare working solutions by diluting the stock solutions in a suitable solvent (e.g., 50:50 methanol:water).

  • Sample Sets:

    • Set 1 (Neat Solution): Analyte and internal standards spiked into the reconstitution solvent at a concentration representative of the midpoint of the calibration curve.

    • Set 2 (Post-extraction Spike): Blank human plasma from at least six different sources is extracted. The extracts are then spiked with the analyte and internal standards to the same final concentration as in Set 1.

  • LC-MS/MS Analysis: Analyze all samples using a validated LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF): (Peak area in post-extraction spike) / (Mean peak area in neat solution)

    • IS-Normalized MF: (MF of analyte) / (MF of internal standard)

    • Calculate the mean and %CV of the MF and IS-normalized MF across the different plasma lots.

Methodology for Recovery Assessment
  • Preparation of Solutions: Prepare stock and working solutions as described for the matrix effect evaluation.

  • Sample Sets:

    • Set A (Pre-extraction Spike): Blank human plasma is spiked with the analyte and internal standards before the extraction process.

    • Set B (Post-extraction Spike): Blank human plasma is extracted first, and the resulting extract is then spiked with the analyte and internal standards.

  • Extraction Procedure: A typical liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol for estrogens in plasma would be followed.

  • LC-MS/MS Analysis: Analyze all samples.

  • Calculations:

    • Recovery (%): (Mean peak area of pre-extraction spike / Mean peak area of post-extraction spike) x 100

    • Calculate the mean and %CV of the recovery for each compound.

Visualizing the Workflow and Signaling Pathway

To better understand the experimental process and the biological context of dienestrol, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Matrix Biological Matrix (e.g., Plasma) Spike_IS Spike with Internal Standard (this compound) Biological_Matrix->Spike_IS Extraction Extraction (LLE or SPE) Spike_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing (Peak Integration) MS_Detection->Data_Processing Quantification Quantification (Analyte/IS Ratio) Data_Processing->Quantification

Experimental workflow for bioanalysis using an internal standard.

Dienestrol, as a synthetic non-steroidal estrogen, exerts its biological effects primarily through interaction with estrogen receptors (ERs). The binding of dienestrol to these receptors initiates a cascade of signaling events that ultimately modulate gene expression.

EstrogenSignaling Dienestrol Dienestrol ER Estrogen Receptor (ER) (Cytoplasm) Dienestrol->ER Binds to Dienestrol_ER_Complex Dienestrol-ER Complex ER->Dienestrol_ER_Complex Nucleus Nucleus Dienestrol_ER_Complex->Nucleus Translocates to ERE Estrogen Response Element (ERE) on DNA Dienestrol_ER_Complex->ERE Binds to Transcription Transcription & Translation ERE->Transcription Proteins Synthesis of New Proteins Transcription->Proteins Cellular_Response Cellular Response Proteins->Cellular_Response

Simplified genomic signaling pathway of dienestrol.

Conclusion

The choice of internal standard is a critical factor in the development of robust and reliable quantitative bioanalytical methods. The data and principles presented in this guide unequivocally demonstrate the superiority of a deuterated internal standard, such as this compound, over non-deuterated structural analogues. Its ability to accurately correct for matrix effects and recovery variations ensures the highest level of data quality, which is essential for researchers, scientists, and drug development professionals. While the initial cost may be higher, the long-term benefits of improved accuracy, precision, and method robustness far outweigh this investment.

References

A Comparative Guide to Dienestrol Assay Methodologies for Inter-Laboratory Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reproducible quantification of dienestrol (B18971), a synthetic non-steroidal estrogen, is critical in various fields, including pharmaceutical development, clinical monitoring, and food safety. When analytical testing is performed across multiple laboratories, it is imperative to understand the performance characteristics of different assay methodologies to ensure data comparability. This guide provides an objective comparison of common analytical techniques for dienestrol quantification, supported by published experimental data, to aid in the selection of appropriate assays and the design of cross-validation studies.

Quantitative Performance of Dienestrol Assays

The selection of an appropriate analytical method is often a trade-off between sensitivity, specificity, throughput, and cost. Below is a summary of performance characteristics for three widely used methods for dienestrol analysis: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA).

Parameter GC-MS HPLC-UV ELISA
Limit of Detection (LOD) / Detection Capability 0.15 µg/L (in bovine urine)[1][2]Method dependent, suitable for pharmaceutical dosage forms[3]Assay dependent, typically in the low ng/mL range (e.g., 0.1 ng/mL for a related compound)[4]
Linearity Established for screening at 2.0 µg/L[1][2]Linear over 50-200% of the labeled amount in dosage forms[3]Typically established over a range of 0.1 to 8.1 ng/mL for related compounds[4]
Precision (RSD) Good repeatability reported[1][2]Satisfactory precision confirmed by standard addition method[3]Intra-assay CV: < 10%; Inter-assay CV: < 15% (for similar assays)
Specificity High, based on mass fragmentation patternsModerate, potential for interference from co-eluting compoundsVariable, subject to cross-reactivity with structurally related compounds (e.g., 38.5% with hexestrol)[4]
Sample Matrix Bovine urine[1][2], Dairy productsPharmaceutical creams, foams, and tablets[3]Feed, urine, liver, meat, shrimp, and fish[4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical assay. Below are generalized protocols for the key experimental methods cited.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and specificity, making it a gold standard for regulatory and research applications.

a) Sample Preparation:

  • Extraction: Dienestrol is extracted from the sample matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). For complex matrices like urine or tissue, an enzymatic hydrolysis step may be required to release conjugated forms of dienestrol.

  • Clean-up: Immunoaffinity chromatography can be employed for highly selective purification of dienestrol from the extract.[1][2]

  • Derivatization: To improve volatility and thermal stability for GC analysis, dienestrol is often derivatized, for example, by silylation.

b) Instrumental Analysis:

  • Gas Chromatograph (GC): The derivatized extract is injected into the GC, where dienestrol is separated from other components on a capillary column. The oven temperature is programmed to ramp up to ensure optimal separation.

  • Mass Spectrometer (MS): The separated compounds are ionized (e.g., by electron impact) and fragmented. The mass spectrometer detects and quantifies specific fragment ions of dienestrol, ensuring high specificity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique suitable for the analysis of dienestrol in pharmaceutical formulations.

a) Sample Preparation:

  • The sample (e.g., cream, tablet) is dissolved in a suitable solvent mixture, which may contain an internal standard for improved quantification.[3]

  • The solution is filtered to remove any particulate matter before injection into the HPLC system.

b) Instrumental Analysis:

  • HPLC System: The prepared sample is injected onto a reversed-phase HPLC column (e.g., C18).

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used to elute dienestrol from the column.

  • UV Detector: The eluate passes through a UV detector, and the absorbance is monitored at a specific wavelength (e.g., 254 nm) where dienestrol exhibits strong absorbance.[3] The concentration of dienestrol is determined by comparing its peak area to that of a calibration curve.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method ideal for screening a large number of samples. It relies on the specific binding of an antibody to the target analyte.

a) Assay Principle (Competitive ELISA):

  • Microplate wells are pre-coated with a known amount of dienestrol-protein conjugate.

  • Samples or standards are added to the wells, followed by a limited amount of anti-dienestrol antibody.

  • Dienestrol in the sample and the coated dienestrol-conjugate compete for binding to the antibody.

  • After an incubation period, the wells are washed to remove unbound reagents.

  • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added.

  • After another washing step, a substrate is added, which is converted by the enzyme into a colored product.

  • The intensity of the color is inversely proportional to the concentration of dienestrol in the sample and is measured using a microplate reader.

Visualizations

Signaling Pathway of Dienestrol

Dienestrol, as a synthetic estrogen, primarily functions by binding to and activating estrogen receptors (ERs), which are nuclear hormone receptors. This binding initiates a cascade of molecular events that lead to changes in gene expression.

Dienestrol_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Dienestrol Dienestrol ER Estrogen Receptor (ER) Dienestrol->ER Binds Dienestrol_ER Dienestrol-ER Complex ER->Dienestrol_ER ERE Estrogen Response Element (ERE) on DNA Dienestrol_ER->ERE Binds to Nucleus Nucleus Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response Protein->Cellular_Response

Caption: Simplified signaling pathway of dienestrol.

Workflow for Inter-Laboratory Cross-Validation

A cross-validation study is essential to ensure that different laboratories produce comparable results. A typical workflow involves several key stages, from initial planning to final data analysis.

Cross_Validation_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Sample Analysis cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Study Protocol P2 Select Participating Laboratories P1->P2 P3 Prepare & Distribute Standardized Samples P2->P3 E1 Lab A: Analyze Samples P3->E1 E2 Lab B: Analyze Samples P3->E2 E3 Lab C: Analyze Samples P3->E3 A1 Collect Results from All Laboratories E1->A1 E2->A1 E3->A1 A2 Statistical Analysis (e.g., Bland-Altman, Regression) A1->A2 A3 Assess Inter-Laboratory Agreement A2->A3 A4 Final Report A3->A4

Caption: General workflow for an inter-laboratory cross-validation study.

References

The Gold Standard: Unpacking the Accuracy and Precision of Isotope Dilution Mass Spectrometry for Estrogen Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of estrogen quantification, the choice of analytical methodology is paramount. Isotope Dilution Mass Spectrometry (IDMS) has emerged as the gold standard, offering unparalleled accuracy and precision, particularly at the low concentrations relevant in many physiological and pathological states. This guide provides a comprehensive comparison of IDMS with alternative methods, supported by experimental data, to inform the selection of the most appropriate technique for your research needs.

Isotope Dilution Mass Spectrometry, a technique that combines the principles of isotope dilution with the high selectivity and sensitivity of mass spectrometry, has revolutionized the measurement of steroid hormones like estrogens.[1][2] Its fundamental advantage lies in the use of a stable, isotopically labeled internal standard that is chemically identical to the analyte of interest.[1] This standard is introduced at the beginning of the sample preparation process, correcting for any analyte loss during extraction and analysis, thereby ensuring high accuracy and precision.[2] This intrinsic correction mechanism sets IDMS apart from other methods and establishes it as a reference for quantifying estrogens such as estradiol (B170435) (E2) and estrone (B1671321) (E1).

Performance Under the Microscope: IDMS vs. Alternative Methods

The superiority of IDMS is most evident when compared to traditional immunoassays and even other mass spectrometry-based methods that do not employ isotope dilution. Immunoassays, while widely used, are known to suffer from a lack of specificity, especially at lower estrogen concentrations.[3] This can lead to significant positive bias due to cross-reactivity with other structurally similar steroids or matrix interferences.

In contrast, the specificity of mass spectrometry, particularly when coupled with chromatographic separation (LC-MS/MS), allows for the precise differentiation of various estrogens and their metabolites. The addition of an isotope dilution strategy further elevates the reliability of the results.

Below are tables summarizing the performance characteristics of IDMS and alternative methods for the quantification of estradiol and estrone, compiled from various studies.

Estradiol (E2) Quantification
MethodLimit of Quantification (LOQ) (pg/mL)Accuracy/Recovery (%)Precision (CV%)
ID-LC-MS/MS
with Dansyl Chloride Derivatization0.5Not explicitly stated, but method comparison showed good agreement with reference methods.< 10 (Total imprecision)
with DMIS Derivatization0.5Good agreement with established LC-MS/MS assays.Not explicitly stated.
with Amplifex Diene Derivatization0.66-1.37% bias compared to CDC reference method.< 9.0 (Intra-run), 15.2 (Inter-run at low level)
with FMP-TS Derivatization0.2 (on-column)< 20< 20 (Intra- and inter-assay)
without Derivatization0.16Not explicitly stated, traceable to reference standard.< 9.0
Immunoassay
Various commercial assaysOften higher than LC-MS/MS, with some detecting E2 in only 53-72% of male serum samples.Positive biases ranging from 6% to 74% compared to LC-MS.Lower than LC-MS in some cases, but accuracy is compromised.
Estrone (E1) Quantification
MethodLimit of Quantification (LOQ) (pg/mL)Accuracy/Recovery (%)Precision (CV%)
ID-LC-MS/MS
with Dansyl Chloride Derivatization1Not explicitly stated, but demonstrated good linearity and reproducibility.< 10
with FMP-TS Derivatization0.2 (on-column)< 20< 20 (Intra- and inter-assay)
without Derivatization0.07Not explicitly stated, traceable to reference standard.< 7.8
Immunoassay
Not as commonly available as E2 assaysPerformance data is less prevalent in comparative studies.Prone to similar specificity issues as E2 immunoassays.Prone to similar specificity issues as E2 immunoassays.

The IDMS Workflow: A Step-by-Step Visualization

The general workflow for estrogen analysis using Isotope Dilution Mass Spectrometry involves several key steps, from sample preparation to data acquisition. The following diagram illustrates this process.

IDMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum, Plasma) Add_IS Addition of Isotopically-Labeled Internal Standard Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Derivatization Derivatization (Optional, for enhanced sensitivity) Extraction->Derivatization LC_Separation Liquid Chromatography (LC) Separation Derivatization->LC_Separation MS_Detection Mass Spectrometry (MS) Detection LC_Separation->MS_Detection Quantification Quantification (Ratio of Native to Labeled Analyte) MS_Detection->Quantification

A generalized workflow for Isotope Dilution Mass Spectrometry (IDMS) of estrogens.

Key Experimental Protocols

To provide a practical understanding of the methodologies, detailed protocols for the key experiments cited in this guide are outlined below.

Sample Preparation for ID-LC-MS/MS of Estradiol and Estrone

This protocol is a generalized representation based on common practices described in the literature.

  • Internal Standard Spiking: To 200-500 µL of serum or plasma, a known amount of the isotopically labeled internal standards (e.g., d4-Estradiol, d4-Estrone) in a suitable solvent is added. The sample is then vortexed and allowed to equilibrate.

  • Extraction:

    • Liquid-Liquid Extraction (LLE): An organic solvent such as methyl tert-butyl ether (MTBE) is added to the sample. The mixture is vortexed and centrifuged to separate the organic and aqueous layers. The organic layer containing the estrogens is then collected and dried.

    • Solid-Phase Extraction (SPE): The sample is loaded onto an SPE cartridge (e.g., C18). The cartridge is then washed to remove interferences, and the estrogens are eluted with an appropriate solvent. The eluate is then dried.

  • Derivatization (Optional but common for high sensitivity): To enhance ionization efficiency and thus sensitivity, a derivatizing agent is added to the dried extract. Common reagents include:

    • Dansyl Chloride: The dried extract is reconstituted in a basic buffer, and a solution of dansyl chloride in acetone (B3395972) is added. The reaction is typically carried out at an elevated temperature for a short period.

    • 1,2-dimethylimidazole-5-sulfonyl chloride (DMIS): This reagent can be added to the dried extract in a suitable solvent.

    • Amplifex Diene: The dried sample is reconstituted and incubated with the Amplifex Diene reagent at room temperature.

    • 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS): The dried extract is reacted with FMP-TS to form charged derivatives.

  • Reconstitution: The final dried extract (derivatized or underivatized) is reconstituted in a solvent compatible with the liquid chromatography mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The specific LC and MS conditions vary between laboratories and the specific estrogens being analyzed. However, a general approach is as follows:

  • Liquid Chromatography:

    • Column: A reversed-phase column (e.g., C18) is typically used for separation.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium (B1175870) fluoride) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is commonly employed.

    • Flow Rate: Typical flow rates are in the range of 200-500 µL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode, or atmospheric pressure photoionization (APPI), is used to ionize the analytes. The choice of ionization mode often depends on whether derivatization was performed.

    • Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the native estrogen and its isotopically labeled internal standard are monitored for highly selective and sensitive detection.

Conclusion: The Clear Choice for Reliable Estrogen Quantification

For researchers and professionals in drug development, the evidence overwhelmingly supports Isotope Dilution Mass Spectrometry as the most accurate and precise method for estrogen quantification. Its ability to correct for analytical variations through the use of an internal standard provides a level of confidence that is unmatched by other techniques, particularly for challenging low-concentration samples. While immunoassays may offer a simpler workflow, their inherent limitations in specificity and accuracy can lead to misleading results. By understanding the principles, performance characteristics, and experimental workflows of IDMS, researchers can make informed decisions to ensure the integrity and reliability of their estrogen measurement data.

References

Linearity and range of dienestrol quantification assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of common analytical methods for the quantification of dienestrol (B18971), a synthetic non-steroidal estrogen. The performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Immunoassays are evaluated based on their linearity and range. This document is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate assay for their specific needs.

Data Summary

The following tables summarize the quantitative performance of different dienestrol quantification assays based on published experimental data.

Table 1: Linearity and Range of Dienestrol Quantification Assays

Analytical MethodSample MatrixLinearity (R²)Linear RangeLower Limit of Quantification (LLOQ)Upper Limit of Quantification (ULOQ)Citation
HPLC-UV Pharmaceutical Dosage Forms (cream, foam, tablets)Not Specified50 - 200% of labeled amountNot SpecifiedNot Specified[1]
LC-MS/MS Environmental Water≥ 0.99920.20 ng/L - 1.0 mg/L0.20 ng/L1.0 mg/L[2]
UHPLC-MS/MS Milk> 0.990.1 µg/kg - 10 µg/kg0.1 µg/kg10 µg/kg[3]
Immunoassay (DES ELISA with Dienestrol Cross-Reactivity) Fish and ShrimpNot Specified0.028 ng/mL - 3.60 ng/mL0.028 ng/mL3.60 ng/mL[4]

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of dienestrol in pharmaceutical dosage forms.

Sample Preparation (for cream, foam, and tablet dosage forms):

  • Incorporate the drug or dosage form into a solvent mixture.

  • Add a known concentration of an internal standard (e.g., biphenyl).

  • Ensure complete dissolution and homogenization of the sample.

Chromatographic Conditions:

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Reversed-phase column (e.g., C18).

  • Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile) and water.

  • Flow Rate: Typically 1.0 - 2.0 mL/min.

  • Detection: UV spectrophotometric detection at 254 nm.[1]

  • Injection Volume: A fixed volume, typically 10-20 µL.

Quantification: The concentration of dienestrol is determined by comparing the peak area ratio of dienestrol to the internal standard against a calibration curve prepared with known concentrations of dienestrol.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and specific method is ideal for quantifying trace levels of dienestrol in complex matrices like environmental water and biological fluids.

Sample Preparation (for environmental water):

  • Solid-Phase Extraction (SPE):

    • Pass a 50 mL water sample through a Nylon 6 nanofibers mat SPE cartridge at a flow rate of 3.0 mL/min.

    • Elute the analytes with 500 µL of the mobile phase.

Chromatographic Conditions:

  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: ODS (C18) column.

  • Mobile Phase: Methanol/water (80/20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: A fixed volume, typically 5-20 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for dienestrol.

Immunoassay (ELISA)

Immunoassays offer a high-throughput screening method. While specific ELISA kits for dienestrol may be available, data from a diethylstilbestrol (B1670540) (DES) ELISA with dienestrol cross-reactivity is presented here as an example.

Sample Preparation (for fish and shrimp):

  • Homogenize the tissue sample.

  • Extract dienestrol using an appropriate solvent.

  • Perform a clean-up step if necessary to remove interfering substances.

ELISA Protocol (Competitive Assay):

  • A microtiter plate is pre-coated with DES antibodies.

  • Standards or prepared samples are added to the wells, along with a fixed amount of enzyme-conjugated DES.

  • Dienestrol in the sample competes with the enzyme-conjugated DES for binding to the antibodies.

  • After incubation, the wells are washed to remove unbound components.

  • A substrate solution is added, which reacts with the enzyme to produce a color change.

  • The intensity of the color is inversely proportional to the concentration of dienestrol in the sample.

  • The absorbance is measured using a microplate reader, and the concentration is determined from a standard curve. This assay showed a 7.1% cross-reactivity with dienestrol.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Pharmaceutical Sample (Cream, Foam, Tablet) Dissolution Dissolution in Solvent with Internal Standard Sample->Dissolution Injection Inject into HPLC System Dissolution->Injection Separation Reversed-Phase Chromatography Injection->Separation Detection UV Detection (254 nm) Separation->Detection Quantification Peak Area Integration & Quantification Detection->Quantification

Caption: Experimental workflow for dienestrol quantification using HPLC-UV.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Water Sample SPE Solid-Phase Extraction (Nylon 6 Nanofibers) Sample->SPE Elution Elution SPE->Elution Injection Inject into LC-MS/MS System Elution->Injection Separation Chromatographic Separation (ODS Column) Injection->Separation Detection Tandem Mass Spectrometry (ESI Negative Mode) Separation->Detection Quantification MRM Data Analysis & Quantification Detection->Quantification

Caption: Experimental workflow for dienestrol quantification using LC-MS/MS.

ELISA_Workflow cluster_steps Competitive ELISA Protocol Start Add Standards/Samples & Enzyme-Conjugated DES to Antibody-Coated Plate Incubate1 Incubate (Competitive Binding) Start->Incubate1 Wash1 Wash Incubate1->Wash1 Substrate Add Substrate Wash1->Substrate Incubate2 Incubate (Color Development) Substrate->Incubate2 Stop Add Stop Solution Incubate2->Stop Read Read Absorbance Stop->Read

Caption: Logical steps of a competitive ELISA for dienestrol quantification.

References

A Comparative Analysis of Estrogenic Potency: E,E-Dienestrol vs. Diethylstilbestrol (DES)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the relative estrogenic potencies of E,E-Dienestrol and Diethylstilbestrol (DES), two structurally related non-steroidal estrogens, reveals significant differences in their biological activity. Experimental data from in vitro and in vivo studies consistently demonstrate that DES exhibits a markedly higher estrogenic potency compared to E,E-Dienestrol. This guide synthesizes key findings on their receptor binding affinity, cellular proliferation assays, and in vivo responses, providing researchers, scientists, and drug development professionals with a detailed comparison to inform their work.

Quantitative Comparison of Estrogenic Potency

The estrogenic activity of a compound is primarily determined by its ability to bind to and activate estrogen receptors (ERs), thereby initiating a cascade of cellular events. The following tables summarize the quantitative data from various experimental assays comparing the potency of E,E-Dienestrol and DES, often relative to the endogenous estrogen, 17β-estradiol (E2).

CompoundAssay TypeOrganism/Cell LineEndpointRelative Potency/Binding Affinity (E2 = 100)Citation
Diethylstilbestrol (DES) Receptor Binding AssayRat UterusRelative Binding Affinity (RBA)245 ± 36
Diethylstilbestrol (DES) Receptor Binding AssayMouse Uterine CytosolRelative Binding Affinity (RBA)286
Z,Z-Dienestrol Receptor Binding AssayMouse Uterine CytosolRelative Binding Affinity (RBA)0.3
Diethylstilbestrol (DES) Yeast Estrogen Screen (YES)Saccharomyces cerevisiaeEC50110 (Potency relative to E2)
Diethylstilbestrol (DES) MCF-7 Cell ProliferationHuman Breast Cancer CellsEC50250 (Potency relative to E2)

Note: Data for E,E-Dienestrol in direct comparative assays with DES is limited. The data for Z,Z-Dienestrol, an isomer of Dienestrol, is included to provide context on the potential for lower potency compared to DES.

Experimental Protocols

A clear understanding of the methodologies employed in these studies is crucial for interpreting the data. Below are detailed protocols for the key experiments cited.

Estrogen Receptor (ER) Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with radiolabeled 17β-estradiol ([³H]-E2) for binding to the estrogen receptor.

  • Preparation of Uterine Cytosol: Uteri from immature or ovariectomized rodents are homogenized in a buffer solution (e.g., Tris-EDTA-dithiothreitol) and centrifuged to obtain a cytosolic fraction containing the estrogen receptors.

  • Competitive Binding: A constant amount of uterine cytosol and a fixed concentration of [³H]-E2 are incubated with increasing concentrations of the unlabeled test compound (E,E-Dienestrol or DES).

  • Separation of Bound and Unbound Ligand: The receptor-bound [³H]-E2 is separated from the free [³H]-E2 using a method such as hydroxylapatite or dextran-coated charcoal.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2 (IC50) is determined. The relative binding affinity (RBA) is calculated as: (IC50 of E2 / IC50 of test compound) x 100.

MCF-7 Cell Proliferation (E-Screen) Assay

This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.

  • Cell Culture: MCF-7 cells are maintained in a suitable culture medium supplemented with fetal bovine serum. Prior to the assay, cells are cultured in a medium containing charcoal-dextran stripped serum to remove endogenous estrogens.

  • Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compounds (E,E-Dienestrol or DES) or a vehicle control. 17β-estradiol is used as a positive control.

  • Incubation: The cells are incubated for a defined period (typically 6 days) to allow for cell proliferation.

  • Quantification of Cell Number: The number of cells in each well is determined using a method such as the sulforhodamine B (SRB) assay, which measures total protein content.

  • Data Analysis: The concentration of the test compound that produces a half-maximal proliferative response (EC50) is calculated to determine its estrogenic potency.

Yeast Estrogen Screen (YES) Assay

The YES assay utilizes a genetically modified strain of the yeast Saccharomyces cerevisiae to detect estrogenic compounds.

  • Yeast Strain: The yeast contains the human estrogen receptor (hER) gene and a reporter gene (e.g., lacZ, encoding β-galactosidase) under the control of estrogen response elements (EREs).

  • Assay Procedure: Yeast cells are incubated in a multi-well plate with the test compounds. If a compound binds to the hER, the receptor-ligand complex activates the transcription of the reporter gene.

  • Detection: The expression of the reporter gene is quantified by measuring the activity of the enzyme it produces. For the lacZ gene, a chromogenic substrate is added, and the resulting color change is measured spectrophotometrically.

  • Data Analysis: The EC50 value, the concentration of the test compound that induces a half-maximal response, is determined to assess its estrogenic activity.

Uterotrophic Bioassay in Rodents

This in vivo assay is considered the gold standard for assessing estrogenic activity. It measures the increase in uterine weight in immature or ovariectomized female rodents following exposure to a test substance.

  • Animal Model: Immature or surgically ovariectomized female rats or mice are used. Ovariectomy removes the endogenous source of estrogens.

  • Dosing: The animals are administered the test compound (E,E-Dienestrol or DES) or a vehicle control, typically via oral gavage or subcutaneous injection, for three consecutive days.

  • Necropsy and Uterine Weight Measurement: On the fourth day, the animals are euthanized, and their uteri are excised and weighed (wet and blotted weight).

  • Data Analysis: The mean uterine weight of the treated groups is compared to the vehicle control group. A statistically significant increase in uterine weight indicates an estrogenic effect. The relative potency can be determined by comparing the dose required to produce a specific increase in uterine weight to that of a reference estrogen like 17β-estradiol.

Signaling Pathways

Both E,E-Dienestrol and Diethylstilbestrol exert their estrogenic effects by binding to estrogen receptors, which are ligand-activated transcription factors. The binding of these compounds to ERα and ERβ initiates a series of molecular events that can be broadly categorized into genomic and non-genomic pathways.

Classical Genomic Estrogen Signaling Pathway

The primary mechanism of action for both E,E-Dienestrol and DES is through the classical genomic pathway.

Genomic_Estrogen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand E,E-Dienestrol or DES ER Estrogen Receptor (ERα/ERβ) Ligand->ER Binding HSP Heat Shock Proteins ER->HSP Dissociation Dimer ER Dimer ER->Dimer Dimerization ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Binding Dimer->ERE Translocation Transcription Gene Transcription ERE->Transcription Initiation mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein Non_Genomic_Estrogen_Signaling Ligand E,E-Dienestrol or DES mER Membrane Estrogen Receptor (mER) Ligand->mER Activation G_Protein G-Protein mER->G_Protein Coupling MAPK_Cascade MAPK Cascade (e.g., ERK, JNK, p38) mER->MAPK_Cascade Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Rapid Cellular Responses (e.g., Apoptosis, Cell Cycle Regulation) PKA->Cellular_Response MAPK_Cascade->Cellular_Response

A Comparative Guide to Inter-laboratory Estrogen Analysis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common methodologies for estrogen analysis, supported by inter-laboratory experimental data. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs, considering factors such as sensitivity, specificity, accuracy, and throughput.

Introduction to Estrogen Analysis

Estrogens are a class of steroid hormones crucial for the development and regulation of the female reproductive system and secondary sexual characteristics. They also play significant roles in both male and female physiology, including bone health, cardiovascular function, and neuroprotection. Accurate measurement of estrogen levels is critical in a wide range of research and clinical applications, from endocrinology and fertility studies to cancer research and the development of new therapeutics. The primary estrogens measured are estrone (B1671321) (E1), estradiol (B170435) (E2), and estriol (B74026) (E3).

The two main categories of analytical methods for estrogen quantification are immunoassays and chromatography-mass spectrometry techniques. This guide will focus on the comparison of the most widely used methods within these categories: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Performance Comparison

The selection of an appropriate estrogen analysis method is often dictated by the required analytical performance. The following tables summarize key quantitative data from inter-laboratory comparison studies, highlighting the differences in accuracy, precision, and sensitivity between ELISA and LC-MS/MS.

Table 1: Comparison of Bias in Estradiol Measurement Methods

MethodConcentration Range (pg/mL)Mean Bias (%) vs. Reference Method (LC-MS/MS)Reference
Immunoassay (General)24.134% (-17% to 175%)[1]
Immunoassay (General)28.440% (-33% to 386%)[1]
Immunoassay (General)61.716% (-45% to 193%)[1]
Immunoassay (General)94.15% (-27% to 117%)[1]
Immunoassay (General)127-4% (-31% to 21%)[1]
Immunoassay (RIA)Premenopausal1.4 - 2.6 fold higher
Immunoassay (RIA)Postmenopausal1.4 - 11.8 fold higher
Immunoassay (ELISA)Premenopausal~3 fold higher
Immunoassay (ELISA)Postmenopausal6 - 12 fold higher
LC-MS/MS (LDT)28.4-33.1% and 37% (two labs)

Note: Bias is a measure of systematic error, indicating how close the average measurement is to the true value. A positive bias indicates overestimation, while a negative bias indicates underestimation. LDT refers to Laboratory Developed Test.

Table 2: Comparison of Precision (Coefficient of Variation - CV) in Estrogen Measurement Methods

MethodAnalyteIntra-Assay CV (%)Inter-Assay CV (%)Reference
ELISAEstradiol6.1 - 3.27.0 - 7.1
LC-MS/MSEstradiol3.0 - 10.1Not Reported
LC-MS/MSEstradiol< 9.0Not Reported
LC-MS/MSEstrone< 7.8Not Reported
Immunoassay (RIA)Estrone, Estradiol, Estriol≤ 17.8Not Reported
Immunoassay (ELISA)2-OHE1, 16α-OHE1≤ 14.2Not Reported
LC-MS/MS15 Estrogen Metabolites≤ 9.4Not Reported

Note: Coefficient of Variation (CV) is a measure of the relative variability of data. A lower CV indicates higher precision.

Table 3: Comparison of Limits of Quantification (LOQ) in Estrogen Measurement Methods

MethodAnalyteLower Limit of Quantification (LOQ)Reference
ELISAEstradiol10 pg/mL
LC-MS/MSEstradiol7.5 pmol/L (~2.04 pg/mL)
LC-MS/MSEstradiol0.6 pmol/L (0.16 pg/mL)
LC-MS/MSEstrone0.3 pmol/L (0.07 pg/mL)
Ultrasensitive LC-MS/MSEstradiol0.50 pg/mL
Ultrasensitive LC-MS/MSEstrone0.50 pg/mL

Note: The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be reliably detected and quantified with a specified level of accuracy and precision.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the analysis of estradiol in human serum using ELISA and LC-MS/MS.

Estradiol Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is a generalized representation based on commercially available competitive ELISA kits.

1. Principle: The assay is based on the principle of competitive binding. Estradiol in the sample competes with a fixed amount of horseradish peroxidase (HRP) labeled estradiol for a limited number of binding sites on an anti-estradiol antibody coated microplate.

2. Materials:

  • Anti-Estradiol antibody-coated 96-well microplate

  • Estradiol standards

  • Estradiol-HRP conjugate

  • Assay buffer

  • Wash buffer concentrate

  • TMB substrate

  • Stop solution (e.g., 0.2 M sulfuric acid)

  • Microplate reader capable of measuring absorbance at 450 nm

3. Sample Preparation:

  • Collect whole blood and separate serum by centrifugation.

  • Samples can be stored at 2-8°C for up to 24 hours or at -20°C for longer periods.

  • Bring all samples and reagents to room temperature before use.

4. Assay Procedure:

  • Add a specific volume (e.g., 25 µL) of standards, controls, and samples into the appropriate wells of the microplate.

  • Add a specific volume (e.g., 100 µL) of Estradiol-HRP conjugate to each well.

  • Incubate the plate for a specified time (e.g., 60-90 minutes) at room temperature, allowing for competitive binding.

  • Wash the wells multiple times (e.g., 3-5 times) with wash buffer to remove unbound components.

  • Add TMB substrate to each well and incubate in the dark for a specified time (e.g., 20-30 minutes) to allow for color development. The intensity of the color is inversely proportional to the concentration of estradiol in the sample.

  • Add stop solution to each well to terminate the reaction.

  • Read the absorbance of each well at 450 nm using a microplate reader.

  • Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of estradiol in the samples by interpolating their absorbance values on the standard curve.

Estradiol Measurement by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a generalized representation based on published methods for the analysis of estradiol in serum.

1. Principle: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry to accurately quantify estradiol. An internal standard is used to correct for variations in sample preparation and instrument response.

2. Materials:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • Analytical column (e.g., C18 or Phenyl-Hexyl)

  • Mobile phases (e.g., water with formic acid or ammonium (B1175870) hydroxide, and methanol)

  • Estradiol and stable isotope-labeled estradiol internal standard

  • Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of ethyl acetate (B1210297) and hexane)

  • Reconstitution solvent (e.g., methanol/water mixture)

3. Sample Preparation:

  • Pipette a specific volume of serum (e.g., 200-250 µL) into a clean tube.

  • Add a known amount of the stable isotope-labeled estradiol internal standard.

  • Perform liquid-liquid extraction by adding the extraction solvent, vortexing, and separating the organic layer.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a specific volume of the reconstitution solvent.

4. LC-MS/MS Analysis:

  • Inject a specific volume of the reconstituted sample into the LC-MS/MS system.

  • Separate estradiol from other endogenous compounds on the analytical column using a gradient elution program.

  • Detect and quantify estradiol and its internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

  • Calculate the concentration of estradiol in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of estradiol.

Visualizing Key Processes

To further aid in the understanding of the concepts discussed, the following diagrams, created using the DOT language, illustrate the estrogen signaling pathway and a typical workflow for estrogen analysis.

Estrogen Signaling Pathways

Estrogen exerts its effects through two main pathways: a classical genomic pathway and a rapid non-genomic pathway. The genomic pathway involves the binding of estrogen to intracellular receptors, which then act as transcription factors to regulate gene expression. The non-genomic pathway is initiated at the cell membrane and involves the rapid activation of various signaling cascades.

Caption: Estrogen signaling pathways: genomic and non-genomic actions.

General Workflow for Estrogen Analysis

The following diagram outlines the key steps involved in a typical laboratory workflow for the quantification of estrogens in biological samples.

EstrogenAnalysisWorkflow SampleCollection 1. Sample Collection (e.g., Serum, Plasma) SamplePreparation 2. Sample Preparation - Internal Standard Addition - Extraction (LLE/SPE) SampleCollection->SamplePreparation Analysis 3. Instrumental Analysis SamplePreparation->Analysis DataProcessing 4. Data Processing - Peak Integration - Calibration Curve Analysis->DataProcessing ELISA ELISA LCMSMS LC-MS/MS ResultReporting 5. Result Reporting (Concentration) DataProcessing->ResultReporting

Caption: Generalized workflow for estrogen analysis in a laboratory setting.

Conclusion

The choice between immunoassay and LC-MS/MS for estrogen analysis depends heavily on the specific requirements of the study. Immunoassays, such as ELISA, are generally more cost-effective and have a higher throughput, making them suitable for large-scale screening studies where high precision and accuracy at very low concentrations are not the primary concern. However, they are prone to significant bias, especially at low estrogen concentrations, and can suffer from cross-reactivity with other steroids.

LC-MS/MS is considered the gold standard for estrogen quantification due to its superior specificity, accuracy, and sensitivity. It can accurately measure very low concentrations of estrogens, making it the method of choice for studies involving postmenopausal women, men, and children, as well as in clinical trials for drugs that significantly suppress estrogen levels. While historically more labor-intensive and expensive, advancements in technology are making LC-MS/MS more accessible for routine clinical and research use.

For researchers and drug development professionals, it is imperative to carefully consider the analytical performance characteristics of each method in the context of their research questions to ensure the generation of reliable and meaningful data. The information and protocols provided in this guide serve as a starting point for making an informed decision.

References

A Comparative Guide to Analytical Method Validation: Conformance with ICH Q2(R1)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of three hypothetical analytical methods—Product A (a novel UPLC-MS method), Alternative B (a standard HPLC-UV method), and Alternative C (a legacy spectrophotometric method)—against the validation parameters stipulated by the International Council for Harmonisation (ICH) Q2(R1) guideline. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][2][3] This document is intended for researchers, scientists, and drug development professionals to facilitate the selection of an appropriate analytical method that ensures the generation of reliable, reproducible, and scientifically sound data.

The core performance characteristics of an analytical method under ICH Q2(R1) are accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[4][5] This guide will compare the performance of the three methods against these validation parameters, supported by hypothetical experimental data.

Overall Workflow for Analytical Method Validation

The following diagram illustrates the typical workflow for validating an analytical method in accordance with ICH Q2(R1) guidelines. The process begins with the development of the analytical procedure, followed by a systematic evaluation of its performance characteristics.

Analytical_Validation_Workflow Procedure_Development Analytical Procedure Development Validation_Protocol Define Validation Protocol & Acceptance Criteria Procedure_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity_Range Linearity & Range Validation_Protocol->Linearity_Range Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Validation_Report Compile Validation Report Specificity->Validation_Report Linearity_Range->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report Lifecycle_Management Lifecycle Management (Revalidation) Validation_Report->Lifecycle_Management

A typical workflow for analytical method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][5]

Experimental Protocol for Specificity: Specificity was evaluated by analyzing the drug substance, a placebo mixture (containing all excipients but no active pharmaceutical ingredient, API), and the drug substance spiked with known impurities and degradation products. For chromatographic methods (Product A and Alternative B), forced degradation studies were conducted by exposing the drug substance to acidic, basic, oxidative, thermal, and photolytic stress conditions.[6] The resolution between the API peak and the nearest eluting peak was calculated. For the spectrophotometric method (Alternative C), the absorbance of the placebo was measured to assess interference.

Data Summary:

ParameterProduct A (UPLC-MS)Alternative B (HPLC-UV)Alternative C (Spectrophotometric)ICH Q2(R1) Acceptance Criteria
Placebo Interference No interfering peaks at the retention time of the analyte.No interfering peaks at the retention time of the analyte.Significant absorbance from placebo, leading to a positive bias.The method should demonstrate no significant interference from placebo or other matrix components.[5]
Impurity Resolution (Rs) Rs > 3.5 from the nearest peak.Rs > 2.2 from the nearest peak.Not applicable. The method is non-specific and cannot distinguish between the API and impurities.For chromatographic methods, a resolution (Rs) of > 2.0 is generally considered acceptable for baseline separation.[5]
Peak Purity (UPLC-MS/DAD) Peak purity index > 0.999.Peak purity index > 0.995.Not applicable.The analyte chromatographic peak should not be attributable to more than one component.[1]

Linearity and Range

Linearity is the ability of the analytical procedure to obtain test results that are directly proportional to the concentration of the analyte within a given range.[1] The range is the interval between the upper and lower concentrations of the analyte for which the procedure has demonstrated a suitable level of precision, accuracy, and linearity.[3]

Experimental Protocol for Linearity and Range: A minimum of five standard solutions of the analyte were prepared at different concentrations.[1][5] For the assay, this typically covers 80% to 120% of the target concentration.[3][6][7] Each standard solution was analyzed in triplicate. A calibration curve was plotted by graphing the response versus the analyte concentration, and the correlation coefficient (r²) and y-intercept were determined using linear regression.

Data Summary:

ParameterProduct A (UPLC-MS)Alternative B (HPLC-UV)Alternative C (Spectrophotometric)ICH Q2(R1) Acceptance Criteria
Range Studied (% of Target) 60% - 140%80% - 120%80% - 120%For assays, typically 80% to 120% of the test concentration.[3][7]
Correlation Coefficient (r²) 0.99980.99910.9955A correlation coefficient of at least 0.995 is generally expected.[4]
Y-intercept (% of 100% response) 0.1%0.8%2.5%The y-intercept should be insignificant compared to the response at 100% of the test concentration.

Accuracy

Accuracy expresses the closeness of agreement between the value found and an accepted reference value or true value.[3][5] It is often reported as percent recovery.

Experimental Protocol for Accuracy: Accuracy was determined by spiking a placebo matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120%).[6] At least three replicate preparations were analyzed for each concentration level. The percent recovery was calculated by comparing the measured concentration to the theoretical concentration.

Data Summary:

Concentration LevelProduct A (UPLC-MS)Alternative B (HPLC-UV)Alternative C (Spectrophotometric)ICH Q2(R1) Acceptance Criteria
80% of Target 100.2% ± 0.3%99.5% ± 0.8%104.5% ± 2.1%For assays, recovery is typically expected to be within 98.0% to 102.0%.[5][6]
100% of Target 99.9% ± 0.2%100.3% ± 0.7%103.2% ± 1.9%
120% of Target 100.1% ± 0.3%101.0% ± 0.9%102.8% ± 2.3%

Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[3] It is evaluated at two levels: repeatability and intermediate precision.[1][3]

Experimental Protocol for Precision:

  • Repeatability (Intra-assay precision): Assessed by analyzing a minimum of six replicates of the same sample at 100% of the test concentration under the same operating conditions over a short interval of time.[1][6]

  • Intermediate Precision: Expresses within-laboratory variations by having different analysts, on different days, and using different equipment.[1][3] The relative standard deviation (%RSD) was calculated for each set of measurements.

Data Summary:

ParameterProduct A (UPLC-MS)Alternative B (HPLC-UV)Alternative C (Spectrophotometric)ICH Q2(R1) Acceptance Criteria
Repeatability (%RSD, n=6) 0.4%0.9%2.5%For assay methods, %RSD should generally be ≤ 2.0%.[4][6]
Intermediate Precision (%RSD) 0.6%1.3%3.8%

Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1][8][9] The Limit of Quantitation (LOQ) is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.[1][8][9] These parameters are critical for the determination of impurities and/or degradation products.

Experimental Protocol for LOD & LOQ: LOD and LOQ were determined using the signal-to-noise (S/N) ratio approach for the chromatographic methods and the standard deviation of the response and the slope of the calibration curve for the spectrophotometric method.

  • Signal-to-Noise Ratio: The concentration at which a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ is achieved.[8][9]

  • Standard Deviation of the Response and the Slope: Calculated using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S), where σ is the standard deviation of the response and S is the slope of the calibration curve.[5]

Data Summary:

ParameterProduct A (UPLC-MS)Alternative B (HPLC-UV)Alternative C (Spectrophotometric)ICH Q2(R1) Guidance
LOD (% of Target Conc.) 0.005%0.02%0.5%The LOD is the lowest amount of analyte that can be detected.[1]
LOQ (% of Target Conc.) 0.015%0.06%1.5%The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1]
Precision at LOQ (%RSD) 4.5%8.2%14.5%Precision at the LOQ should be appropriate for the intended application.
Relationship Between Key Validation Parameters

The following diagram illustrates the logical relationship between several key validation parameters. Linearity studies form the basis for determining the range, while accuracy and precision are assessed across this defined range.

Validation_Parameters_Relationship Linearity Linearity Range Range Linearity->Range determines Accuracy Accuracy Range->Accuracy assessed over Precision Precision Range->Precision assessed over

Relationship between key validation parameters.

Conclusion

Based on the comparative data, Product A (UPLC-MS) demonstrates superior performance across all ICH Q2(R1) validation parameters. It offers significantly higher specificity, better linearity over a wider range, and superior accuracy and precision. Its low LOD and LOQ make it highly suitable for impurity and degradation product analysis.

Alternative B (HPLC-UV) provides acceptable performance for routine assays where high sensitivity is not a primary requirement. However, its lower resolution and higher detection limits may be a limitation for complex samples.

Alternative C (Spectrophotometric) fails to meet the specificity requirements and shows significantly lower accuracy and precision. This method is not suitable for regulatory submissions where specificity is a critical parameter.

This guide underscores the importance of a thorough evaluation of analytical methods to ensure they are fit for their intended purpose and comply with regulatory expectations. The selection of an appropriate analytical method is a critical step in the drug development process, directly impacting the quality and reliability of the data generated.

References

Safety Operating Guide

Navigating the Safe Disposal of E,E-Dienestrol-d6-1: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of E,E-Dienestrol-d6-1, a deuterated form of Dienestrol. Adherence to these protocols is critical due to the hazardous nature of the parent compound, Dienestrol, which is classified as a carcinogen.[1]

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for Dienestrol specifies the required PPE to minimize exposure risks.

Table 1: Personal Protective Equipment (PPE) and Handling Precautions

Protective MeasureSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Prevents skin contact and absorption.
Eye/Face Protection Safety glasses with side-shields or gogglesProtects eyes from splashes or dust particles.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoesMinimizes the risk of skin exposure.
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood)Prevents inhalation of dust or aerosols.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. The following steps provide a systematic approach to ensure safe and compliant disposal.

Step 1: Waste Identification and Classification

  • Hazardous Waste Determination: Due to the carcinogenic properties of the parent compound, Dienestrol, this compound should be treated as a hazardous waste.[1] The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this compound may not be explicitly listed, it would likely be classified based on its characteristics, particularly toxicity.

  • Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department will have specific protocols for hazardous waste disposal. Always consult these internal procedures.

Step 2: Waste Segregation and Collection

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure lid.

  • Labeling: The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name (this compound) and any other components in the waste mixture. Note the accumulation start date.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react dangerously.

Step 3: Storage of Hazardous Waste

  • Secure Storage Area: Store the sealed hazardous waste container in a designated, secure area, away from general laboratory traffic. This area should be well-ventilated.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Storage Time Limits: Be aware of and adhere to the time limits for storing hazardous waste in the laboratory, as stipulated by EPA regulations and your institutional policy.

Step 4: Arranging for Disposal

  • Contact EHS: When the container is full or the storage time limit is approaching, contact your institution's EHS department to arrange for a waste pickup.

  • Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS office. Accurate documentation is a legal requirement.

  • Professional Disposal: The EHS department will ensure the waste is transported by a licensed hazardous waste contractor to a permitted treatment, storage, and disposal facility (TSDF).

Important "Don'ts"

  • DO NOT dispose of this compound down the drain.[2]

  • DO NOT dispose of it in the regular trash.

  • DO NOT allow the product to enter the environment.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_classification Waste Classification cluster_procedure Disposal Procedure cluster_prohibited Prohibited Actions A Start: this compound for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste considered hazardous? (Consult SDS and Institutional Policy) B->C D Yes, treat as hazardous chemical waste C->D Likely Path E No (Unlikely for this compound) C->E Unlikely Path F Place in a labeled, sealed, and compatible hazardous waste container D->F K Do NOT dispose down the drain D->K L Do NOT dispose in regular trash D->L G Store in a designated, secure area with secondary containment F->G H Complete hazardous waste pickup request via EHS G->H I EHS arranges for professional disposal by a licensed contractor H->I J End: Compliant Disposal I->J

Disposal Decision Workflow for this compound

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。